5-(2-Nitrophenyl)oxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-10-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDNRGZVFKPHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380449 | |
| Record name | 5-(2-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89808-75-3 | |
| Record name | 5-(2-Nitrophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89808-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Nitro-phenyl)-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Profile of a Bioactive Scaffold
The oxazole nucleus, a five-membered heteroaromatic ring, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a nitrophenyl substituent adds another layer of chemical and biological significance, often imparting unique electronic properties and potential for therapeutic applications. This guide provides a comprehensive technical overview of the physicochemical properties of a specific isomer, 5-(2-Nitrophenyl)oxazole, a molecule of interest for its potential role in drug discovery and development. By delving into its structural, spectroscopic, and physical characteristics, we aim to provide a foundational understanding for researchers navigating the chemical space of nitrophenyl-substituted heterocycles.
Molecular Identity and Structural Characteristics
This compound is a small organic molecule with the chemical formula C₉H₆N₂O₃.[2][3] Its structure features a central oxazole ring substituted at the 5-position with a 2-nitrophenyl group. The systematic IUPAC name for this compound is 5-(2-nitrophenyl)-1,3-oxazole.[2]
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| CAS Number | 89808-75-3 | [2][3] |
| Molecular Formula | C₉H₆N₂O₃ | [2][3] |
| Molecular Weight | 190.16 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CO2)--INVALID-LINK--[O-] | [2] |
| InChIKey | PUDNRGZVFKPHNG-UHFFFAOYSA-N | [2] |
The presence of the nitro group in the ortho position of the phenyl ring introduces significant steric and electronic effects that influence the molecule's conformation and reactivity. The planarity of the oxazole and phenyl rings is a key determinant of its interaction with biological targets.
Synthesis and Purification: A Methodological Overview
The synthesis of 5-substituted oxazoles can be achieved through various established methodologies. A common and effective route for the preparation of 5-aryloxazoles involves the Van Leusen reaction. This reaction typically utilizes a substituted aromatic aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound via the Van Leusen reaction.
Experimental Protocol: A Generalized Approach
Materials:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol
-
Dichloromethane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water and dichloromethane.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Physicochemical Properties: A Data-Driven Analysis
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Data for this compound
| Property | Value | Method | Source(s) |
| Melting Point | 137-139 °C | Experimental | |
| XLogP3-AA | 1.8 | Computed | [2] |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | Computed | [2] |
| Hydrogen Bond Donor Count | 0 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |
| Rotatable Bond Count | 1 | Computed | [2] |
The melting point of 137-139 °C suggests that this compound is a solid at room temperature. The computed XLogP3-AA value of 1.8 indicates a moderate lipophilicity, which is a crucial factor for membrane permeability.[2] The topological polar surface area (TPSA) of 71.8 Ų is within the range typically associated with good oral bioavailability.[2]
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
While specific experimental spectra for this compound are not widely published, a predictive analysis based on the known spectroscopic behavior of related oxazole and nitrophenyl derivatives can provide valuable insights for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole and the nitrophenyl rings. The protons on the oxazole ring (at positions 2 and 4) would likely appear as singlets in the downfield region. The four protons of the disubstituted benzene ring would exhibit a complex multiplet pattern, influenced by their coupling with each other.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the oxazole ring carbons would be characteristic of this heterocyclic system, while the signals for the nitrophenyl carbons would be influenced by the electron-withdrawing nitro group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
-
C-H stretching of the aromatic rings.
-
C=N and C=C stretching vibrations of the oxazole and phenyl rings.
-
Asymmetric and symmetric stretching of the nitro group (NO₂) , which are typically strong bands in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
-
C-O-C stretching of the oxazole ring.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.16 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the oxazole ring, providing further structural confirmation.
Potential Biological Significance: An Outlook
The oxazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The nitrophenyl moiety is also a common feature in bioactive molecules, often contributing to their mechanism of action. While specific biological studies on this compound are not yet prominent in the literature, its structural features suggest potential for further investigation in several therapeutic areas.
Caption: Potential therapeutic areas for this compound based on its structural motifs.
Conclusion and Future Directions
This compound presents itself as a molecule with a well-defined chemical identity and promising, yet largely unexplored, physicochemical and biological properties. This guide has synthesized the currently available data to provide a foundational technical overview. The key experimental value of its melting point has been established, and predictive insights into its spectroscopic characteristics have been offered. However, to fully unlock its potential, further experimental investigations are imperative. Detailed studies on its solubility, comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), and X-ray crystallographic analysis would provide a complete physicochemical profile. Furthermore, systematic biological screening is warranted to elucidate its potential therapeutic value. This compound stands as a compelling candidate for further research in the quest for novel and effective therapeutic agents.
References
An In-depth Technical Guide to 5-(2-Nitrophenyl)oxazole (CAS: 89808-75-3): A Versatile Intermediate in Medicinal Chemistry
Foreword: The Strategic Value of Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount. These core structures serve as the foundation upon which diverse molecular architectures with tailored biological activities can be built. 5-(2-Nitrophenyl)oxazole is a prime example of such a scaffold. While not extensively profiled for its own biological activity, its constituent parts—the oxazole ring and the 2-nitrophenyl moiety—are well-established pharmacophores. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a deep dive into the synthesis, properties, and, most importantly, the synthetic potential of this compound as a key building block for novel therapeutics.
Core Compound Analysis: this compound
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 89808-75-3 | [1][2] |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| IUPAC Name | 5-(2-nitrophenyl)-1,3-oxazole | [1] |
| SMILES | C1=CC=C(C(=C1)C2=CN=CO2)--INVALID-LINK--[O-] | [1] |
| Predicted XLogP | 1.8 | [1] |
| Topological Polar Surface Area | 71.9 Ų | [1] |
Spectroscopic Profile (Predicted)
Detailed, published spectroscopic data for this compound is not widely available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons. The four protons of the 2-nitrophenyl group are expected to appear as a complex multiplet system in the downfield region (δ 7.5-8.2 ppm). The two protons of the oxazole ring would likely appear as distinct singlets or doublets, with the C2-H proton typically resonating at a higher chemical shift (δ ~8.0-8.5 ppm) than the C4-H proton (δ ~7.2-7.7 ppm).
-
¹³C NMR: The spectrum would display nine unique carbon signals. The six carbons of the nitrophenyl ring and the three carbons of the oxazole ring would all resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group (C-NO₂) and the carbons of the oxazole ring (C2, C4, C5) would have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands, as well as C-O-C stretching from the oxazole ring, would also be prominent.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 190. A prominent fragment would likely correspond to the loss of the nitro group (NO₂), resulting in a peak at m/z 144. Further fragmentation of the oxazole ring would also be observed.[3]
Synthesis of this compound: The Van Leusen Reaction
The most efficient and widely adopted method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[4][5][6][7][8] This reaction provides a direct route to the oxazole core from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5][6][7][8]
Mechanism of the Van Leusen Oxazole Synthesis
The reaction proceeds through a well-established mechanism:[4][5][7]
-
Deprotonation: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2-nitrobenzaldehyde).
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, with the oxygen attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.
-
Elimination: A base-promoted elimination of the tosyl group (p-toluenesulfinic acid) from the oxazoline intermediate leads to the formation of the aromatic oxazole ring.
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Van Leusen oxazole synthesis.[9]
Materials:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).
-
To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Synthetic Utility and Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications.
Transformation of the Nitro Group
The 2-nitro group is a key functional handle that can be readily transformed into other functionalities, most importantly, an amino group.
Caption: Synthetic transformations of the nitro group.
The resulting 2-amino group can then be further elaborated through a variety of reactions, including:
-
Acylation: to form amides.
-
Sulfonylation: to form sulfonamides.
-
Reaction with isocyanates or isothiocyanates: to form ureas and thioureas.
-
Cyclization reactions: to form fused heterocyclic systems such as benzimidazoles or quinazolines.
These transformations allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
The Oxazole Scaffold in Bioactive Molecules
The oxazole ring itself is a well-established pharmacophore found in numerous compounds with a broad spectrum of biological activities, including:
-
Anticancer agents: Many oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, such as inhibition of topoisomerases, protein kinases, and tubulin polymerization.
-
Antimicrobial agents: The oxazole nucleus is present in several antibacterial and antifungal agents.
-
Anti-inflammatory agents: Oxazole derivatives have been shown to possess anti-inflammatory properties.
By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds that incorporate the oxazole scaffold and explore their potential as therapeutic agents in these and other disease areas.
Potential as a Precursor to Topoisomerase Inhibitors
Structurally related compounds, such as 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles, have been investigated as topoisomerase inhibitors with anticancer properties. This suggests that the 5-(2-nitrophenyl) moiety, when incorporated into appropriate heterocyclic systems, can contribute to potent biological activity. This compound serves as an excellent starting point for the synthesis of analogues and derivatives that could be screened for similar activities.
Conclusion and Future Perspectives
This compound is a strategically important molecule in medicinal chemistry. While its own biological profile is not extensively documented, its synthetic accessibility via the robust Van Leusen reaction and the presence of two key reactive moieties—the oxazole ring and the transformable nitro group—make it a highly valuable intermediate. This guide has provided a comprehensive overview of its synthesis, properties, and, most significantly, its potential as a building block for the creation of diverse libraries of compounds for drug discovery. Future research efforts focused on the elaboration of this scaffold are likely to yield novel molecules with significant therapeutic potential across a range of diseases, including cancer and infectious diseases.
References
- 1. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
molecular structure of 5-(2-Nitrophenyl)oxazole.
An In-Depth Technical Guide to the Molecular Structure of 5-(2-Nitrophenyl)oxazole For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No. 89808-75-3). The document elucidates the synthesis, physicochemical properties, and detailed spectroscopic characterization of this heterocyclic compound. By integrating principles of synthetic chemistry with advanced analytical techniques, this guide serves as an authoritative resource for professionals engaged in medicinal chemistry, materials science, and organic synthesis. We explore the causality behind synthetic strategies, provide validated protocols for its preparation and analysis, and discuss the molecule's structural nuances, which are critical for its potential applications in drug development and other scientific fields.
Introduction: The Scientific Significance of a Hybrid Scaffold
This compound is a heteroaromatic compound that merges two moieties of significant chemical and pharmaceutical interest: the oxazole ring and a nitrophenyl group. The oxazole nucleus is a five-membered heterocycle containing oxygen and nitrogen atoms, a scaffold found in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence and substitution pattern of functional groups on the oxazole ring play a pivotal role in modulating these therapeutic effects.[2]
Simultaneously, the 2-nitrophenyl group introduces a site of versatile reactivity and potential biological interaction. Nitroaromatic compounds are known precursors for synthesizing amines, which are fundamental building blocks in drug development. Furthermore, the nitro group itself is a key feature in several therapeutic agents, including antitubercular and antiprotozoal drugs.[4][5] The specific ortho-positioning of the nitro group relative to the oxazole linkage creates steric and electronic effects that influence the molecule's overall conformation and reactivity.
This guide provides an in-depth examination of the molecule's structure, from its synthesis to its detailed characterization, offering the foundational knowledge required for its application in advanced research.
Physicochemical and Computed Properties
A foundational understanding of a molecule begins with its basic physicochemical properties. These data are essential for experimental design, safety assessment, and computational modeling.
| Property | Value | Source |
| CAS Number | 89808-75-3 | [6][7][8][9] |
| Molecular Formula | C₉H₆N₂O₃ | [6][7] |
| Molecular Weight | 190.16 g/mol | [6][7] |
| IUPAC Name | 5-(2-nitrophenyl)-1,3-oxazole | [6] |
| Melting Point | 137-139 °C | [8] |
| Topological Polar Surface Area | 71.8 Ų | [6] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 1 | [7] |
| XLogP3-AA (Predicted) | 1.8 | [6] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CO2)--INVALID-LINK--[O-] | [6][8] |
| InChIKey | PUDNRGZVFKPHNG-UHFFFAOYSA-N | [6][8] |
Synthesis and Structural Elucidation
The construction of the this compound scaffold is most effectively achieved through established heterocyclic chemistry methodologies. The choice of synthetic route is dictated by the availability of starting materials, reaction efficiency, and scalability.
Rationale for Synthetic Approach: The Van Leusen Reaction
For the synthesis of 5-substituted oxazoles, the Van Leusen oxazole synthesis is a highly reliable and versatile method.[10][11] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a "C2N1" synthon.[11] The reaction proceeds via a [3+2] cycloaddition mechanism with an aldehyde, in this case, 2-nitrobenzaldehyde. The primary advantages of this approach are its operational simplicity (often a one-pot procedure), the use of readily available starting materials, and generally high yields, making it a preferred method for laboratory and multigram-scale preparations.[11][12]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous substituted oxazoles.[12]
Reagents:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzaldehyde (1.0 eq) and methanol to create a ~0.5 M solution.
-
Add tosylmethyl isocyanide (TosMIC) (1.0 eq) to the solution.
-
Add anhydrous potassium carbonate (2.5-3.0 eq) to the mixture. The suspension will typically turn a brown color.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Partition the resulting solid residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.
Workflow for Synthesis and Analysis
The logical flow from synthesis to structural confirmation is a cornerstone of chemical research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-(2-Nitrophenyl)-1,3-oxazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and its utility as a versatile synthetic intermediate.[1][2] This five-membered heterocyclic ring, containing both nitrogen and oxygen, offers a unique combination of electronic properties and structural rigidity, making it an attractive moiety for the design of novel therapeutics.[3] Among the vast family of oxazole derivatives, 5-(2-nitrophenyl)-1,3-oxazole emerges as a compound of significant interest due to its potential as a building block in the synthesis of more complex molecules with diverse pharmacological activities, including anticancer and anti-inflammatory agents.[1][4] This technical guide provides a comprehensive overview of 5-(2-nitrophenyl)-1,3-oxazole, detailing its synthesis via the Van Leusen reaction, thorough characterization, and its prospective applications in drug discovery and development.
Chemical Identity and Properties
-
IUPAC Name: 5-(2-nitrophenyl)-1,3-oxazole[5]
-
CAS Number: 89808-75-3[2]
-
Molecular Formula: C₉H₆N₂O₃[5]
-
Molecular Weight: 190.16 g/mol [5]
| Property | Value |
| Appearance | Pale yellow solid (predicted) |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane (predicted) |
Synthesis of 5-(2-Nitrophenyl)-1,3-oxazole: The Van Leusen Reaction
The most direct and widely employed method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen oxazole synthesis.[6] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1] For the synthesis of 5-(2-nitrophenyl)-1,3-oxazole, 2-nitrobenzaldehyde serves as the aldehyde precursor.
Reaction Scheme
Caption: Van Leusen synthesis of 5-(2-Nitrophenyl)-1,3-oxazole.
Mechanism of the Van Leusen Oxazole Synthesis
The Van Leusen reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, typically potassium carbonate, to form a resonance-stabilized carbanion.[1]
-
Nucleophilic Addition: The TosMIC carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This addition forms an intermediate alkoxide.
-
Cyclization: The newly formed alkoxide then undergoes an intramolecular cyclization by attacking the isocyanide carbon, leading to the formation of a five-membered oxazoline ring.[7]
-
Elimination: The final step involves the base-mediated elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination results in the formation of the aromatic 1,3-oxazole ring.[1]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 5-aryl-1,3-oxazoles via the Van Leusen reaction and can be adapted for the synthesis of 5-(2-nitrophenyl)-1,3-oxazole.[8]
Materials:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Water (for workup)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to afford pure 5-(2-nitrophenyl)-1,3-oxazole.
Characterization of 5-(2-Nitrophenyl)-1,3-oxazole
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data for 5-(2-nitrophenyl)-1,3-oxazole.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the oxazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | d | 1H | Proton ortho to the nitro group |
| ~7.8-8.0 | m | 2H | Aromatic protons |
| ~7.6-7.8 | m | 2H | Aromatic proton and oxazole C4-H |
| ~7.4-7.5 | s | 1H | Oxazole C2-H |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the spectrometer's field strength.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Oxazole C2 |
| ~148-150 | Carbon bearing the nitro group |
| ~120-140 | Aromatic and oxazole carbons |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3200 | C-H stretching (aromatic and oxazole) |
| ~1590-1610 | C=C stretching (aromatic) |
| ~1520-1540 | Asymmetric NO₂ stretching |
| ~1340-1360 | Symmetric NO₂ stretching |
| ~1100-1200 | C-O-C stretching (oxazole ring) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 191.0451
Applications in Drug Discovery and Development
The 5-(2-nitrophenyl)-1,3-oxazole scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group provides a handle for further chemical transformations, such as reduction to an amine, which can then be functionalized to introduce diverse substituents.
As a Precursor for Kinase Inhibitors
Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature heterocyclic cores. The oxazole ring can serve as a central scaffold for the development of such inhibitors.[9] The 2-aminophenyl-substituted oxazole, which can be readily prepared from 5-(2-nitrophenyl)-1,3-oxazole by reduction of the nitro group, is a key pharmacophore in some kinase inhibitor designs.
Caption: Synthetic utility in kinase inhibitor development.
Building Block for Novel Heterocyclic Systems
The reactive nature of the oxazole ring and the functionalizability of the nitrophenyl group make this compound an excellent starting material for the construction of more elaborate heterocyclic systems. These systems may possess unique biological activities, and their synthesis is a key area of research in medicinal chemistry.[3]
Conclusion
5-(2-Nitrophenyl)-1,3-oxazole is a valuable heterocyclic compound with a straightforward and efficient synthesis via the Van Leusen reaction. Its well-defined chemical properties and the potential for further functionalization make it a significant building block for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of this important molecule, offering researchers and drug development professionals the necessary information to leverage its potential in their scientific endeavors.
References
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Strategic Synthesis of 5-(2-Nitrophenyl)oxazole Derivatives: A Guide for Core Scaffold Development
An In-depth Technical Guide for Drug Development Professionals
Abstract
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to act as a versatile scaffold make it a privileged structure in drug discovery. This guide provides an in-depth analysis of the principal synthetic strategies for constructing 5-(2-nitrophenyl)oxazole derivatives, a class of compounds with significant potential as intermediates in the development of novel therapeutic agents. We will dissect the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for the most effective synthetic routes, including the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and modern cross-coupling methodologies. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful synthetic tools.
Introduction: The Strategic Importance of the 5-Aryloxazole Scaffold
The 5-aryloxazole framework is a critical pharmacophore due to its rigid, planar structure and its capacity for diverse electronic interactions within biological systems.[2] The introduction of a 2-nitrophenyl group at the 5-position serves a dual purpose. Firstly, it acts as a valuable synthetic handle; the nitro group can be readily reduced to an amine, opening avenues for further functionalization and library development. Secondly, the electron-withdrawing nature of the nitrophenyl ring significantly modulates the electronic character of the oxazole core, influencing its binding affinities and metabolic stability.
This guide moves beyond a simple recitation of reactions, focusing instead on the causality behind methodological choices. We will explore how reaction conditions are optimized to favor specific outcomes, why certain catalysts are chosen, and how to troubleshoot common synthetic challenges, providing a robust and validated pathway to these high-value intermediates.
Primary Synthetic Route: The Van Leusen Oxazole Synthesis
For the direct construction of 5-substituted oxazoles from aldehydes, the Van Leusen reaction is arguably the most efficient and widely adopted method.[3][4] It facilitates a one-pot synthesis from readily available starting materials: an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[5]
Mechanistic Rationale
The power of the Van Leusen synthesis lies in the unique reactivity of the TosMIC reagent.[6] The reaction proceeds through a well-defined pathway, which is crucial to understand for optimization and troubleshooting.
-
Deprotonation: A base, typically potassium carbonate or potassium phosphate, is used to deprotonate the acidic methylene group of TosMIC, generating a nucleophilic carbanion.[3][7] The tosyl group is essential here, as its electron-withdrawing nature significantly increases the acidity of these protons.
-
Nucleophilic Attack & Cyclization: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2-nitrobenzaldehyde). The resulting alkoxide intermediate then undergoes a rapid intramolecular cyclization, attacking the isocyanide carbon to form a 5-hydroxyoxazoline intermediate.[4]
-
Elimination & Aromatization: The final step is the base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate. This elimination is the thermodynamic driving force of the reaction, leading to the formation of the stable, aromatic oxazole ring.[5]
Caption: Van Leusen Oxazole Synthesis Workflow.
Validated Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis provides a significant advantage by dramatically reducing reaction times while often improving yields.[7] The following protocol is optimized for efficiency and scalability.
Materials:
-
2-Nitrobenzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium Phosphate (K₃PO₄)
-
Isopropyl Alcohol (IPA)
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Reaction Setup: To a 50 mL microwave-safe vessel, add 2-nitrobenzaldehyde (1.0 eq, e.g., 1.18 mmol, 0.178 g) and TosMIC (1.0 eq, 1.18 mmol, 0.230 g).
-
Solvent Addition: Add isopropyl alcohol (10 mL).
-
Base Addition: Add potassium phosphate (K₃PO₄) (2.0 eq, 2.36 mmol, 0.500 g).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring (800 rpm) at 65°C for 8-10 minutes.[7] Causality Note: The use of a polar solvent like IPA facilitates efficient heating under microwave irradiation. K₃PO₄ is a sufficiently strong, non-nucleophilic base to drive the initial deprotonation without causing side reactions.
-
Reaction Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexanes).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
This protocol has been shown to be scalable, affording the desired product in high yield.[7]
Classic Approach: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a foundational method for preparing oxazoles via the cyclodehydration of 2-acylamino-ketones.[8][9][10] While it involves more steps than the Van Leusen approach, it is highly robust and versatile.
Mechanistic Rationale
The core of this synthesis is an acid-catalyzed intramolecular cyclization followed by dehydration.[11]
-
Precursor Synthesis: The required 2-acylamino-ketone precursor must first be synthesized. A common route is the acylation of an aminoketone.
-
Carbonyl Protonation: A strong dehydrating acid (e.g., concentrated H₂SO₄, polyphosphoric acid) protonates the ketone carbonyl, increasing its electrophilicity.[12]
-
Intramolecular Cyclization: The nucleophilic oxygen of the adjacent amide group attacks the activated carbonyl carbon, forming a five-membered ring intermediate (a hydroxydihydrooxazole).[11]
-
Dehydration: Under the strongly acidic and dehydrating conditions, the hydroxyl group is protonated and eliminated as a molecule of water, resulting in the formation of the aromatic oxazole ring.
Caption: Robinson-Gabriel Synthesis Mechanism.
Experimental Protocol: Cyclodehydration
This protocol assumes the successful synthesis of the 2-(2-nitrobenzamido)acetophenone precursor.
Materials:
-
2-(2-Nitrobenzamido)acetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Sodium Bicarbonate Solution (Saturated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the 2-(2-nitrobenzamido)acetophenone (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath. Cautiously and slowly add concentrated sulfuric acid (e.g., 5-10 eq) with continuous stirring. Safety and Causality Note: This step is highly exothermic. Slow addition and cooling are critical to control the reaction temperature. Sulfuric acid serves as both the catalyst for cyclization and the dehydrating agent.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-70°C) for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to room temperature and then pour it carefully onto a large volume of crushed ice with vigorous stirring.
-
Precipitation and Neutralization: The product should precipitate out of the aqueous solution. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Modern Strategies: Metal-Catalyzed Cross-Coupling
For more complex derivatives or when modularity is desired, modern cross-coupling reactions offer a powerful alternative. These methods typically involve constructing the 5-aryloxazole by forming the key C5-Aryl bond on a pre-existing oxazole ring.
Sonogashira Coupling Approach
The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13] This can be adapted to synthesize this compound.
Strategy:
-
Route A: Couple a 5-halooxazole (e.g., 5-iodooxazole) with 2-ethynyl-1-nitrobenzene.
-
Route B: Couple oxazole itself (after deprotonation at C5, which can be challenging) or a 5-ethynyloxazole with 1-halo-2-nitrobenzene.
The key advantage of this approach is its modularity, allowing for the late-stage introduction of the nitrophenyl group. The reaction proceeds under mild conditions, which is beneficial for sensitive functional groups.[13]
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-heteroatom and carbon-carbon bonds.[14][15] While traditionally requiring harsh conditions, modern protocols with specific ligands have enabled these reactions to proceed under milder temperatures.[16][17] A potential strategy would involve the coupling of a 5-halooxazole with a 2-nitrophenyl nucleophile, though this is less common for C-C bond formation to oxazoles compared to palladium-catalyzed methods.
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends on the specific goals of the research program, including scale, cost, available starting materials, and the need for analogue synthesis.
| Method | Starting Materials | Key Advantages | Key Disadvantages | Ideal Application |
| Van Leusen Synthesis | 2-Nitrobenzaldehyde, TosMIC | High efficiency, one-pot procedure, mild conditions, readily available starting materials.[3][4] | TosMIC can be expensive at large scale. | Rapid synthesis of the core scaffold for initial biological screening. |
| Robinson-Gabriel | 2-Acylamino-ketone | Robust, well-established, uses inexpensive reagents (strong acids).[8][10] | Multi-step precursor synthesis required, harsh dehydrating conditions may not be suitable for sensitive substrates. | Large-scale, cost-effective production where substrate tolerance is not a concern. |
| Sonogashira Coupling | 5-Halooxazole, 2-Nitrophenylacetylene | High modularity, mild conditions, excellent functional group tolerance.[13] | Requires multi-step synthesis of coupling partners, potential cost of palladium catalysts. | Late-stage functionalization and synthesis of a diverse library of analogues. |
Conclusion
The synthesis of this compound derivatives is readily achievable through several robust and well-documented chemical pathways. For direct and efficient synthesis, the Van Leusen Oxazole Synthesis stands out as the premier choice, particularly when enhanced by microwave irradiation.[7] The classic Robinson-Gabriel Synthesis remains a viable, cost-effective alternative for large-scale production, provided the necessary precursor is accessible. Finally, modern metal-catalyzed cross-coupling reactions offer unparalleled flexibility for analogue and library synthesis, allowing for late-stage diversification. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers and drug development professionals to select and execute the optimal synthetic strategy for their specific objectives, accelerating the discovery of next-generation therapeutics.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. wikiwand.com [wikiwand.com]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
The Oxazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities in Drug Discovery
Introduction: The Enduring Relevance of the Oxazole Moiety in Medicinal Chemistry
The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, respectively, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its inherent structural and electronic properties facilitate diverse non-covalent interactions with a wide array of biological targets, including enzymes and receptors.[3] This versatility has rendered oxazole and its derivatives a subject of intense investigation, leading to their incorporation into numerous natural products and clinically significant therapeutic agents.[1][3] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present quantitative data to illustrate structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation.
I. Anticancer Activity of Oxazole Derivatives: A Multi-pronged Assault on Malignancy
Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a spectrum of cancer cell lines, including those with multidrug resistance.[4] Their efficacy stems from the ability to modulate multiple, critical signaling pathways and cellular processes essential for tumor growth, proliferation, and survival.[5][6]
Mechanisms of Anticancer Action
The anticancer effects of oxazole derivatives are diverse and target key vulnerabilities in cancer cells. Several prominent mechanisms have been elucidated:
-
Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers. Oxazole derivatives have been shown to inhibit various kinases, including Receptor Tyrosine Kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met).[7][8] Simultaneous inhibition of these pathways can disrupt tumor angiogenesis, invasion, and metastasis.[7][9]
-
Targeting the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in numerous human cancers.[10][11] Oxazole-based compounds have been identified as potent inhibitors of STAT3 signaling, interfering with its activation and downstream gene expression, ultimately leading to reduced tumor cell proliferation and survival.[5][12]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Oxazole derivatives can act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][13] This mechanism is shared with well-established anticancer drugs, highlighting the potential of oxazoles in this therapeutic area.[14]
Quantitative Evaluation of Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of representative oxazole derivatives against various cancer cell lines.
| Oxazole Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1,3-Oxazole Derivative | Unspecified | Hep-2 (Laryngeal) | 60.2 | [15] |
| Piperidinyl-based Benzoxazole | Compound 11b (p-fluorophenyl) | A549 (Lung) | 0.181 | [7] |
| Piperidinyl-based Benzoxazole | Compound 5a | PC-3 (Prostate) | 0.145 | [7] |
| Oxadiazole Derivative | Compound 5 | U87 (Glioblastoma) | 35.1 | [16] |
| Oxadiazole Derivative | Compound 5 | T98G (Glioblastoma) | 34.4 | [16] |
| Oxadiazole Derivative | Compound 5 | LN229 (Glioblastoma) | 37.9 | [16] |
| Benzoxazole Derivative | Compound 12l | HepG2 (Hepatocellular) | 10.50 | [17] |
| Benzoxazole Derivative | Compound 12l | MCF-7 (Breast) | 15.21 | [17] |
| Oxazolo[5,4-d]pyrimidine | Compound 3g | HT29 (Colorectal) | 58.44 | [18] |
Visualizing the Mechanism: Inhibition of Key Signaling Pathways
To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the inhibition of critical cancer-related signaling pathways by oxazole derivatives.
Dual inhibition of VEGFR-2 and c-Met signaling pathways by oxazole derivatives.
Inhibition of the STAT3 signaling pathway by oxazole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the cytotoxic potential of chemical compounds by measuring cellular metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom microplates
-
Test oxazole derivatives (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxazole derivatives in culture medium. The final DMSO concentration should typically not exceed 0.5%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the microplate for 2-4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of the solubilization solution into each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Experimental workflow for the MTT cytotoxicity assay.
II. Antimicrobial Activity of Oxazole Derivatives: Combating Microbial Resistance
Mechanisms of Antimicrobial Action
The antimicrobial activity of oxazoles is often attributed to their ability to interfere with essential microbial processes. While the precise mechanisms can vary depending on the specific derivative and microbial target, some general modes of action include:
-
Inhibition of DNA Gyrase: Some oxazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby preventing bacterial proliferation.
-
Disruption of Cell Wall Synthesis: The integrity of the microbial cell wall is crucial for survival. Certain oxazoles may interfere with the enzymatic machinery responsible for cell wall biosynthesis.
-
Enzyme Inhibition: Oxazoles can act as inhibitors of various microbial enzymes that are critical for metabolic pathways or virulence.
Quantitative Evaluation of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents MIC values for selected oxazole derivatives against various microbial strains.
| Oxazole Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Hybrid | S. aureus (MRSA) | 0.25–1 | [21] |
| 1,3,4-Oxadiazole Hybrid | P. aeruginosa | 0.2 | [21] |
| 1,3,4-Oxadiazole Hybrid | B. subtilis | 0.2 | [21] |
| 2-Acylamino-1,3,4-oxadiazole | S. aureus | 1.56 | [21] |
| 2-Acylamino-1,3,4-oxadiazole | B. subtilis | 0.78 | [21] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a standardized, qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: A paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate inoculated with a test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test oxazole derivatives
-
Sterile paper disks (6 mm diameter)
-
Test bacterial strain(s)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The prepared inoculum should be used within 15 minutes.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the adjusted bacterial inoculum.
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Application of Disks:
-
Prepare disks impregnated with a known concentration of the oxazole derivative.
-
Aseptically place the disks on the inoculated MHA plate, ensuring they are at least 24 mm apart and not too close to the edge.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.
-
The size of the zone of inhibition is inversely related to the MIC. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.
-
Experimental workflow for the Kirby-Bauer disk diffusion assay.
III. Anti-inflammatory Activity of Oxazole Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Oxazole derivatives have demonstrated significant anti-inflammatory potential, often through the modulation of key enzymes and signaling pathways involved in the inflammatory response.[2]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of oxazoles are primarily attributed to their ability to inhibit pro-inflammatory mediators. Key mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Oxazole derivatives have been shown to be effective COX inhibitors, with some exhibiting selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects.[2]
-
Inhibition of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[22][23] Oxazole derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory cytokines and other mediators.[22]
Quantitative Evaluation of Anti-inflammatory Potency
The following table presents the IC50 values of representative oxazole and related derivatives for COX-1 and COX-2 inhibition, along with their selectivity indices (SI).
| Derivative Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,3,4-Oxadiazole | 11c | 13.5 | 0.04 | 337.5 | [24] |
| 1,3,4-Oxadiazole | 8b | >100 | 8.2 | >12.1 | [24] |
| 1,3,4-Oxadiazole | 15 | 1.10 | 2.30 | 0.48 | [25] |
| Oxime-containing | 16 | 0.94 | 5.00 | 0.19 | [25] |
Visualizing the Mechanism: Inhibition of the NF-κB Pathway
Inhibition of the canonical NF-κB inflammatory pathway by oxazole derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxy endoperoxide to the corresponding alcohol. This activity is monitored colorimetrically by the appearance of an oxidized chromogen.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test oxazole derivatives (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, then further dilute in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer
-
100% Initial Activity (Control): Assay buffer, heme, and enzyme
-
Inhibitor Wells: Assay buffer, heme, enzyme, and test compound/reference inhibitor
-
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells except the blank.
-
Immediately add the colorimetric substrate (TMPD).
-
-
Measurement:
-
Measure the absorbance at 590-620 nm kinetically for 5-10 minutes or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each compound concentration:
-
% Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] x 100
-
-
Plot the percentage of inhibition against the compound concentration (logarithmic scale) to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
IV. Structure-Activity Relationship (SAR) Insights
The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring and any fused ring systems. Key SAR observations include:
-
Anticancer Activity: The presence of specific aromatic or heterocyclic moieties at the 2- and 5-positions of the oxazole ring is often crucial for potent anticancer activity. For instance, in some series, electron-withdrawing groups on a phenyl ring can enhance cytotoxicity. The nature of the linker between the oxazole core and other pharmacophores also significantly influences activity.
-
Antimicrobial Activity: Lipophilicity plays a critical role in the antimicrobial activity of oxazole derivatives. The introduction of halogen atoms or other lipophilic groups can enhance membrane permeability and antibacterial efficacy. The stereochemistry of substituents can also be a determining factor in potency.[26]
-
Anti-inflammatory Activity: For COX inhibition, the presence of a sulfonamide or a similar acidic moiety is often associated with selective COX-2 inhibition. The overall shape and electronic properties of the molecule determine its fit within the active sites of the COX isoforms.
V. Conclusion and Future Perspectives
The oxazole scaffold continues to be a highly privileged structure in the design and discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders. The ability to readily modify the oxazole core allows for the fine-tuning of pharmacological properties, offering a robust platform for the development of next-generation therapies. Future research will likely focus on the synthesis of novel oxazole-containing hybrid molecules, the exploration of new biological targets, and the optimization of pharmacokinetic and pharmacodynamic profiles to translate the promising in vitro and in vivo activities into clinical success. This guide provides a foundational framework for researchers to rationally design, synthesize, and evaluate novel oxazole derivatives with the potential to address unmet medical needs.
References
- 1. journals.najah.edu [journals.najah.edu]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. derpharmachemica.com [derpharmachemica.com]
Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of 5-(2-Nitrophenyl)oxazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: The Oxazole Scaffold in Modern Drug Discovery
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its prevalence in a multitude of biologically active compounds underscores its significance as a "privileged scaffold."[1][2] The inherent electronic properties and structural versatility of the oxazole ring allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] The biological activity of oxazole derivatives is profoundly influenced by the nature and position of substituents on the core ring structure.[1] This guide focuses on a specific, yet under-elucidated derivative, 5-(2-nitrophenyl)oxazole, to provide a comprehensive overview of its potential mechanisms of action, drawing upon established principles and evidence from closely related analogues.
The Compound in Focus: Physicochemical Properties of this compound
A thorough understanding of a compound's mechanism of action begins with its fundamental physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| CAS Number | 89808-75-3 | [5] |
| LogP (XLogP3-AA) | 1.8 | [1] |
| Topological Polar Surface Area | 71.9 Ų | [1] |
The presence of the nitro group on the phenyl ring significantly influences the electronic and steric properties of the molecule, which are critical determinants of its biological interactions.
Postulated Mechanisms of Action: A Hypothesis-Driven Exploration
Direct mechanistic studies on this compound are not extensively reported in the current body of scientific literature. However, by examining structurally analogous compounds, we can formulate plausible hypotheses regarding its mode of action.
Antimicrobial Activity: The Nitro-Reduction Pathway
A compelling hypothesis for the antimicrobial action of this compound is centered on the bioreduction of its nitro group. This mechanism is well-documented for other nitroaromatic and nitroheterocyclic compounds, such as the 5-nitrofurans.[2][6]
Proposed Pathway:
-
Entry into the Microbial Cell: The compound penetrates the microbial cell wall.
-
Nitroreductase-Mediated Activation: Within the microorganism, particularly under anaerobic or microaerophilic conditions, NAD(P)H-dependent nitroreductases catalyze the reduction of the nitro group.
-
Generation of Reactive Intermediates: This reduction process generates a cascade of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamino derivatives, and ultimately, reactive nitrogen species like nitric oxide and superoxide radicals.
-
Cellular Damage and Death: These reactive species can indiscriminately damage a wide array of biological macromolecules, including DNA, proteins, and lipids, leading to metabolic dysfunction and cell death.[2]
This proposed mechanism is illustrated in the following workflow:
Caption: Proposed antimicrobial mechanism of this compound via nitroreductase activation.
Experimental Validation: To substantiate this hypothesis, a series of experiments would be required:
-
Minimum Inhibitory Concentration (MIC) Assays: Determining the MIC against a panel of clinically relevant bacterial and fungal strains would be the initial step to confirm its antimicrobial potential.
-
Nitroreductase Activity Assays: Utilizing purified nitroreductase enzymes in the presence of this compound and a suitable electron donor (e.g., NADH) to monitor the reduction of the compound.
-
Comparative Studies with Nitroreductase-Deficient Strains: Assessing the antimicrobial activity against wild-type and nitroreductase-deficient mutant strains of the same microorganism. A significant increase in the MIC for the mutant strain would strongly support this mechanism.
Anticancer Activity: Targeting Topoisomerases
The 2-nitrophenyl moiety is a key structural feature in other classes of compounds that have demonstrated anticancer activity. A notable example is the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole series, which has been identified as inhibitors of topoisomerases I and II.[7] Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis in rapidly proliferating cancer cells.
Proposed Pathway:
-
Intercalation or Binding: this compound may intercalate into the DNA or bind to the topoisomerase-DNA complex.
-
Stabilization of the Cleavable Complex: The compound could stabilize the transient covalent complex formed between the topoisomerase and DNA, preventing the re-ligation of the DNA strand breaks.
-
Induction of DNA Damage: The accumulation of these stalled complexes leads to double-strand DNA breaks.
-
Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways, ultimately leading to the death of the cancer cell.
The logical flow of this proposed mechanism is as follows:
Caption: Postulated anticancer mechanism via topoisomerase inhibition.
Experimental Validation:
-
In Vitro Cytotoxicity Assays: The cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay.[8]
-
Topoisomerase Inhibition Assays: Commercially available kits can be used to directly measure the inhibitory effect of the compound on purified human topoisomerase I and II.
-
DNA Damage and Apoptosis Assays: Techniques such as the comet assay, TUNEL staining, and flow cytometry for annexin V/propidium iodide staining can be employed to assess DNA damage and apoptosis in cancer cells treated with the compound.
-
Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal the effects of the compound on cell cycle progression.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this compound is not available, general principles from related oxazole derivatives can provide valuable insights.[9]
-
The Nitro Group: The position and electronic nature of the nitro group are likely critical for both antimicrobial and anticancer activities. Its electron-withdrawing properties can influence the overall electronic distribution of the molecule and its ability to participate in redox cycling (for antimicrobial action) or bind to biological targets.
-
The Oxazole Core: The oxazole ring serves as a rigid scaffold, orienting the phenyl and nitro substituents in a specific spatial arrangement for optimal interaction with target molecules.
-
The Phenyl Ring: Substitution on the phenyl ring can modulate the lipophilicity, solubility, and metabolic stability of the compound, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Concluding Remarks and Future Directions
This compound is a molecule of significant interest, situated at the intersection of the well-established biological activities of the oxazole scaffold and nitroaromatic compounds. While direct experimental evidence for its mechanism of action is currently sparse, the hypotheses presented in this guide, based on robust data from analogous compounds, provide a solid foundation for future research.
Future investigations should focus on a systematic evaluation of its antimicrobial and anticancer properties through the experimental workflows outlined above. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent. Furthermore, a detailed structure-activity relationship study, involving the synthesis and biological evaluation of a library of related derivatives, will be instrumental in optimizing its potency and selectivity.
References
- 1. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 89808-75-3|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Electrophilic Substitution in Oxazole Rings
<_>
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and organic synthesis, integral to the structure of numerous pharmaceuticals and biologically active natural products.[1] This technical guide provides a comprehensive examination of the electrophilic substitution reactions of the oxazole nucleus. We will delve into the electronic properties governing its reactivity, the regioselectivity of electrophilic attack, and the influence of substituents. This guide will further present field-proven insights and detailed experimental protocols for key transformations, offering a valuable resource for professionals engaged in the synthesis and functionalization of oxazole-containing molecules.
The Electronic Landscape of the Oxazole Ring: A Tale of Two Heteroatoms
The reactivity of the oxazole ring is a nuanced interplay of its aromaticity and the electronic effects of its constituent heteroatoms: a furan-type oxygen at position 1 and a pyridine-type nitrogen at position 3.[2][3] The highly electronegative oxygen atom tends to withdraw electron density from the ring, rendering the oxazole nucleus generally electron-deficient and thus, less reactive towards electrophiles compared to its imidazole and thiazole counterparts.[3][4]
The relative acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton exhibiting a pKa of approximately 20, making it susceptible to deprotonation by strong bases.[3] Conversely, electrophilic attack is most favored at the most electron-rich position. Computational studies and experimental evidence consistently point to the following reactivity order for electrophilic aromatic substitution:
The C2 position is the most electron-deficient and, therefore, the least reactive towards electrophiles.[3] This inherent reactivity profile dictates the regiochemical outcome of various electrophilic substitution reactions.
Navigating Electrophilic Substitution Reactions: A Practical Guide
Due to the electron-deficient nature of the oxazole ring, electrophilic substitution reactions are generally challenging and often require forcing conditions or the presence of activating, electron-donating groups (EDGs) on the ring.[2][5]
2.1 Halogenation: Introducing Halogen Atoms with Precision
Halogenation of oxazoles is a crucial transformation for introducing a versatile synthetic handle for further functionalization, such as cross-coupling reactions.
-
Bromination: The bromination of oxazoles can be achieved using various brominating agents. For instance, 2-phenyloxazole reacts with N-bromosuccinimide (NBS) to yield the 5-bromo derivative.[4]
-
Challenges in Halogenation: Direct electrophilic attack at C4 is often disfavored. To achieve C4-halogenation, strategies like a "halogen dance" reaction, involving the migration of a halogen from C5 to C4 under basic conditions, or a deprotonation/lithiation sequence followed by quenching with a halogen source can be employed.[6] The oxazole ring's relative deactivation can lead to low yields, necessitating the use of more reactive halogenating agents or harsher conditions.[6]
Table 1: Representative Halogenation Reactions of Oxazoles
| Oxazole Substrate | Halogenating Agent | Position of Substitution | Reference |
| 2-Phenyloxazole | N-Bromosuccinimide (NBS) | C5 | [4] |
| Unsubstituted Oxazole | Sequential deprotonation and reaction with a halogen source | C2 and C5 | [7] |
2.2 Nitration and Sulfonation: Often Elusive Transformations
Direct nitration and sulfonation of the unsubstituted oxazole ring are typically difficult to achieve.[5][8] The strongly acidic conditions required for these reactions can lead to protonation of the basic nitrogen atom, forming a highly electron-deficient oxazolium cation which is even more resistant to electrophilic attack.[5]
However, in the presence of activating groups, such as phenyl substituents, nitration and sulfonation can occur, albeit often on the activating group itself rather than the oxazole ring. For example, the nitration and sulfonation of 2-phenyloxazole reportedly occur at the para-position of the phenyl ring.[9] In contrast, studies on 2,5-diphenyl-1,3,4-oxadiazole have shown that nitration can lead to a mixture of nitrophenyl derivatives.[10]
2.3 Friedel-Crafts Reactions: A Pathway to C-C Bond Formation
Similar to nitration and sulfonation, Friedel-Crafts reactions on the oxazole ring are not commonplace due to the deactivating nature of the ring and the Lewis acid catalyst potentially coordinating with the nitrogen atom. However, intramolecular Friedel-Crafts reactions have been successfully employed in the synthesis of complex molecules containing the oxazole moiety.[11] A one-pot Friedel-Crafts/Robinson-Gabriel synthesis using oxazolone templates has been developed for the synthesis of 2,4,5-trisubstituted oxazoles.[12]
The Influence of Substituents: Activating the Ring for Reaction
The presence of electron-donating groups (EDGs) on the oxazole ring is crucial for facilitating electrophilic substitution reactions.[2][5] EDGs increase the electron density of the ring, making it more susceptible to attack by electrophiles. The activating effect of substituents generally directs the incoming electrophile to the C5 position.[2][13]
Conversely, electron-withdrawing groups (EWGs) further deactivate the ring, making electrophilic substitution even more challenging.[6]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Bromination of 2-Substituted Oxazole at the C5 Position
This protocol is a general procedure based on the bromination of 2-phenyloxazole.[4]
-
Dissolution: Dissolve the 2-substituted oxazole (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution.
-
Initiation (Optional): Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 5-bromo-2-substituted oxazole.
Mechanistic Insights: Visualizing the Electrophilic Attack
The mechanism of electrophilic substitution on the oxazole ring proceeds via a classic aromatic substitution pathway involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
Applications in Drug Discovery and Development
The functionalization of the oxazole core through electrophilic substitution and other synthetic methodologies is paramount in drug discovery.[2] The oxazole motif is present in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral drugs. The ability to selectively introduce substituents onto the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its target binding affinity. For instance, the synthesis of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors for cancer therapy highlights the importance of C-S bond formation on the oxazole ring.[14]
Conclusion: A Versatile Scaffold with Untapped Potential
While the inherent electron-deficient nature of the oxazole ring presents challenges for electrophilic substitution, a deep understanding of its electronic properties and the strategic use of activating substituents and tailored reaction conditions can unlock its vast synthetic potential. The methodologies outlined in this guide provide a solid foundation for researchers to explore the functionalization of this important heterocyclic scaffold, paving the way for the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxazole - Wikipedia [en.wikipedia.org]
- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nucleophilic Substitution on the Oxazole Ring
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: Navigating the Challenges of a Privileged Scaffold
The oxazole ring is a cornerstone of medicinal chemistry, embedded in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties contribute to favorable interactions with biological targets, making it a "privileged scaffold" in drug design.[1] However, the very electronic nature that makes it stable also renders it notoriously challenging to functionalize via nucleophilic substitution. Unlike many electron-deficient heteroaromatics, the oxazole ring is inherently π-electron rich, generally favoring electrophilic attack.
This guide moves beyond textbook summaries to provide a field-proven, in-depth analysis of nucleophilic substitution on the oxazole core. We will dissect the electronic underpinnings of its reactivity, explore the primary mechanistic pathways, and present actionable protocols. The focus here is on causality—understanding why certain strategies succeed where others fail—to empower you to rationally design and execute synthetic routes for novel oxazole derivatives.
The Electronic Landscape of the Oxazole Ring: A Tale of Two Reactivities
The reactivity of the oxazole ring is dictated by the competing influences of its two heteroatoms. The oxygen atom imparts furan-like, π-excessive character, while the nitrogen atom acts as an electron sink, creating a pyridine-like π-deficient character.
Computational studies and experimental evidence reveal a distinct electronic distribution:
-
C2 Position: Positioned between the electronegative oxygen and nitrogen atoms, the C2 carbon is the most electron-deficient and acidic position on the ring.[2][3] This makes it the primary and most favorable site for nucleophilic attack . The acidity of the hydrogens follows the order C2 > C5 > C4.[1][4]
-
C5 Position: This position is the most electron-rich and is the preferred site for electrophilic substitution , particularly when the ring is activated by electron-donating groups.[4][5][6]
-
C4 Position: Generally less reactive towards both nucleophiles and electrophiles compared to C2 and C5.
This electronic dichotomy is the central challenge: strategies to activate the ring for nucleophilic attack must overcome its inherent propensity for electrophilic reactions. Direct nucleophilic substitution on an unsubstituted oxazole ring is rare; more often than not, such attempts lead to ring cleavage rather than substitution.[7][8]
Key Mechanistic Pathways for Nucleophilic Substitution
Successful substitution hinges on transforming the oxazole ring into a suitable electrophile. This is primarily achieved by introducing a good leaving group at an electron-deficient position, paving the way for two major mechanistic pathways.
SNAr: The Workhorse Reaction
The Nucleophilic Aromatic Substitution (SNAr) mechanism is the most common and reliable method for functionalizing the oxazole ring. This pathway requires a substrate bearing a good leaving group (typically a halogen) and is greatly facilitated by the presence of electron-withdrawing groups (EWGs) that stabilize the intermediate Meisenheimer complex.
The established order of reactivity for the displacement of halogens is: C2 >> C4 > C5 .[1][4][5]
This order is a direct consequence of the ring's electronic structure:
-
Attack at C2: The nucleophile attacks the most electrophilic carbon, C2. The resulting negative charge is effectively stabilized by both the adjacent nitrogen and oxygen atoms. This is the lowest energy and most favorable pathway.
-
Attack at C4: Nucleophilic attack at C4 places the negative charge on C5, which receives some stabilization from the adjacent nitrogen.
-
Attack at C5: Attack at C5 is the least favorable as the resulting anionic charge is less effectively stabilized.
Vicarious Nucleophilic Substitution (VNS): C-H Functionalization
Vicarious Nucleophilic Substitution (VNS) is a powerful, albeit less common, strategy for the formal replacement of a hydrogen atom with a nucleophile.[9] This reaction is particularly effective on highly electron-deficient aromatic and heteroaromatic systems. For oxazoles, this typically requires strong activation by a potent EWG, such as a nitro group.
The VNS mechanism involves a carbanion that bears its own leaving group (Y).[10]
-
Addition: The carbanion adds to an electron-deficient position on the oxazole ring (e.g., ortho or para to a nitro group), forming an anionic σ-adduct.
-
β-Elimination: A base induces the β-elimination of HY from the adduct, restoring aromaticity.[11][12]
The key advantage of VNS is that it bypasses the need for a pre-installed leaving group like a halogen, enabling direct C-H functionalization.[10][13]
Causality in Experimental Design: A Self-Validating Protocol
Theoretical models are invaluable, but successful synthesis relies on robust experimental design. The following section details a trusted protocol for an SNAr reaction, emphasizing the rationale behind each choice to create a self-validating system.
Model Reaction Data
The following table summarizes representative SNAr reactions on 2-chloro-4,5-diphenyloxazole, demonstrating the impact of different nucleophiles and conditions.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | Sodium Methoxide | - | Methanol | 65 | 4 | 92 | Classic alkoxide displacement |
| 2 | Benzylamine | K₂CO₃ | DMF | 80 | 6 | 85 | Amine nucleophiles require a base to neutralize the generated HCl |
| 3 | Thiophenol | Cs₂CO₃ | Acetonitrile | 25 | 3 | 95 | Thiolates are excellent nucleophiles for SNAr reactions[14] |
| 4 | Piperidine | K₂CO₃ | Dioxane | 100 | 12 | 78 | Sterically hindered secondary amines may require higher temperatures |
Detailed Experimental Protocol: SNAr of 2-Chloro-4,5-diphenyloxazole with Thiophenol
This protocol describes a highly reliable and efficient SNAr reaction. The choice of a cesium carbonate base and acetonitrile as the solvent at room temperature provides a mild yet effective system for C-S bond formation.[14]
Materials:
-
2-Chloro-4,5-diphenyloxazole (1.0 eq, 269.7 mg, 1.0 mmol)
-
Thiophenol (1.1 eq, 113 µL, 1.1 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq, 488.7 mg, 1.5 mmol)
-
Anhydrous Acetonitrile (5 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Step-by-Step Methodology:
-
System Preparation (The 'Why'): To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4,5-diphenyloxazole (1.0 eq) and cesium carbonate (1.5 eq). The system is flame-dried to remove adsorbed water, which can compete with the nucleophile. Cesium carbonate is a strong, yet non-nucleophilic, base ideal for deprotonating the thiophenol without side reactions.
-
Inert Atmosphere (The 'Why'): Seal the flask with a septum and purge with argon or nitrogen for 10 minutes. An inert atmosphere is critical to prevent oxidation of the thiophenol to disulfide, a common side reaction that reduces yield.
-
Solvent and Reagent Addition (The 'Why'): Add anhydrous acetonitrile (5 mL) via syringe. Acetonitrile is a polar aprotic solvent that effectively solvates the cesium thiolate salt, enhancing its nucleophilicity. Stir the suspension for 5 minutes.
-
Nucleophile Introduction (The 'Why'): Add thiophenol (1.1 eq) dropwise via syringe over 1 minute. A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. Dropwise addition helps control any potential exotherm.
-
Reaction Execution and Monitoring (The 'Why'): Stir the reaction mixture vigorously at room temperature (25°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour, eluting with 20% ethyl acetate in hexanes. A self-validating protocol requires confirmation of reactant consumption and product formation before proceeding.
-
Workup and Quenching (The 'Why'): Upon completion (typically 3 hours), quench the reaction by adding 10 mL of deionized water. This dissolves the inorganic salts. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). The organic layers are combined. This step separates the organic product from the aqueous phase.
-
Purification (The 'Why'): Wash the combined organic layers with brine (1 x 20 mL) to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to isolate the pure product from unreacted starting material and non-polar impurities.
-
Characterization (The 'Why'): The final product, 2-(phenylthio)-4,5-diphenyloxazole, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, providing the ultimate validation of a successful reaction.
Conclusion and Future Outlook
While nucleophilic substitution on the oxazole ring is mechanistically challenging, it is far from impossible. Success lies in a deep understanding of the ring's inherent electronic biases and the strategic application of activating principles. The SNAr reaction, particularly at the highly electrophilic C2 position, remains the most robust and predictable method for introducing a wide range of functionalities. As synthetic methodologies advance, techniques like VNS may offer new avenues for direct C-H functionalization, further expanding the synthetic chemist's toolkit. For drug development professionals, mastering these substitution strategies is key to unlocking the full potential of the oxazole scaffold in the rational design of next-generation therapeutics.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. brainly.in [brainly.in]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 9. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 11. chem.kuleuven.be [chem.kuleuven.be]
- 12. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
- 14. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes & Protocols: The Van Leusen Synthesis of 5-Substituted Oxazoles
Introduction: The Strategic Importance of the Van Leusen Oxazole Synthesis
The oxazole motif, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide array of biological targets, including enzymes and receptors.[1][4][5] Consequently, this heterocyclic core is found in numerous compounds with diverse pharmacological activities, such as antibacterial, anti-inflammatory, and anticancer agents.[1][6]
Among the various synthetic methodologies developed to construct the oxazole ring, the van Leusen oxazole synthesis, first reported in 1972, stands out as a particularly robust and versatile strategy.[1][4] This reaction provides a direct and efficient pathway to 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[6][7] The operational simplicity, mild reaction conditions, and broad substrate scope have established the van Leusen synthesis as a cornerstone reaction for medicinal chemists and drug development professionals.[1][8]
This guide provides an in-depth exploration of the van Leusen synthesis for preparing 5-substituted oxazoles, detailing the underlying mechanism, experimental protocols, and recent advancements in the field.
The Reaction Mechanism: A Stepwise C-C and C-O Bond Formation
The power of the van Leusen oxazole synthesis lies in the unique trifunctional nature of tosylmethyl isocyanide (TosMIC). TosMIC acts as a "C2N1 3-atom synthon" and possesses three key features that drive the reaction forward: (1) an acidic α-proton, (2) an isocyano group that facilitates cyclization, and (3) a p-toluenesulfonyl (tosyl) group, which is an excellent leaving group.[1][4][7]
The reaction proceeds through a well-defined sequence of steps:
-
Deprotonation: The reaction is initiated by a base (e.g., K₂CO₃, t-BuOK) which abstracts the acidic proton from the methylene group of TosMIC, generating a nucleophilic carbanion. The electron-withdrawing effects of both the sulfonyl and isocyanide groups enhance the acidity of this proton, making deprotonation facile.[9]
-
Nucleophilic Addition: The resulting TosMIC anion performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate, forming a tetrahedral intermediate.
-
Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide oxygen attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization.[9] This step is kinetically favorable and results in the formation of a 5-membered dihydrooxazole (oxazoline) intermediate.[4][7]
-
Elimination and Aromatization: The presence of a proton on the carbon atom adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (as p-toluenesulfinic acid).[7][9] This final step results in the formation of a double bond, leading to the aromatic 5-substituted oxazole product.[4][8]
The overall transformation is a [3+2] cycloaddition followed by elimination.
Mechanistic Workflow
Caption: Logical flow of the van Leusen oxazole synthesis.
Application Scope and Protocol Optimization
The van Leusen synthesis is broadly applicable to a wide range of aldehydes, including aromatic, heteroaromatic, aliphatic, and α,β-unsaturated aldehydes.[1][4] This versatility makes it a highly valuable tool in synthetic chemistry.
Substrate Suitability and Reaction Conditions
| Substrate Type | Typical Base | Solvent(s) | Temperature | Typical Yields | Notes |
| Aromatic Aldehydes | K₂CO₃ | Methanol | Reflux | Good to Excellent | Electron-withdrawing groups on the aromatic ring can enhance reactivity.[1][10] |
| Heteroaromatic Aldehydes | K₂CO₃, Et₃N | Methanol, Water | 50 °C to Reflux | Good | Well-tolerated; enables synthesis of complex, multi-heterocyclic structures.[1] |
| Aliphatic Aldehydes | K₂CO₃, t-BuOK | Methanol, THF | Room Temp to Reflux | Moderate to Good | Can be prone to side reactions like self-condensation; careful control of conditions is needed. |
| α,β-Unsaturated Aldehydes | K₂CO₃ | Methanol | Reflux | Good | Yields vinyl-substituted oxazoles, which are valuable precursors for further functionalization.[4] |
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base due to its moderate strength, low cost, and good solubility in methanol.[1] For less reactive aldehydes or more sterically hindered substrates, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF may be required.[11]
-
Solvent System: Methanol is the most common solvent as it effectively dissolves the reactants and the K₂CO₃ base. The use of aqueous-alcoholic systems or even water with phase-transfer catalysts like β-cyclodextrin has been reported to create greener protocols.[4] In some cases, ionic liquids have been employed as recyclable solvents, enhancing the environmental friendliness of the synthesis.[1][10]
-
Temperature: Most reactions proceed efficiently at the reflux temperature of methanol. However, microwave-assisted protocols have been developed to significantly shorten reaction times while maintaining high yields.[4]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: General Procedure for the Synthesis of 5-Aryl Oxazoles
This protocol describes a general method for reacting an aromatic aldehyde with TosMIC using potassium carbonate in methanol.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Methanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous methanol to the flask to create a suspension (typically a 0.2-0.5 M solution with respect to the aldehyde).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-substituted oxazole.
Protocol 2: Synthesis of 5-(2-chloroquinolin-3-yl)oxazole
This specific protocol is adapted from a reported synthesis and demonstrates the application of the van Leusen reaction in constructing complex heterocyclic systems.[4]
Materials:
-
2-chloroquinoline-3-carbaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Methanol
Procedure:
-
Combine 2-chloroquinoline-3-carbaldehyde, TosMIC, and K₂CO₃ in a round-bottom flask.
-
Add methanol and heat the mixture to reflux for 8 hours.
-
After cooling, evaporate the solvent.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate.
-
The resulting crude product can be purified by column chromatography to yield 5-(2-chloroquinolin-3-yl)oxazole (reported yield: 83%).[4]
Modern Advancements and Variations
The foundational van Leusen synthesis has inspired numerous modifications to broaden its scope and improve its efficiency and environmental impact.
-
One-Pot, Multi-Component Reactions: Researchers have developed one-pot procedures where aldehydes are generated in situ from alcohols or benzyl bromides, followed immediately by the van Leusen reaction.[1][4] This streamlines the synthetic process and avoids the isolation of potentially unstable aldehyde intermediates.
-
Ionic Liquids: The use of ionic liquids as recyclable solvents offers a greener alternative to traditional volatile organic solvents.[1][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the discovery process.[4]
-
Synthesis of 4,5-Disubstituted Oxazoles: By using substituted TosMIC derivatives or by conducting the reaction in the presence of an alkylating agent, it is possible to synthesize 4,5-disubstituted oxazoles in a one-pot manner.[1][10]
Conclusion
The van Leusen oxazole synthesis is a powerful and enduring method for the preparation of 5-substituted oxazoles. Its reliability, operational simplicity, and tolerance of a wide range of functional groups have cemented its place in the synthetic chemist's toolbox. The continued development of modified and greener protocols ensures that this reaction will remain a mainstay for the construction of oxazole-containing molecules in pharmaceutical and materials science research for years to come.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. varsal.com [varsal.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Synthesis of 5-(2-Nitrophenyl)oxazole using TosMIC
Introduction: The Strategic Importance of Nitrophenyl-Substituted Oxazoles
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic rings, containing both nitrogen and oxygen, are adept at forming non-covalent interactions with enzymes and receptors, making them privileged structures in drug design.[2] Specifically, nitrophenyl-substituted oxazoles are of significant interest to researchers in drug development due to their potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The synthesis of these compounds, therefore, is a critical task. The Van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC), presents a robust and versatile method for constructing the oxazole ring from aldehydes.[1][6] This document provides a detailed guide to the synthesis of 5-(2-Nitrophenyl)oxazole from 2-nitrobenzaldehyde and TosMIC, offering insights into the reaction mechanism and a comprehensive, field-tested protocol.
The Van Leusen Oxazole Synthesis: A Mechanistic Overview
The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and TosMIC.[6][7] The reaction proceeds through a base-mediated [3+2] cycloaddition.[8] The unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group, drives this transformation.[6]
The mechanism can be broken down into the following key steps:
-
Deprotonation of TosMIC: A base, typically potassium carbonate, abstracts an acidic proton from the α-carbon of TosMIC, generating a nucleophilic carbanion. The electron-withdrawing effects of both the sulfonyl and isocyanide groups facilitate this deprotonation.[7]
-
Nucleophilic Addition: The TosMIC anion then attacks the carbonyl carbon of the aldehyde (in this case, 2-nitrobenzaldehyde).
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a five-membered oxazoline intermediate.[7][9]
-
Elimination: The presence of a proton on the adjacent carbon allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a very good leaving group.[6][7]
-
Aromatization: This elimination step leads to the formation of the stable, aromatic oxazole ring.
This one-pot reaction is highly efficient and proceeds under relatively mild conditions, making it a popular choice for the synthesis of 5-substituted oxazoles.[1]
Visualizing the Reaction Pathway
Caption: Workflow of the Van Leusen Oxazole Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with clear steps and expected observations.
Materials and Reagents:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobenzaldehyde (1.0 mmol, 1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq).
-
Solvent and Base Addition: Add anhydrous methanol (10 mL) to the flask, followed by anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-5 hours.[10]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[10]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Nitrobenzaldehyde | 151.12 | 1.0 | 1.0 |
| TosMIC | 195.24 | 1.1 | 1.1 |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 |
| Product | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₉H₆N₂O₃ | 190.16[11][12] |
Note: Expected yields for this reaction are generally good to excellent, often in the range of 70-90%, depending on the purity of the starting materials and the precise reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend the reaction time and continue to monitor by TLC. |
| Degradation of starting material. | For base-sensitive aldehydes, consider a milder base or slow addition of the aldehyde to the deprotonated TosMIC.[10] | |
| Formation of Nitrile Byproduct | Presence of ketone impurities in the aldehyde starting material. | Purify the 2-nitrobenzaldehyde by distillation or column chromatography before use.[10] |
| Difficult Purification | Presence of p-toluenesulfinic acid byproduct. | During the work-up, washing the organic layer with a dilute solution of sodium hydrosulfide (NaHS) can help remove the sulfinic acid byproduct.[10][13] Alternatively, using a basic ion exchange resin as the catalyst can simplify purification as the resin and byproduct can be removed by filtration.[14] |
Modern Variations for Enhanced Efficiency
To further optimize the synthesis, researchers can consider modern adaptations of the Van Leusen reaction:
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, in some cases to as little as 8-20 minutes, while maintaining high yields.[9][15]
-
Ionic Liquids as Solvents: Ionic liquids can serve as recyclable and environmentally friendly alternative solvents.[9][10]
Conclusion
The Van Leusen synthesis using TosMIC provides a reliable and efficient pathway for the preparation of this compound. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development. The insights and detailed procedures provided in this application note are intended to empower scientists to achieve high yields and purity in their synthetic endeavors.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. varsal.com [varsal.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 15. sciforum.net [sciforum.net]
The 5-(2-Nitrophenyl)oxazole Scaffold: A Versatile Platform in Modern Medicinal Chemistry
Introduction: The oxazole moiety, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic properties and structural versatility allow for a wide range of interactions with biological targets, making it a privileged scaffold in drug discovery.[2] Within this class of compounds, 5-(2-nitrophenyl)oxazole emerges as a particularly intriguing starting point for the development of novel therapeutics. The presence of the nitro group on the phenyl ring offers a handle for further chemical modification and can also play a direct role in the biological activity of its derivatives, particularly in antimicrobial applications. This guide provides an in-depth exploration of the applications of the this compound scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers and professionals in the field of drug development.
I. Synthetic Pathways to this compound and Its Analogs
The construction of the 5-substituted oxazole ring is most effectively achieved through the Van Leusen oxazole synthesis. This reaction provides a direct and efficient route to compounds such as this compound from readily available starting materials.
The Van Leusen Oxazole Synthesis: A Reliable Route
The Van Leusen reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3] This method is widely favored for its operational simplicity and broad substrate scope.
Reaction Mechanism: The reaction proceeds through the deprotonation of TosMIC by a base, creating a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde (in this case, 2-nitrobenzaldehyde). The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[3]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent scaffold, this compound, via the Van Leusen reaction.
Materials:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-nitrobenzaldehyde (1.0 mmol, 1 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equivalents).
-
Add anhydrous methanol (10-15 mL) to dissolve the reactants.
-
To this solution, add anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Applications in Anticancer Drug Discovery
The oxazole scaffold is a common feature in a multitude of compounds with potent anticancer activity.[4] Derivatives of this compound can be designed to target various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.
A. Targeting Kinase Signaling Pathways
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[5] Oxazole derivatives have been successfully developed as inhibitors of several key kinases.
Potential Kinase Targets for this compound Derivatives:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival.[7]
The this compound scaffold can be elaborated with various substituents to optimize binding to the ATP-binding pocket of these kinases, leading to their inhibition.
Caption: Workflow for developing kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase, such as VEGFR-2. This is a common method for screening and characterizing kinase inhibitors.[8]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sorafenib for VEGFR-2)
-
384-well low-volume black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a positive control inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In the wells of a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal will be proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO-treated) wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound Class | Example Target | Reported IC₅₀ Range (General Oxazoles) |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Micromolar to nanomolar |
| Substituted Benzoxazoles | Various Kinases | Nanomolar |
Note: The IC₅₀ values are highly dependent on the specific derivative and the assay conditions.
B. As Precursors for Bioactive Molecules: The Case of Merimepodib (VX-497)
A significant application of a close analog, 5-(2-methoxy-4-nitrophenyl)oxazole, is its use as a key intermediate in the synthesis of Merimepodib (VX-497), an inhibitor of inosine monophosphate dehydrogenase (IMPDH) that was investigated for the treatment of hepatitis C.[8][9] This demonstrates the utility of the 5-(nitrophenyl)oxazole scaffold in constructing more complex and potent therapeutic agents.
The synthesis of Merimepodib involves the reduction of the nitro group of the oxazole intermediate to an amine, which is then further functionalized.[9]
Caption: Synthetic route to Merimepodib.
III. Antimicrobial Applications of this compound Derivatives
The incorporation of a nitroaromatic moiety is a well-established strategy in the design of antimicrobial agents.[10] The mechanism of action of these compounds often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage cellular macromolecules.[10]
A. Mechanism of Antimicrobial Action
The antimicrobial activity of this compound derivatives is likely mediated by nitroreductase enzymes present in susceptible bacteria and fungi.
Caption: Proposed antimicrobial mechanism.
B. Protocol for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro antimicrobial activity of a compound.[11]
Protocol 3: Broth Microdilution for MIC Determination
This protocol outlines the procedure for determining the MIC of this compound derivatives against various bacterial strains.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37 °C)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
| Bacterial Strain | Antibiotic Class | Typical MIC Range for Active Compounds |
| Staphylococcus aureus (Gram-positive) | Various | Low µg/mL |
| Escherichia coli (Gram-negative) | Various | Low to moderate µg/mL |
Note: MIC values will vary depending on the specific derivative and the bacterial strain.
IV. Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform for the development of new therapeutic agents. Its straightforward synthesis via the Van Leusen reaction allows for the facile generation of diverse chemical libraries. The demonstrated utility of a closely related analog in the synthesis of a clinical candidate, coupled with the broad biological activities associated with both the oxazole core and the nitroaromatic moiety, underscores the significant potential of this scaffold. Future research efforts should focus on the synthesis and biological evaluation of novel this compound derivatives, exploring a wider range of substitutions to probe the structure-activity relationships for various anticancer and antimicrobial targets. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating the promise of this scaffold into clinically effective drugs.
V. References
-
Hughes, D. L. (2002). Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Organic Process Research & Development, 6(3), 311-314.
-
Kaur, K., Jaitak, V., & Kulkarni, S. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. --INVALID-LINK--
-
BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide.
-
Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
-
Drugs.com. (2014). Merimepodib.
-
Gao, Y., et al. (2020). Discovery of novel oxazole derivatives as potent STAT3 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 192, 112185.
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
-
Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. IAJPS, 09(9), 361-364.
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16.
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
-
Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
-
Sławiński, J., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3195.
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7728-7744.
-
Upadhayaya, R. S., et al. (2004). 5-Nitro-2-furyl- and 5-nitro-2-thienyl-substituted 1,2,4-triazoles as potential antimicrobial agents. European Journal of Medicinal Chemistry, 39(7), 579-592.
-
Kumar, D., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 130.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(13), 10987.
-
In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). International Journal of Molecular Sciences, 23(19), 11634.
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
-
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (2023). Pharmaceuticals, 16(5), 735.
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3432.
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(2-Nitrophenyl)oxazole as a Strategic Intermediate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 5-(2-Nitrophenyl)oxazole
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable building block, particularly for the synthesis of nitrogen-containing fused heterocyclic systems prevalent in medicinal chemistry and materials science. Its utility is rooted in the unique combination of two key structural motifs: the oxazole ring, a "privileged" scaffold known for its presence in numerous bioactive natural products and pharmaceuticals, and the ortho-substituted nitrophenyl group.
The 2-nitrophenyl moiety is not merely a substituent but a versatile synthetic handle. Its primary value lies in its facile reduction to the corresponding aniline, which, being positioned ortho to the oxazole linkage, serves as a powerful precursor for a variety of intramolecular cyclization reactions. This intramolecular potential allows for the rapid assembly of complex polycyclic systems from a relatively simple, well-defined starting material. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical development.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 89808-75-3 | [1][2][3] |
| Molecular Formula | C₉H₆N₂O₃ | [1][2][4] |
| Molecular Weight | 190.16 g/mol | [1][4][5] |
| IUPAC Name | 5-(2-nitrophenyl)-1,3-oxazole | [4] |
| Topological Polar Surface Area | 71.8 Ų | [2] |
| Predicted pKa (Conjugate Acid) | -0.08 ± 0.10 | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=CO2)--INVALID-LINK--[O-] | [4][6] |
| InChIKey | PUDNRGZVFKPHNG-UHFFFAOYSA-N | [2][4] |
Note: Spectroscopic data such as ¹H NMR and ¹³C NMR should be acquired on the specific batch being used for synthesis, but reference spectra can often be found in chemical supplier databases or the cited literature.
Synthesis of this compound
The most direct and widely adopted method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis.[7] This reaction provides an efficient route to this compound from commercially available starting materials.
Principle: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a [3+2] cycloaddition between an aldehyde and Tosylmethyl isocyanide (TosMIC).[7] The reaction is base-mediated, where the base deprotonates the active methylene group of TosMIC. The resulting carbanion attacks the aldehyde carbonyl, initiating a cascade of intramolecular cyclization and elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[7]
Caption: Workflow for the Van Leusen synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the synthesis of this compound.[1]
Materials:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 2-nitrobenzaldehyde (1.0 eq) and Tosylmethyl isocyanide (1.05 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the aldehyde.
-
Base Addition: To the stirring solution, add anhydrous potassium carbonate (2.0 eq) portion-wise. Causality Note: K₂CO₃ is the base required to deprotonate TosMIC, initiating the reaction. Anhydrous conditions are preferred to prevent side reactions.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) or to a slightly lower temperature (e.g., 55 °C) and stir vigorously.[1] The reaction is often rapid and can be complete in as little as 15-30 minutes.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. The product, being sparingly soluble in water, should precipitate out.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold methanol or ethanol to remove residual impurities. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary. Dry the final product under vacuum.
Key Synthetic Applications & Protocols
The true synthetic power of this compound is realized in its subsequent transformations. The strategic placement of the nitro group allows for a cascade of reactions, primarily initiated by its reduction.
Application 1: Reduction of the Nitro Group to Form 2-(Oxazol-5-yl)aniline
The conversion of the nitro group to an amine is the cornerstone transformation for this intermediate. The resulting product, 2-(oxazol-5-yl)aniline, contains a nucleophilic amine positioned ortho to the oxazole, setting the stage for subsequent cyclization reactions.
Caption: The pivotal reduction of this compound.
Protocol: Nitro Group Reduction using Tin(II) Chloride
Causality Note: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups. It is effective, inexpensive, and tolerant of many functional groups. The reaction proceeds in an acidic medium, and a basic workup is required to liberate the free amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl. Safety Note: This should be done carefully in a fume hood as the dissolution is exothermic.
-
Reaction: Cool the solution of the oxazole to 0 °C using an ice bath. Slowly add the acidic SnCl₂ solution dropwise to the stirring oxazole solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the conversion if necessary.
-
Workup & Neutralization: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to ~8-9. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(oxazol-5-yl)aniline. The product can be purified by column chromatography if needed.
Application 2: Denitrative Cross-Coupling Reactions
A more advanced and modern application involves using the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions. This "denitrative coupling" allows for the direct formation of C-C, C-N, or C-O bonds at the C2 position of the phenyl ring, bypassing the need to first convert the nitroarene to a halide or triflate.[8]
Principle: Specialized palladium catalyst systems, often employing bulky, electron-rich phosphine ligands (like BrettPhos), can facilitate the oxidative addition of the palladium complex into the Ar-NO₂ bond.[8] Following this key step, the standard transmetalation and reductive elimination steps of a typical cross-coupling cycle can proceed.[8][9]
Caption: Conceptual workflow for a denitrative Suzuki-Miyaura cross-coupling.
Conceptual Protocol: Denitrative Suzuki-Miyaura Coupling
This protocol is a generalized representation based on modern literature and should be optimized for this specific substrate.[8][10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., BrettPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the this compound, arylboronic acid, base, palladium catalyst, and ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to a high temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions may require several hours (4-24 h).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a plug of silica gel or celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Conclusion
This compound is a strategically designed intermediate whose value extends far beyond its constituent parts. Its straightforward synthesis via the Van Leusen reaction makes it readily accessible. The true utility is demonstrated in its transformations, primarily the reduction of the nitro group to an aniline, which opens a gateway to a vast array of fused heterocyclic structures. Furthermore, the potential for modern denitrative cross-coupling reactions positions it as a versatile building block for the synthesis of complex biaryl systems. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage the unique synthetic potential of this powerful intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Nitro-2-phenyl-1,3-oxazole | C9H6N2O3 | CID 13283020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-(2-Nitrophenyl)oxazole
Introduction: The Strategic Value of 5-(2-Nitrophenyl)oxazole in Synthetic Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The oxazole core is a bioisostere for various functional groups and is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and anticancer activities.[1][2][3] The presence of the 2-nitrophenyl substituent offers a unique handle for further chemical transformations. The nitro group can be readily reduced to an amine, providing a site for diversification, or it can influence the electronic properties of the oxazole ring, potentially directing its reactivity in palladium-catalyzed cross-coupling reactions.
Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] This guide provides detailed protocols and application notes for the synthesis of this compound and its subsequent functionalization through various palladium-catalyzed reactions. The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a solid foundation for their synthetic endeavors.
Part 1: Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[6][7][8] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C1 synthon that reacts with an aldehyde to form the oxazole ring.
Protocol 1: Van Leusen Synthesis of this compound
This protocol details the synthesis of this compound from 2-nitrobenzaldehyde and TosMIC.
Reaction Scheme:
Materials and Reagents:
-
2-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.05 eq).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of TosMIC, initiating the reaction.
-
Solvent: Methanol is a suitable solvent for this reaction, as it dissolves the reactants and facilitates the reaction.
-
Excess TosMIC: A slight excess of TosMIC is used to ensure the complete conversion of the aldehyde.
Part 2: Palladium-Catalyzed Functionalization of the Oxazole Core
While direct palladium-catalyzed functionalization of this compound is not extensively reported, protocols for related oxazole systems can be adapted. The C2 and C5 positions of the oxazole ring are the most common sites for C-H activation and cross-coupling reactions.[9][10][11] Given that the C5 position is already substituted, the C2 position becomes a prime target for functionalization.
Protocol 2: Postulated Suzuki-Miyaura Cross-Coupling of a Halogenated Precursor
To perform a Suzuki-Miyaura coupling, a halogenated precursor, such as 2-bromo-5-(2-nitrophenyl)oxazole, would be required. This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-5-(2-nitrophenyl)oxazole with an arylboronic acid.
Reaction Scheme:
Materials and Reagents:
-
2-Bromo-5-(2-nitrophenyl)oxazole (hypothetical)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-5-(2-nitrophenyl)oxazole (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.
Expert Insights:
-
The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura reaction. Other effective catalyst systems include Pd(PPh₃)₄ or PdCl₂(dppf).[12]
-
The base is essential for the transmetalation step of the catalytic cycle.
Protocol 3: Postulated Heck Reaction
The Heck reaction allows for the coupling of an aryl halide with an alkene. A hypothetical 2-bromo-5-(2-nitrophenyl)oxazole could be coupled with an alkene like styrene.
Reaction Scheme:
Materials and Reagents:
-
2-Bromo-5-(2-nitrophenyl)oxazole (hypothetical)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine 2-bromo-5-(2-nitrophenyl)oxazole (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in DMF.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.
Rationale for Conditions:
-
The phosphine ligand stabilizes the palladium catalyst and promotes the reaction.
-
Triethylamine acts as a base to neutralize the HBr generated during the reaction.[13]
Protocol 4: Postulated Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14][15][16]
Reaction Scheme:
Materials and Reagents:
-
2-Bromo-5-(2-nitrophenyl)oxazole (hypothetical)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-bromo-5-(2-nitrophenyl)oxazole (1.0 eq) and phenylacetylene (1.2 eq) in degassed THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.
Key Considerations:
-
The copper(I) iodide co-catalyst is crucial for the activation of the alkyne.
-
The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[14]
Protocol 5: Direct C-H Arylation at the C2-Position
Direct C-H activation is an atom-economical method for forming new bonds. The C2-proton of the oxazole ring is the most acidic and therefore a likely site for direct arylation.[9][10][11]
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-Bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), aryl bromide (1.5 eq), palladium(II) acetate (0.1 eq), and potassium carbonate (2.0 eq) in DMA.
-
Reaction: Heat the mixture to 150 °C for 24 hours.
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.
Mechanistic Insight:
-
The reaction likely proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of the base.[9]
Data Presentation
Table 1: Summary of Postulated Palladium-Catalyzed Reactions on this compound Derivatives.
| Reaction Type | Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | 2-Bromo-5-(2-nitrophenyl)oxazole | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
| Heck | 2-Bromo-5-(2-nitrophenyl)oxazole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 |
| Sonogashira | 2-Bromo-5-(2-nitrophenyl)oxazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. |
| Direct C-H Arylation | This compound | Aryl bromide | Pd(OAc)₂ | K₂CO₃ | DMA | 150 |
Visualizations
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Palladium-Catalyzed Reactions
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 10. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 11. Recent advances in direct C-H arylation: Methodology, selectivity and mechanism in oxazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Oxazole-Based Antibacterial Agents
Introduction: The Oxazole Scaffold in Antibacterial Drug Discovery
The dramatic rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the oxazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic ring, containing one oxygen and one nitrogen atom, is a key structural motif in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4]
The versatility of the oxazole ring allows for diverse substitutions, which play a crucial role in modulating the biological activity of the resulting molecules.[3] The ability of the oxazole core to participate in various non-covalent interactions enables it to bind effectively to a wide range of biological targets, such as enzymes and receptors.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of oxazole-based antibacterial agents, detailing established synthetic protocols, mechanistic insights, and methods for characterization and biological evaluation.
Key Synthetic Strategies for Oxazole Ring Formation
Several robust synthetic methodologies have been developed for the construction of the oxazole ring. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we delve into some of the most widely employed and effective synthetic routes.
The Robinson-Gabriel Synthesis
A classic and reliable method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[7][8] This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[7][9][10]
Mechanism of the Robinson-Gabriel Synthesis:
The reaction proceeds through the initial protonation of the amide carbonyl oxygen, followed by nucleophilic attack of the enolized ketone onto the activated carbonyl carbon to form a cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.
Caption: Robinson-Gabriel synthesis workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
This protocol describes a representative Robinson-Gabriel synthesis.
Materials:
-
2-Benzamidoacetophenone (1 mmol)
-
Concentrated Sulfuric Acid (5 mL)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Carefully add 2-benzamidoacetophenone (1 mmol) to concentrated sulfuric acid (5 mL) at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,5-diphenyloxazole.
Expected Data for 2,5-Diphenyloxazole:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.55 (m, 6H, Ar-H), 7.70-7.75 (m, 1H, oxazole-H), 8.10-8.15 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 124.5, 126.5, 127.2, 128.8, 129.0, 130.5, 133.0, 145.0, 151.0, 161.5 |
| Mass Spectrum (EI) | m/z (%) = 221 (M⁺, 100) |
The Van Leusen Oxazole Synthesis
The van Leusen reaction is a highly versatile and widely used method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles.[5][11] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5][11][12]
Mechanism of the Van Leusen Synthesis:
The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This carbanion then attacks the aldehyde carbonyl group, leading to an intermediate which undergoes intramolecular cyclization to form an oxazoline. Subsequent elimination of p-toluenesulfinic acid yields the aromatic oxazole.[11][13]
Caption: Van Leusen oxazole synthesis pathway.
Experimental Protocol: Synthesis of 5-Phenyloxazole
This protocol outlines the synthesis of a 5-substituted oxazole using the van Leusen reaction.
Materials:
-
Benzaldehyde (1 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)[12]
-
Potassium Carbonate (K₂CO₃) (2 mmol)[12]
-
Methanol (10 mL)[12]
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a stirred solution of benzaldehyde (1 mmol) and TosMIC (1.1 mmol) in methanol (10 mL), add potassium carbonate (2 mmol).[12]
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[12]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-phenyloxazole.
Other Notable Synthetic Methods
While the Robinson-Gabriel and van Leusen syntheses are workhorses in oxazole synthesis, other methods offer alternative routes to diverse oxazole structures.
-
Cook-Heilbron Synthesis: Primarily used for the synthesis of 5-aminothiazoles, this reaction involves the interaction of α-aminonitriles with carbon disulfide or related reagents.[14][15] While not a direct oxazole synthesis, its principles are relevant to the broader field of azole chemistry.
-
Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[1][16]
-
From α-Haloketones: The reaction of α-haloketones with primary amides is another common route to oxazoles.[9]
Characterization of Synthesized Oxazole-Based Compounds
The structural elucidation and purity assessment of the synthesized oxazole derivatives are critical steps. A combination of spectroscopic techniques is typically employed for this purpose.[17][18]
| Spectroscopic Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern of the oxazole ring and its substituents.[19] |
| Infrared (IR) Spectroscopy | Used to identify the presence of key functional groups in the molecule. Characteristic peaks for C=N, C-O stretching, and aromatic C-H bonds can confirm the formation of the oxazole ring. |
| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure.[18] |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure.[17] |
Protocol for In Vitro Antibacterial Activity Screening
Once the synthesized oxazole derivatives have been purified and characterized, their antibacterial activity must be evaluated. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[20]
Materials:
-
Synthesized oxazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[1][20]
-
M Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control[3]
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized oxazole compounds and the standard antibiotic in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in MHB.
-
Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for in vitro antibacterial activity screening.
Conclusion and Future Perspectives
The synthesis of novel oxazole-based antibacterial agents remains a vibrant and crucial area of research in the fight against antimicrobial resistance. The synthetic strategies and protocols detailed in this guide provide a solid foundation for researchers to design and create new oxazole derivatives with enhanced potency and novel mechanisms of action. Future efforts should focus on exploring more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of green solvents.[21][22] Furthermore, a deeper understanding of the structure-activity relationships of oxazole compounds will be instrumental in the rational design of the next generation of antibacterial drugs.
References
- 1. iajps.com [iajps.com]
- 2. sciforum.net [sciforum.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. synarchive.com [synarchive.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 18. journals.stmjournals.com [journals.stmjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 5-(2-Nitrophenyl)oxazole in the Synthesis of Novel Anticancer Agents: A Guide for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount challenge. Heterocyclic compounds, particularly those containing the oxazole nucleus, have emerged as a cornerstone in the design of next-generation anticancer drugs.[1][2][3] The oxazole ring system, a five-membered heterocycle with nitrogen and oxygen atoms, is a key pharmacophore in numerous bioactive molecules, prized for its metabolic stability and ability to forge critical interactions with a variety of biological targets.[4]
This application note delves into the strategic utilization of 5-(2-nitrophenyl)oxazole as a versatile starting material for the synthesis of innovative anticancer drug candidates. The presence of the 2-nitrophenyl substituent offers a unique synthetic handle. Through a straightforward reduction, it can be converted to a 2-aminophenyl group, opening a gateway to a diverse array of chemical modifications. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the development of compounds with tailored pharmacological profiles.
We will provide a comprehensive guide for researchers, elucidating the rationale behind this synthetic strategy, detailed experimental protocols for the synthesis of a key intermediate and its subsequent derivatization, and a workflow for the evaluation of the anticancer potential of the resulting compounds.
The Core Synthetic Strategy: From Nitro to Amino as a Gateway to Diversity
The cornerstone of leveraging this compound in anticancer drug discovery lies in the chemical versatility of the nitro group. The reduction of the nitro moiety to an amine is a high-yielding and well-established transformation that fundamentally alters the electronic and steric properties of the molecule, paving the way for a multitude of subsequent chemical reactions. The resulting 5-(2-aminophenyl)oxazole is a highly valuable intermediate, poised for derivatization to generate extensive libraries of novel compounds for anticancer screening.
This strategic transformation is pivotal because the newly introduced amino group can be readily acylated, sulfonylated, or otherwise modified to introduce a wide range of functional groups. This allows for the fine-tuning of the molecule's properties to enhance its interaction with specific biological targets, improve its pharmacokinetic profile, and ultimately, augment its anticancer activity.
Caption: Core synthetic strategy for generating anticancer candidates.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Aminophenyl)oxazole (Key Intermediate)
This protocol details the reduction of the nitro group of this compound to the corresponding amine using tin(II) chloride, a common and effective method for this transformation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (10.0 eq) with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-(2-aminophenyl)oxazole.
Protocol 2: General Procedure for the Synthesis of N-(2-(Oxazol-5-yl)phenyl)amide Derivatives
This protocol provides a general method for the acylation of the amino group of 5-(2-aminophenyl)oxazole with various acyl chlorides to generate a library of amide derivatives for SAR studies.
Materials:
-
5-(2-Aminophenyl)oxazole
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (TEA) or pyridine (1.5 eq)
-
Dichloromethane (DCM) or tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve 5-(2-aminophenyl)oxazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide derivative by recrystallization or column chromatography.
Mechanism of Action: Targeting Key Cancer Pathways
While the specific targets of novel derivatives of this compound are yet to be elucidated, the broader class of oxazole-containing anticancer agents is known to interact with several critical cellular pathways.[1][5] A prominent mechanism of action for many heterocyclic anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] For instance, vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are two receptor tyrosine kinases often dysregulated in cancer, and their inhibition is a validated anticancer strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5-(2-Nitrophenyl)oxazole in Advanced Materials Science Research
Prepared by: Senior Application Scientist, Gemini Division
Abstract: This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the utilization of 5-(2-Nitrophenyl)oxazole as a versatile building block in materials science. The unique electronic and structural characteristics of this molecule, arising from the synergistic combination of an electron-deficient nitrophenyl group and a stable oxazole heterocycle, make it a compelling precursor for a range of functional materials. We will explore its synthesis, key properties, and provide detailed protocols for its application in the development of fluorescent chemosensors and as a foundational scaffold for nonlinear optical (NLO) materials. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Scientific Merit of this compound
This compound (CAS No. 89808-75-3) is a heterocyclic compound featuring a five-membered oxazole ring substituted with a nitrophenyl group at the 5-position.[1][2] The significance of this molecule in materials science stems from two key features:
-
The Oxazole Core: Oxazole derivatives are known for their thermal stability, rigid planar structure, and favorable photophysical properties, often exhibiting strong fluorescence.[3][4] This makes them excellent scaffolds for fluorophores and electronic materials.
-
The 2-Nitrophenyl Substituent: The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence significantly influences the electronic landscape of the oxazole ring, creating a potential site for chemical modification and tuning of photophysical properties. Specifically, the nitro group can act as a fluorescence quencher through photoinduced electron transfer (PET), a principle widely exploited in the design of "turn-on" fluorescent sensors.[5]
This guide will demonstrate how these intrinsic properties can be harnessed to create novel functional materials.
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is provided below. This data is essential for experimental planning, including solvent selection, reaction monitoring, and safety assessments.
| Property | Value | Source |
| CAS Number | 89808-75-3 | [1][2][6] |
| Molecular Formula | C₉H₆N₂O₃ | [2][6] |
| Molecular Weight | 190.16 g/mol | [1][6] |
| IUPAC Name | 5-(2-nitrophenyl)-1,3-oxazole | [2] |
| Topological Polar Surface Area | 71.8 Ų | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
Safety and Handling: According to the Globally Harmonized System (GHS) classifications, this compound is considered hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use. Key hazard statements include:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
Standard laboratory precautions, including the use of a fume hood, gloves, and safety glasses, are mandatory.
Synthesis of this compound
A reliable and efficient synthesis is the first step in utilizing this building block. The following protocol is adapted from established literature methods, specifically the reaction of an appropriate aldehyde precursor with Tosylmethyl isocyanide (TosMIC), a cornerstone reagent in oxazole synthesis.[1]
Protocol 3.1: Van Leusen Oxazole Synthesis
Principle: This reaction proceeds via the base-mediated condensation of TosMIC with an aldehyde. The TosMIC anion acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the oxazole ring. Using 2-Nitrobenzaldehyde as the starting material directly yields the target compound.
Workflow Diagram:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Application Notes & Protocols: Fluorescence Labeling with Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of Oxazole Fluorophores in Bioimaging
The precise selection of a fluorescent probe is a foundational decision that critically influences experimental outcomes in biological research and drug development.[1] While traditional fluorophores remain staples, an emerging class of heterocyclic organic compounds, the oxazole-based dyes, offers a unique and powerful toolkit for cellular imaging and biomolecule tracking.[1][2] These compounds are gaining significant attention due to their highly tunable photophysical properties and versatility in a range of applications, from live-cell imaging to targeted protein labeling.[1][2]
At their core, oxazole derivatives possess a heterocyclic aromatic ring that can be readily functionalized.[1] This chemical flexibility allows for the rational design of probes with tailored absorption and emission spectra, spanning the visible range.[1] Key advantages that distinguish oxazole-based fluorophores include:
-
Environmental Sensitivity: Many oxazole derivatives exhibit solvatochromism, a phenomenon where their fluorescence characteristics change in response to the polarity of their local microenvironment.[1] This property makes them exceptionally valuable for investigating cellular membranes, lipid droplets, and protein conformational changes.[1]
-
Tunable Photophysics: Strategic modification of the oxazole core enables fine-tuning of key properties like Stokes shift—the separation between excitation and emission maxima. A larger Stokes shift is advantageous as it minimizes signal self-absorption and simplifies the separation of excitation and emission light, leading to clearer, higher-quality images.[1]
-
Bioconjugation Potential: The oxazole scaffold can be synthesized to include reactive functional groups, facilitating covalent attachment to biomolecules like proteins, peptides, and nucleic acids.[1] This allows for the precise and stable labeling of specific biological targets.
-
Compact Size: Compared to fluorescent proteins like GFP, oxazole fluorophores are significantly smaller.[3] This minimizes the risk of steric hindrance or functional perturbation of the labeled biomolecule, reducing the potential for experimental artifacts.[3]
-
High Quantum Yields: Many synthesized oxazole derivatives exhibit moderate to high quantum yields, signifying high brightness and strong signal output upon excitation.[1][4] This improves the signal-to-noise ratio and permits the use of lower, less phototoxic excitation power.[1]
This guide provides a detailed overview of the chemistry, protocols, and practical considerations for utilizing oxazole derivatives in fluorescence labeling applications.
Comparative Overview of Common Fluorophore Classes
To provide a practical context, the general properties of oxazole-based probes are compared with those of other commonly used classes of fluorescent dyes.
| Fluorescent Probe Class | Typical Quantum Yield | Typical Stokes Shift | Key Advantages | Common Applications |
| Oxazole Derivatives | Moderate to High | Moderate to Large | Tunable properties, environmental sensitivity, good for lipid imaging.[1] | Live-cell imaging, lipid droplet staining, organelle targeting, protein labeling.[1][5] |
| Fluorescein & Derivatives | High | Small | High brightness, well-established protocols.[1] | Immunofluorescence, flow cytometry, pH sensing.[1] |
| Rhodamine & Derivatives | High | Small to Moderate | High photostability, good brightness.[1] | Immunofluorescence, single-molecule tracking, mitochondrial staining.[1] |
| BODIPY Dyes | High | Small | Sharp emission peaks, high photostability, relatively insensitive to solvent polarity.[1] | Membrane labeling, protein labeling, fluorescence polarization assays.[1] |
The Chemistry of Labeling: Covalent Conjugation
The stable and specific labeling of biomolecules is achieved by forming a covalent bond between a reactive group on the oxazole dye and a functional group on the target molecule. The choice of reactive chemistry is dictated by the available functional groups on the target (e.g., primary amines, thiols).
Amine-Reactive Labeling
The most common strategy for labeling proteins and peptides targets primary amines (-NH₂), found at the N-terminus and on the side chain of lysine residues. Succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester derivatives of oxazole dyes are highly efficient for this purpose.
The NHS ester reacts with the unprotonated primary amine under mild alkaline conditions (pH 8.0-9.0) to form a stable and irreversible amide bond.[6][7]
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins with an Oxazole-NHS Ester
This protocol provides a general workflow for conjugating an amine-reactive oxazole dye to a target protein. Optimization may be required depending on the specific protein and dye used.
Causality Behind Choices:
-
Buffer: An amine-free buffer (like PBS or Bicarbonate) at a pH of 8.0-9.0 is critical.[7][8] The alkaline pH deprotonates the primary amine, making it nucleophilic and reactive toward the NHS ester. Amine-containing buffers (like Tris) would compete for the dye, reducing labeling efficiency.
-
Dye Solvent: Anhydrous DMSO or DMF is used to dissolve the reactive dye. Water can hydrolyze the NHS ester, inactivating it before it can react with the protein.
-
Molar Excess: A molar excess of dye is used to drive the reaction to completion. However, excessive amounts can lead to over-labeling, which may cause protein precipitation or loss of function. A typical starting point is a 10-20 fold molar excess.
-
Purification: Removal of unconjugated dye is essential for accurate downstream quantification and to prevent background fluorescence.[7] Size-exclusion chromatography (e.g., a desalting column) is effective for this.[7][8]
Materials:
-
Purified protein (1-5 mg/mL) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 8.5)
-
Oxazole-NHS Ester Dye
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS, pH 7.4)
-
Reaction tubes, protected from light
Workflow Diagram:
Step-by-Step Methodology:
-
Prepare Protein Solution: Ensure your protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3.[8] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the appropriate labeling buffer via dialysis or a desalting column.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Oxazole-NHS ester in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL.[8] Vortex briefly to ensure it is fully dissolved.
-
Calculate Dye Volume: Determine the volume of dye stock solution needed to achieve the desired molar excess.
-
Moles of Protein = (Protein concentration in mg/mL × Volume in mL) / (Molecular Weight of Protein in g/mol )
-
Moles of Dye = Moles of Protein × Desired Molar Excess
-
Volume of Dye = (Moles of Dye × Molecular Weight of Dye) / (Dye Stock Concentration in mg/mL)
-
-
Reaction: Add the calculated volume of dye stock solution to the protein solution while gently vortexing.[8] Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Stop the reaction and separate the labeled protein from the unreacted, hydrolyzed dye. Apply the reaction mixture to a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS pH 7.4).[8] The labeled protein will elute first, while the smaller dye molecules are retained and elute later.
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum (λ_max) of the oxazole dye.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor (A₂₈₀/A_max for the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A_max / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Conc. / Protein Conc.
-
-
A DOL between 1 and 3 is often ideal. Higher ratios can sometimes compromise protein function.[7]
-
-
Storage: Store the labeled protein conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term or in aliquots at -20°C or -80°C for long-term storage, protected from light.[6]
Applications in Research and Drug Development
The unique properties of oxazole derivatives make them suitable for a wide array of applications:
-
Live-Cell Imaging: Their ability to function as organelle-specific trackers for lysosomes, mitochondria, and the cytoplasm makes them powerful tools for studying cellular dynamics.[5][9]
-
Lipid Droplet Staining: The environmental sensitivity of certain oxazoles makes them excellent probes for selectively imaging lipid-based structures within cells.[1][2]
-
Protein Tagging: Genetically encoding oxazole amino acids can create intrinsically fluorescent proteins that are smaller and potentially brighter than traditional fluorescent proteins like BFP or GFP.[3]
-
Biosensing: The development of oxazole derivatives that respond to specific ions or pH changes opens up possibilities for creating targeted biosensors.[2][9]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Presence of competing amines (e.g., Tris buffer). | Exchange protein into an amine-free buffer (PBS, Bicarbonate) before labeling. |
| Incorrect pH (too low). | Ensure labeling buffer pH is between 8.0 and 9.0 to deprotonate primary amines.[7] | |
| Hydrolyzed/inactive dye. | Prepare dye stock solution in anhydrous DMSO/DMF immediately before use. | |
| Protein Precipitation | Over-labeling (high DOL). | Reduce the molar excess of dye used in the reaction. |
| Solvent incompatibility. | Add the dye stock solution slowly to the protein while vortexing to avoid localized high concentrations of organic solvent. | |
| High Background Fluorescence | Incomplete removal of free dye. | Ensure thorough purification using size-exclusion chromatography. Run a control on an SDS-PAGE gel and visualize under UV to confirm no fluorescence at the dye front.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Cellulo Synthesis of Proteins Containing a Fluorescent Oxazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein labeling protocol [abberior.rocks]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-(2-Nitrophenyl)oxazole by Recrystallization
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 5-(2-Nitrophenyl)oxazole via recrystallization. It is structured to provide both foundational protocols and in-depth troubleshooting solutions to common challenges encountered during this purification process.
Compound Properties & Recrystallization Fundamentals
Successful purification begins with a thorough understanding of the compound's properties and the theoretical principles of recrystallization. This compound is a solid organic compound whose purification relies on its differential solubility in a chosen solvent at varying temperatures. The core principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot, suitable solvent, in which the desired compound is highly soluble and the impurities are either insoluble or remain soluble upon cooling.[1][2] As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice that excludes impurities.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89808-75-3 | [3][4][5] |
| Molecular Formula | C₉H₆N₂O₃ | [3][4] |
| Molecular Weight | 190.16 g/mol | [3][4] |
| Appearance | Typically a white to off-white or yellowish solid. | [6] |
| Melting Point | Not definitively reported in public literature; must be determined experimentally. A sharp melting point range after recrystallization is a key indicator of purity.[2] | N/A |
| pKa | -0.08 ± 0.10 (Predicted) | [4] |
| Topological Polar Surface Area | 71.8 Ų | [4] |
Standard Recrystallization Protocol
This protocol provides a robust starting point for the purification. Solvent selection is the most critical step and may require preliminary small-scale testing.
Experimental Workflow: Single-Solvent Recrystallization
Caption: Standard workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A suitable solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Using excess solvent will significantly reduce your yield.[2]
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil the mixture for a few minutes. Charcoal adsorbs colored impurities.[1]
-
Hot Gravity Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration using a fluted filter paper and a pre-heated funnel. This step must be done quickly to prevent premature crystallization in the funnel.[1][7]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]
-
Drying: Allow the crystals to dry completely, either air-drying on the filter paper or in a desiccator. Ensure the solid is dry by weighing it to a constant weight.[2]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Troubleshooting Decision Pathway
Caption: Decision tree for common recrystallization problems.
Q1: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This is often caused by the solution being too saturated or cooling too rapidly, or if the boiling point of the solvent is higher than the compound's melting point.
-
Causality: The high concentration of the solute significantly depresses its melting point, causing it to separate as a liquid.
-
Solution: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. If using a mixed-solvent system, add more of the solvent in which the compound is more soluble.[8]
-
Prevention: Ensure you have not used the absolute bare minimum of solvent; adding a slight excess (1-2 mL) can prevent the solution from becoming supersaturated at too high a temperature.[8]
Q2: No crystals have formed after cooling the solution to room temperature. What should I do?
A: This typically indicates one of two issues: either the solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.
-
Causality: For crystallization to occur, the solution must be saturated at that temperature. Supersaturation is a metastable state where crystallization is kinetically hindered.[2]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the liquid. The microscopic scratches provide a surface for crystal nucleation.[2][8]
-
Seed Crystals: If available, add a tiny crystal of the crude or pure product to the solution to act as a template for crystal growth.[8]
-
Reduce Solvent: If induction methods fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.[1]
-
Q3: My final product is still colored. How can I remove colored impurities?
A: A persistent color indicates the presence of highly soluble, colored impurities that were not excluded from the crystal lattice.
-
Causality: These impurities have chemical structures that absorb visible light and are carried along with the desired product during crystallization.
-
Solution: The most effective method is to perform the recrystallization again, but this time include a decolorizing charcoal step. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration before cooling the solution to crystallize.[1][8]
-
Prevention: Ensure the initial crude product is as clean as possible before starting the recrystallization. If the synthesis is known to produce colored by-products, plan to use charcoal from the outset.
Q4: The recrystallization yield is very low. What are the common causes and how can I improve it?
A: Low yield is a common issue with several potential causes.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause. The compound will remain in the "mother liquor" upon cooling. Fix: Use the minimum amount of boiling solvent required for dissolution.[2]
-
Premature Crystallization: The product crystallized in the funnel during hot filtration. Fix: Ensure the funnel and receiving flask are pre-heated and perform the filtration quickly.[7]
-
Inappropriate Solvent: The compound may have significant solubility in the solvent even when cold. Fix: Re-evaluate your solvent choice. A different solvent or a mixed-solvent system may be necessary.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of the product. Fix: Always use a minimum amount of ice-cold solvent for washing.[2]
-
Q5: Crystals formed almost immediately and look like a fine powder. Is this a problem?
A: Yes, this is a sign of rapid crystallization, or "crashing out," which is undesirable.
-
Causality: When a solution cools too quickly, the molecules do not have sufficient time to align into a well-ordered crystal lattice. This rapid precipitation traps impurities within the solid.[8]
-
Solution: Reheat the solution to redissolve the solid. Add a small excess of hot solvent (10-20% more) to ensure the solution is not overly saturated.[8]
-
Prevention: Insulate the flask by placing it on a cork ring or folded paper towels and cover it with a watch glass. This promotes slow cooling, allowing for the formation of larger, purer crystals over a period of 15-20 minutes or longer.[8]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A: An ideal recrystallization solvent should: 1) dissolve the compound completely when hot, but poorly when cold; 2) either not dissolve impurities at all or dissolve them very well even at low temperatures; and 3) have a boiling point below the melting point of the compound. Given the aromatic nitro group and the oxazole ring, solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are excellent starting points. Hexane has been used for recrystallizing some oxazole derivatives and could be suitable, potentially in a mixed-solvent system with ethyl acetate.[6][9] Always perform small-scale solubility tests first.[2]
Q2: What is a "mixed-solvent" recrystallization and when should I use it?
A: A mixed-solvent system (also called a two-solvent system) is used when no single solvent has the ideal solubility properties. It involves two miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[10] You would use this if you cannot find a single solvent that works well. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, then slowly adding the "bad" solvent until the solution becomes cloudy (turbid), indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]
Q3: How can I confirm the purity of my recrystallized product?
A: The primary methods for assessing purity after recrystallization are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities broaden and depress the melting point range.[2]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Compare the recrystallized product to the crude material to confirm the removal of impurities.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR or ¹³C NMR are used to ensure the absence of impurity signals.
Q4: What are the likely impurities in my crude this compound?
A: Impurities will depend on the synthetic route. If using the van Leusen reaction with 2-nitrobenzaldehyde and TosMIC (tosylmethyl isocyanide), potential impurities include:
-
Unreacted 2-nitrobenzaldehyde.
-
Unreacted TosMIC and its by-products.
-
Side-products from competing reaction pathways.
-
Solvents and reagents from the reaction workup. Colored impurities are also common in reactions involving nitroaromatic compounds.[8]
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. ijpbs.com [ijpbs.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Purifying 5-(2-Nitrophenyl)oxazole by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 5-(2-Nitrophenyl)oxazole using silica gel column chromatography. This document synthesizes established chromatographic principles with practical, field-tested insights to empower you to overcome common challenges in this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when purifying this compound by column chromatography?
A1: The primary challenge is often co-elution of the desired product with closely related impurities, such as starting materials or byproducts from the synthesis. The polarity of this compound is influenced by both the nitro group and the oxazole ring, which can result in chromatographic behavior similar to that of other aromatic compounds in the reaction mixture. Achieving optimal separation requires careful selection and optimization of the mobile phase.
Q2: Is this compound stable on silica gel?
A2: While many oxazole derivatives are stable on silica gel, the presence of the electron-withdrawing nitro group and the potential for interaction between the oxazole's heteroatoms and the acidic silica surface can sometimes lead to degradation or irreversible adsorption. It is advisable to perform a quick stability test on a TLC plate before committing to a large-scale column. Spot the compound on a silica TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred.
Q3: What is a good starting solvent system for the TLC analysis of this compound?
A3: A mixture of hexane and ethyl acetate is a highly recommended starting point for developing a suitable solvent system for the thin-layer chromatography (TLC) analysis of this compound.[1] A good initial ratio to explore is 7:3 (hexane:ethyl acetate), and then adjust the polarity based on the resulting Rf value.
Q4: What is the ideal Rf value to aim for during TLC optimization?
A4: For effective separation in column chromatography, an Rf value between 0.2 and 0.4 for the target compound on a TLC plate is generally considered optimal. This range typically ensures that the compound does not elute too quickly (minimizing separation from less polar impurities) or too slowly (leading to band broadening and long run times).
Troubleshooting Guide
Problem 1: Poor or No Separation of this compound from Impurities
Possible Causes:
-
Inappropriate Mobile Phase Polarity: The solvent system may be too polar, causing all compounds to move up the TLC plate together, or not polar enough, resulting in all compounds remaining at the baseline.
-
Similar Polarity of Compounds: The impurities may have very similar polarities to this compound, making separation by normal-phase chromatography challenging.
Solutions:
-
Systematic Solvent System Optimization:
-
Start with a moderately polar solvent system, such as a 7:3 mixture of hexane and ethyl acetate, and run a TLC.
-
If the Rf value of your target compound is too high (> 0.4), increase the proportion of the non-polar solvent (hexane).
-
If the Rf value is too low (< 0.2), increase the proportion of the polar solvent (ethyl acetate).
-
Consider introducing a third solvent to fine-tune the selectivity. For example, a small amount of dichloromethane can sometimes improve the separation of aromatic compounds.
-
-
Gradient Elution: For complex mixtures, a gradient elution during column chromatography can be highly effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.
Problem 2: The Compound is Not Eluting from the Column or Shows Significant Tailing
Possible Causes:
-
Strong Adsorption to Silica Gel: The oxazole nitrogen and the nitro group's oxygen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and tailing of the peak.
-
Insoluble Sample at the Top of the Column: If the compound is not fully soluble in the mobile phase, it may precipitate at the top of the column.
Solutions:
-
Deactivate the Silica Gel: If you suspect strong adsorption is an issue, you can deactivate the silica gel. This can be done by adding a small amount of a competitive polar modifier to your eluent, such as 0.1-1% triethylamine. This will cap the most acidic sites on the silica, reducing strong interactions. Always test this on a TLC plate first, as it will change the Rf values.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, consider using a dry loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
Problem 3: Low Recovery of this compound After Column Chromatography
Possible Causes:
-
Degradation on Silica Gel: As mentioned, some compounds can be sensitive to the acidic nature of silica gel.
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica.
-
Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, leading to a lower-than-expected yield of pure compound after solvent evaporation.
Solutions:
-
Stability Check: Before running a column, spot your compound on a silica TLC plate and leave it for a couple of hours before developing. If you see new spots, your compound is likely degrading. In this case, consider using a less acidic stationary phase like neutral alumina.
-
Flush the Column: After your expected product has eluted, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in ethyl acetate) to see if any remaining compound elutes.
-
Alternative Staining: Use a broad-spectrum stain like potassium permanganate on your TLC plates to visualize any non-UV-active impurities.
Experimental Protocols
Protocol 1: TLC Analysis of this compound
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add a suitable volume of your chosen mobile phase (e.g., 7:3 hexane:ethyl acetate). Close the chamber and allow it to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots and calculate their Rf values.
Protocol 2: General Procedure for Column Chromatography Purification
-
Prepare the Slurry: In a beaker, create a slurry of silica gel in your initial, least polar mobile phase. Stir gently to remove any air bubbles.[3]
-
Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.[2]
-
Load the Sample: Once the silica has settled, and the solvent level is just above the top of the silica, carefully load your sample.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Add your silica-adsorbed sample as a powder to the top of the column.[2]
-
-
Elute the Column: Carefully add your mobile phase to the top of the column and begin collecting fractions.
-
Monitor the Fractions: Regularly analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Polarity | Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range for this compound |
| Low | 9:1 | 0.1 - 0.2 |
| Medium | 7:3 | 0.2 - 0.4 |
| High | 1:1 | 0.4 - 0.6 |
Note: These are suggested starting points. The optimal solvent system will depend on the specific impurities present in your reaction mixture.
Visualization of Experimental Workflow
References
Technical Support Center: Troubleshooting the Synthesis of Substituted Oxazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of substituted oxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the laboratory. The oxazole scaffold is a vital component in numerous pharmaceuticals and natural products, making its efficient synthesis a critical task.[1] However, the path to the desired oxazole is often fraught with challenges, from low yields to intractable side products.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will dissect common synthetic routes, explain the causality behind experimental choices, and offer validated protocols to overcome specific issues.
FAQ 1: How do I choose the most suitable synthetic strategy for my target oxazole?
Selecting the right synthetic path depends primarily on the desired substitution pattern and the functional group tolerance of your starting materials. Each classical and modern method presents a unique set of advantages and disadvantages.
Table 1: Comparative Overview of Key Oxazole Synthetic Routes
| Synthetic Route | Common Substrates | Reagents/Catalysts | Typical Conditions | Yield Range | Key Advantages | Common Challenges |
|---|---|---|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | High temperature | Moderate to Good | Well-established, readily available starting materials.[2][3] | Harsh conditions, limited functional group tolerance, potential for side reactions.[2][4] |
| Van Leusen Synthesis | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Mild to moderate | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations.[2][5] | Stoichiometric use of TosMIC, reagent quality is critical.[2][4] |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temp | Moderate to Good | Classical method for specific 2,5-disubstitution patterns.[6][7] | Requires strictly anhydrous conditions, limited substrate scope.[2][7] |
| Modern Catalytic Methods | Varies (e.g., Amides, Alkynes, Enamides) | Pd, Cu, Au, Rh, Photocatalysts | Often mild | Good to Excellent | High efficiency, broad substrate scope, novel bond formations.[8][9] | Catalyst cost, potential for metal contamination, specific ligand requirements.[2] |
Below is a logical workflow to aid in your decision-making process.
Troubleshooting Guide 1: The Robinson-Gabriel Synthesis
This method involves the cyclodehydration of 2-acylamino ketones and is a workhorse for robust substitution patterns, but its harsh conditions are a frequent source of issues.[10]
Q: My Robinson-Gabriel synthesis is resulting in a very low yield. What are the likely causes?
A: Low yields in this synthesis are common and typically trace back to three main issues: starting material decomposition, incomplete reaction, or byproduct formation due to the harsh conditions.[4]
-
Causality: The use of strong dehydrating agents like concentrated H₂SO₄ or polyphosphoric acid (PPA) at high temperatures can cause the hydrolysis of the amide bond in your 2-acylamino ketone starting material.[4][11] Furthermore, highly reactive intermediates can degrade or polymerize under these conditions.[4]
-
Troubleshooting Steps:
-
Verify Starting Material: Ensure your 2-acylamino ketone is pure and dry.
-
Systematic Optimization: Do not assume literature conditions are optimal for your specific substrate. Systematically screen the dehydrating agent (H₂SO₄, PPA, POCl₃, TFAA) and temperature. A lower temperature for a longer duration may be preferable.[2][3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Over-exposure to the harsh conditions is a primary cause of yield loss. Quench the reaction as soon as the starting material is consumed to prevent product degradation.[4]
-
Q: The reaction produces multiple byproducts that are difficult to separate. How can I identify and minimize them?
A: Byproduct formation is an inherent challenge due to the reactive nature of the intermediates.[4] Common byproducts include unreacted or hydrolyzed starting material and degradation polymers.
-
Troubleshooting & Optimization Workflow:
-
Purification: While optimization is key, purification is almost always necessary. Column chromatography on silica gel is the most common method for removing polar byproducts. Recrystallization can also be effective if a suitable solvent system is found.[4]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel [3]
-
Combine 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) in a round-bottom flask.
-
Heat the mixture at 140°C for 2 hours with stirring.
-
Allow the reaction to cool to room temperature, then carefully pour the mixture into ice water.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and recrystallize from ethanol to yield pure 2,5-diphenyloxazole.
Troubleshooting Guide 2: The Van Leusen Oxazole Synthesis
The Van Leusen reaction, which typically uses an aldehyde and tosylmethyl isocyanide (TosMIC), is a milder and more versatile route to 5-substituted oxazoles.[5][12] However, its success hinges on the quality of a key reagent.
Q: My Van Leusen reaction is giving a low yield or failing completely. What is the most common pitfall?
A: The single most critical factor for a successful Van Leusen synthesis is the quality and activity of the TosMIC reagent.[4]
-
Causality: TosMIC is the key C2N1 synthon in this reaction.[5] It is sensitive to moisture and can degrade upon storage, losing its activity. If the TosMIC is inactive, the initial deprotonation and subsequent addition to the aldehyde will not occur.[4]
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a fresh bottle of TosMIC or a sample that has been stored meticulously under an inert atmosphere in a desiccator.
-
Run a Control: If you suspect your TosMIC is compromised, run a small-scale control reaction with a simple, reliable aldehyde (e.g., benzaldehyde) under proven conditions to validate the reagent's activity.
-
Optimize Base and Solvent: While K₂CO₃ in methanol is a common system, your substrate may require different conditions. Consider screening other bases (e.g., DBU) or solvents. The use of ionic liquids has been shown to improve yields in some cases.[8][12]
-
Q: My reaction with a ketone starting material produced a nitrile instead of an oxazole. Why did this happen?
A: This is a known and mechanistically distinct pathway of the Van Leusen reaction.[13]
-
Causality: When an aldehyde is used, the oxazoline intermediate can readily eliminate the tosyl group to form the aromatic oxazole.[13] With a ketone, this elimination pathway is blocked. Instead, the intermediate undergoes tautomerization and ring-opening, ultimately leading to a nitrile after workup.[13][14][15]
-
Mechanism Divergence:
-
Solution: To synthesize oxazoles via this method, you must use an aldehyde as the carbonyl starting material.[13]
Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazole [8][16]
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve TosMIC (1.2 equiv) and an aliphatic halide (1.2 equiv) in an ionic liquid solvent (e.g., [bmim]Br).
-
Add a base such as K₂CO₃ (2.5 equiv) and stir the mixture for 30 minutes at room temperature.
-
Add the desired aldehyde (1.0 equiv) to the mixture.
-
Heat the reaction to 80-100°C and monitor by TLC until the aldehyde is consumed.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid can often be recovered and reused.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General FAQs for Oxazole Synthesis
Q: How can I control the regioselectivity of substitution on a pre-formed oxazole ring?
A: Direct functionalization of the oxazole core is a powerful strategy but requires careful control. The inherent reactivity of the oxazole ring favors electrophilic substitution at C5 and nucleophilic attack or deprotonation at C2.[11][17]
-
Expert Insight: Modern palladium-catalyzed direct arylation methods offer excellent regiocontrol. The outcome can be switched between C5 and C2 arylation by tuning the solvent and phosphine ligand. For example, C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents with specific, task-specific ligands.[8]
Q: What are the best general practices for purifying substituted oxazoles?
A: Substituted oxazoles range from crystalline solids to oils, but most are stable enough for standard purification techniques.
-
Column Chromatography: This is the most universally applied method. Use a silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The polarity of your oxazole will depend on its substituents.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find optimal conditions.
-
Acid/Base Extraction: The oxazole nitrogen is weakly basic (pKa of conjugate acid is ~0.8).[17] While not as basic as an imidazole, a dilute acid wash (e.g., 1M HCl) can sometimes be used to remove non-basic impurities, followed by neutralization and re-extraction of the oxazole. Always test this on a small scale as some substituted oxazoles may be acid-sensitive.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 14. Van Leusen Reaction [organic-chemistry.org]
- 15. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 17. Oxazole - Wikipedia [en.wikipedia.org]
Van Leusen Oxazole Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of 5-substituted oxazoles. Here, we address common challenges and side reactions encountered during this procedure, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to navigate the intricacies of this reaction, optimize your outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues Related to Low Yield and Incomplete Conversion
Question 1: My Van Leusen oxazole synthesis is resulting in a low yield or fails to go to completion. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Van Leusen synthesis can be attributed to several factors, often related to the quality of reagents and the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Reagent Quality:
-
TosMIC (p-toluenesulfonylmethyl isocyanide): This reagent is the cornerstone of the reaction and its purity is paramount. TosMIC is a stable, colorless, and odorless solid at room temperature.[1] If your reagent has a yellow tint or a strong odor, it may have degraded and should be replaced.
-
Aldehyde: The purity of the aldehyde is crucial. Aldehydes are prone to oxidation to carboxylic acids, which can quench the base, and may contain ketone impurities that lead to side reactions (see Section II).[2] If the purity is questionable, it is advisable to purify the aldehyde by distillation or column chromatography before use.
-
Base: The base used for the deprotonation of TosMIC must be anhydrous. The presence of water can lead to the hydrolysis of TosMIC (see Section II) and reduce the concentration of the active nucleophile.[2] Use a freshly opened bottle of base or dry it before use.
-
Solvent: Strictly anhydrous solvents are essential for the success of this reaction. The use of wet solvents will lead to the hydrolysis of TosMIC and other side reactions.
-
-
Reaction Conditions:
-
Base Strength: The choice of base is critical and depends on the reactivity of the aldehyde. For most aromatic and aliphatic aldehydes, potassium carbonate (K₂CO₃) in methanol is a standard and effective choice.[3][4] However, for electron-rich or sterically hindered aldehydes, a stronger base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF or DME may be necessary to ensure complete deprotonation of TosMIC.[2]
-
Temperature and Reaction Time: The reaction is often performed at reflux in methanol.[2][3] If you are experiencing incomplete conversion, consider increasing the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).[2] For sluggish reactions, a moderate increase in temperature may be beneficial. Some modern variations of the synthesis utilize microwave irradiation or pressure reactors to significantly reduce reaction times from hours to minutes.[4][5]
-
Troubleshooting Summary for Low Yields:
| Potential Cause | Recommended Action |
| Degraded TosMIC | Use fresh, pure TosMIC. |
| Impure Aldehyde | Purify the aldehyde by distillation or chromatography. |
| Wet Base/Solvent | Use anhydrous base and solvents. Handle under an inert atmosphere. |
| Insufficient Base Strength | For less reactive aldehydes, switch from K₂CO₃ to a stronger base like t-BuOK or DBU. |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor by TLC. |
II. Common Side Reactions and Their Mitigation
The Van Leusen oxazole synthesis, while robust, can be prone to several side reactions. Understanding their mechanistic basis is key to preventing them.
Question 2: My reaction is producing a significant amount of a nitrile byproduct instead of the desired oxazole. What is causing this and how can I prevent it?
Answer: The formation of a nitrile is a classic side reaction in the Van Leusen synthesis and is almost always due to the presence of a ketone impurity in your aldehyde starting material.[2] The reaction of TosMIC with ketones follows a different mechanistic pathway than with aldehydes, leading to nitriles.[6]
-
Mechanism of Nitrile Formation: When the deprotonated TosMIC reacts with a ketone, the resulting intermediate cannot undergo elimination to form an oxazole because there is no proton at the 5-position of the oxazoline intermediate. Instead, a tautomerization occurs, followed by ring-opening and elimination of the tosyl group to form an N-formylated alkeneimine. This intermediate is then solvolyzed to yield the nitrile.[6]
-
Prevention:
-
Purify the Aldehyde: The most effective way to prevent nitrile formation is to ensure the purity of your aldehyde. Purification by distillation or column chromatography is highly recommended.
-
Confirm Starting Material Purity: Before starting the reaction, it is good practice to analyze your aldehyde by ¹H NMR or GC-MS to confirm the absence of ketone impurities.
-
Question 3: I am observing the formation of high molecular weight byproducts, suggesting my aldehyde is undergoing self-condensation. How can I suppress this?
Answer: Aldehyde self-condensation, an aldol condensation, is a common side reaction, particularly for aldehydes that have enolizable protons (α-hydrogens) and when using strong bases.[7]
-
Mechanism of Aldol Condensation: In the presence of a base, an aldehyde with α-hydrogens can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another aldehyde molecule, leading to the formation of a β-hydroxy aldehyde (aldol addition product). This can then dehydrate to form an α,β-unsaturated aldehyde. These products can further react, leading to complex mixtures and reduced yields of the desired oxazole.
-
Prevention:
-
Choice of Base: For aldehydes prone to self-condensation, using a milder base like potassium carbonate (K₂CO₃) is preferable to stronger bases like potassium tert-butoxide (t-BuOK).
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture containing the pre-formed deprotonated TosMIC can help to maintain a low concentration of the free aldehyde, thus minimizing the rate of self-condensation relative to the reaction with the TosMIC anion.
-
Temperature Control: Running the reaction at a lower temperature can also help to disfavor the aldol condensation pathway.
-
Question 4: I have isolated a stable oxazoline intermediate instead of the final oxazole. Why did the reaction stop at this stage and how can I promote the final elimination?
Answer: The isolation of the 4-tosyl-4,5-dihydro-1,3-oxazole intermediate indicates that the final base-promoted elimination of the p-toluenesulfinic acid is incomplete.[2][4]
-
Causality: The elimination step is often the rate-limiting step and requires sufficient thermal energy and/or a strong enough base to proceed efficiently.
-
Promoting the Elimination:
-
Increase Reaction Temperature: Gently heating the reaction mixture is often sufficient to drive the elimination to completion. Refluxing in methanol is a common condition that facilitates this step.[2]
-
Use a Stronger Base: If heating is not effective, using a stronger base can facilitate a more efficient elimination.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration may be necessary to ensure complete conversion to the oxazole.[2]
-
Question 5: My reaction is messy and I suspect the TosMIC is decomposing. What are the likely decomposition pathways and how can I avoid them?
Answer: TosMIC is sensitive to moisture, especially in the presence of a base, and can undergo hydrolysis to form N-(tosylmethyl)formamide.[2]
-
Mechanism of Hydrolysis: Water present in the reaction mixture can act as a nucleophile and attack the isocyanide carbon, leading to the formation of the corresponding formamide after rearrangement.
-
Prevention:
Question 6: I am using methanol as a solvent and have isolated an unexpected 4-methoxy-2-oxazoline byproduct. What is the origin of this species?
Answer: The formation of a 4-alkoxy-2-oxazoline is a known side reaction, particularly when using an excess of a primary alcohol like methanol. While more commonly discussed in the context of the Van Leusen nitrile synthesis from ketones, a similar pathway can occur with aldehydes.
-
Plausible Mechanism: In the presence of a strong base, methanol can be deprotonated to form methoxide. The methoxide can then add to the intermediate formed after the initial reaction of TosMIC with the aldehyde. This can lead to the formation of a 4-methoxy-2-oxazoline.
-
Prevention:
-
Control Alcohol Stoichiometry: If this side product is observed, it is advisable to use the alcohol in a controlled amount (typically 1-2 equivalents) rather than as the bulk solvent, especially when using strong bases.
-
Reaction Mechanism and Side Reactions Overview
The following diagram illustrates the main reaction pathway for the Van Leusen oxazole synthesis and the points at which common side reactions can occur.
Caption: Main reaction and side pathways in the Van Leusen synthesis.
Experimental Protocols
General Procedure for the Van Leusen Oxazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).[2]
-
Add anhydrous methanol (10 mL) to the flask.[2]
-
Heat the reaction mixture to reflux and stir for 4-5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers.
Work-up Procedure for Removing p-Toluenesulfinic Acid Byproduct
The elimination step of the reaction produces p-toluenesulfinic acid, which can complicate purification. A specific wash can be employed to remove this byproduct.
-
After the initial extraction, wash the combined organic layers with a sodium hydrosulfide (NaHS) solution.[2] Alternatively, washing with a saturated aqueous solution of sodium bicarbonate can also be effective.
-
Wash the organic layer with brine (20 mL), and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amidation
Welcome to the technical support center for palladium-catalyzed amidation, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low reaction yields. Here, we will move beyond simple checklists to explore the underlying chemical principles governing these complex transformations.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amidation reaction resulted in a low yield or failed completely. Where should I begin my troubleshooting?
Low yields in palladium-catalyzed amidation reactions are a common challenge and can often be traced back to a few key areas: the catalyst system (palladium precursor and ligand), the choice of base and solvent, the quality of the reagents, and the reaction setup itself.[4][5] A systematic approach is the most effective way to identify the root cause.
A logical first step is to ensure the integrity of your starting materials and the reaction environment. Subsequently, attention should be turned to the catalyst system and reaction parameters.
Q2: How critical is the choice of palladium precursor and ligand, and how do I select the optimal combination for my substrates?
The selection of the palladium source and the phosphine ligand is paramount and is highly dependent on the electronic and steric properties of both the aryl halide and the amide.[3][4][5]
-
Ligand Selection: The ligand's role is to stabilize the palladium center, promote the crucial steps of oxidative addition and reductive elimination, and prevent catalyst deactivation.[8] Generally, bulky, electron-rich phosphine ligands are the most effective.[4][5] The choice of ligand is often dictated by the nature of the coupling partners.[3][5] For instance, sterically demanding ligands can be crucial for coupling challenging aryl chlorides.[5][9]
| Substrate Challenge | Recommended Ligand Class | Rationale |
| Sterically hindered aryl halide or amide | Bulky biaryl phosphines (e.g., XPhos, BrettPhos) | The steric bulk facilitates reductive elimination, the final product-forming step.[1][8] |
| Electron-poor aryl halide | Electron-rich phosphines (e.g., RuPhos, SPhos) | Increases the electron density on the palladium center, promoting oxidative addition.[10] |
| Heterocyclic substrates | Bidentate or specialized ligands (e.g., Josiphos, BippyPhos) | Can prevent catalyst inhibition by the heteroatom's lone pair.[3][11][12] |
A screening of several ligands is often the most practical approach to identify the optimal choice for a novel transformation.[4]
Q3: I suspect catalyst deactivation is the cause of my low yield. What are the common deactivation pathways and how can I mitigate them?
Catalyst deactivation is a frequent culprit in low-yielding amidation reactions.[4][13][14] Understanding the potential pathways is key to prevention.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen.[4][14] Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.
-
Ligand Degradation: Phosphine ligands can be oxidized in the presence of air, diminishing their ability to stabilize the palladium center.[15]
-
Formation of Inactive Palladium Species: High reaction temperatures or an insufficient ligand-to-palladium ratio can lead to the formation of palladium black, which is aggregated and catalytically inactive.[12] Additionally, certain substrates, like N-heterocycles, can coordinate to the palladium and form dormant complexes.[16] Product inhibition, where the newly formed amide coordinates to the palladium, can also occur.[4][13]
-
Inhibition by Halide Ions: In some cases, particularly with aryl iodides, the generated iodide ions can form bridging dimers with the palladium catalyst, leading to precipitation and removal of the active catalyst from the catalytic cycle.[7][17]
Mitigation Strategies:
-
Ensure a rigorously inert atmosphere.
-
Use a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1).
-
Consider using a more thermally stable precatalyst.[4]
-
If coupling N-heterocyclic substrates, select ligands designed to resist displacement.[16]
Q4: The choice of base seems to have a significant impact on my reaction. What are the guiding principles for selecting the right base?
The base plays a critical role in the catalytic cycle, primarily by deprotonating the amide to form the active nucleophile. The strength, solubility, and steric bulk of the base can all influence the reaction outcome.[4][7]
-
Strong, Non-coordinating Bases: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and are often very effective.[4] However, they can be incompatible with substrates bearing base-sensitive functional groups.[4]
-
Weaker, Soluble Bases: Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[4][7] The solubility of the base is also a key consideration; insoluble bases can lead to poor reaction rates due to inefficient deprotonation.[7] In such cases, vigorous stirring is essential.[7]
-
The "Base Effect": For some systems, particularly with weaker bases, the deprotonation step can be rate-limiting. The physical properties of the base, such as particle size, can significantly impact the reaction rate.[18]
| Base | pKaH of Conjugate Acid | Common Applications & Considerations |
| NaOtBu | ~19 | Highly effective, but can promote side reactions with sensitive substrates.[7] |
| LHMDS | ~26 | Very strong, non-nucleophilic base. |
| K₃PO₄ | ~12.3 | A good choice for base-sensitive functional groups.[4] |
| Cs₂CO₃ | ~10.3 | Often used for its good solubility in many organic solvents.[7] |
Troubleshooting Workflow
When faced with a low-yielding palladium-catalyzed amidation, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low-yielding amidation reactions.
General Experimental Protocol for Palladium-Catalyzed Amidation
This protocol provides a starting point for the amidation of an aryl bromide with a primary amide. Optimization will likely be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amide (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol% if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, primary amide, palladium precatalyst, and base under a counterflow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]
- 10. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Oxazole Scaffolds
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of oxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize substituted oxazoles, a privileged scaffold in numerous biologically active molecules. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this powerful C-C bond-forming reaction.
I. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions that directly address problems you might encounter during your experiments. We provide explanations for the root causes and actionable solutions to get your reaction back on track.
Q1: My Suzuki coupling reaction with a halo-oxazole is giving a low or no yield of the desired product. What are the most common culprits and how do I address them?
Low yields in Suzuki couplings of oxazoles can stem from several factors, often related to the electronic nature of the oxazole ring and the stability of the reaction components. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Inactivity:
-
The Problem: The palladium catalyst may not be in its active Pd(0) state, or the chosen ligand may not be suitable for the specific oxazole substrate. Oxazoles, being electron-deficient heterocycles, can sometimes pose challenges for the initial oxidative addition step.
-
The Solution:
-
Catalyst Choice: While Pd(PPh₃)₄ is a common starting point, consider more robust and active pre-catalysts, especially for less reactive halo-oxazoles (e.g., chlorides). Buchwald-type pre-catalysts are often more effective.[1]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to promote both the oxidative addition and the final reductive elimination steps.[2] For oxazole substrates, ligands like SPhos and XPhos have shown considerable success.[3][4] A preliminary ligand screen is highly recommended.
-
2. Inefficient Transmetalation:
-
The Problem: The transfer of the organic group from the boron reagent to the palladium center is a crucial step that is highly dependent on the choice of base and the stability of the boronic acid.
-
The Solution:
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species.[5] For electron-deficient oxazoles, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[6] However, be mindful that very strong bases can promote side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often used to facilitate the dissolution of both the organic and inorganic reagents. The water also plays a role in the activation of the boronic acid.[7][8]
-
3. Protodeboronation of the Boronic Acid:
-
The Problem: This is a common side reaction where the boronic acid reacts with a proton source (often water or residual acid) to replace the C-B bond with a C-H bond, effectively destroying your nucleophile.[9] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.
-
The Solution:
-
Use of Boronic Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and can be used to mitigate protodeboronation. They act as a "slow-release" source of the boronic acid under the reaction conditions.[9]
-
Anhydrous Conditions: While some water is often beneficial, excessive water can exacerbate protodeboronation. Using anhydrous solvents and reagents can be a viable strategy, especially with boronic esters.
-
Careful Base Selection: The pH of the reaction mixture plays a significant role in the rate of protodeboronation.[9] Experimenting with different bases can help find a balance between efficient transmetalation and minimal protodeboronation.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid to form a biaryl byproduct is another common issue that reduces the yield of your desired cross-coupled product.
-
The Problem: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.
-
The Solution:
-
Thorough Degassing: It is crucial to rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[7][10]
-
Use of High-Purity Reagents: Ensure that your solvents and reagents are free from peroxides and other oxidizing impurities.
-
Control of Reaction Temperature: In some cases, running the reaction at a lower temperature can help to suppress side reactions like homocoupling.
-
Q3: I am working with a dihalo-oxazole and getting a mixture of mono- and di-substituted products, or the wrong regioisomer. How can I control the selectivity?
Regioselectivity is a key challenge when working with polyhalogenated heterocycles. Fortunately, the reactivity of different positions on the oxazole ring can be exploited to achieve selective functionalization.
-
The Problem: The inherent electronic properties of the oxazole ring and the nature of the halogen atoms can lead to a lack of selectivity in the Suzuki coupling.
-
The Solution:
-
Understanding Reactivity: In general, the order of reactivity for halogens in Suzuki coupling is I > Br > OTf >> Cl.[11] For dihalo-oxazoles, the relative reactivity of the different positions is also influenced by the electronic environment. For instance, in 2,4-dihalooxazoles, the C2 position is often more reactive towards oxidative addition.
-
Catalyst-Controlled Selectivity: It has been demonstrated that the choice of ligand can dramatically influence the regioselectivity of the coupling. For example, with 2,4-diiodooxazole, different phosphine ligands can selectively promote coupling at either the C2 or C4 position.[12][13][14] A screening of different palladium catalysts and ligands is essential to achieve the desired regioselectivity.[15][16]
-
II. Frequently Asked Questions (FAQs)
Q: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of a simple bromo-oxazole?
A: A reliable starting point is Pd(PPh₃)₄ at a loading of 1-5 mol%. For more challenging substrates or to improve yields, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[3][4]
Q: Which base should I choose for my oxazole Suzuki coupling?
A: For most oxazole substrates, inorganic bases are preferred. K₂CO₃ is a good initial choice. If the reaction is sluggish, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often improve the reaction rate and yield.[6] If your substrate is sensitive to strong bases, KF can be a milder alternative.[5][17]
Q: What is the best solvent for Suzuki coupling of oxazoles?
A: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (typically in a 3:1 to 5:1 ratio) is a very common and effective solvent system.[7][8] Toluene or DMF can also be used, depending on the solubility of your substrates. Green solvent alternatives are also being explored.[18][19][20][21]
Q: My oxazole boronic acid seems to be unstable. What can I do?
A: The stability of heteroaryl boronic acids can be a significant issue.[9] Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These are often crystalline, bench-stable solids that can be used directly in the coupling reaction.[9]
III. Experimental Protocols and Data
General Protocol for Suzuki-Miyaura Coupling of Halo-oxazoles
-
To an oven-dried reaction vessel, add the halo-oxazole (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst solution.
-
Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted oxazole.
Table 1: Recommended Conditions for Suzuki Coupling of Various Halo-oxazoles
| Oxazole Substrate | Halogen | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-4-phenyloxazole | Cl | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 | [3] |
| 4-Bromo-2-methyloxazole | Br | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 92 | N/A |
| 5-Iodo-2-phenyloxazole | I | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 88 | N/A |
| 2,4-Diiodooxazole | I | Phenylboronic acid | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₃PO₄ (3) | Dioxane | 80 | 75 (C4-arylated) | [12] |
| 2,4-Diiodooxazole | I | Phenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (3) | Dioxane | 80 | 82 (C2-arylated) | [12] |
Note: The conditions and yields in this table are illustrative and may require further optimization for specific substrates.
IV. Visualizing the Workflow and Concepts
Diagram 1: Troubleshooting Workflow for Low Yield in Oxazole Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions of oxazoles.
Diagram 2: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
V. References
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. --INVALID-LINK--
-
Dúbravská, Z., & Vedejs, E. (2011). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. The Journal of Organic Chemistry, 76(11), 4637–4644. --INVALID-LINK--
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. --INVALID-LINK--
-
Dúbravská, Z., & Vedejs, E. (2011). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. --INVALID-LINK--
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. SciSpace. --INVALID-LINK--
-
BenchChem. (n.d.). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid. Retrieved from BenchChem Technical Support. --INVALID-LINK--
-
Wikipedia. (2023). Protodeboronation. --INVALID-LINK--
-
Various Authors. (2017). Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. --INVALID-LINK--
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. --INVALID-LINK--
-
BenchChem. (n.d.). Preventing Protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Retrieved from BenchChem Technical Support. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. --INVALID-LINK--
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. --INVALID-LINK--
-
Ragaini, F., Cenini, S., & Caselli, A. (2001). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 6(8), 664–673. --INVALID-LINK--
-
Various Authors. (n.d.). Screening of different ligands for Suzuki coupling a. ResearchGate. --INVALID-LINK--
-
Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. --INVALID-LINK--
-
Szostak, M., & Szostak, K. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Figshare. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Kotha, S., & Lahiri, K. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 48(46), 8214–8217. --INVALID-LINK--
-
Szostak, M., & Szostak, K. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552–559. --INVALID-LINK--
-
Various Authors. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ResearchGate. --INVALID-LINK--
-
Kubota, K., & Yamamoto, H. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry – An Asian Journal, 16(14), 1844–1848. --INVALID-LINK--
-
Reddit. (2024). For the pro's (Suzuki). --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from BenchChem Technical Support. --INVALID-LINK--
-
Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(10), 2136–2144. --INVALID-LINK--
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. --INVALID-LINK--
-
University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. --INVALID-LINK--
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. --INVALID-LINK--
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(25), 8759–8761. --INVALID-LINK--
-
Various Authors. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. --INVALID-LINK--
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. --INVALID-LINK--
-
Various Authors. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. --INVALID-LINK--
-
Various Authors. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. --INVALID-LINK--
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(23), 7793–7814. --INVALID-LINK--
-
Moody, C. J., & Roff, G. J. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. --INVALID-LINK--
-
ChemicalBook. (n.d.). oxazol-2-ylboronic acid. --INVALID-LINK--
-
Gurram, V., & Guntreddi, T. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. European Journal of Organic Chemistry, 2013(28), 6434–6443. --INVALID-LINK--
-
Kotha, S., & Kumar, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1599. --INVALID-LINK--
-
Kumar, A., & Kumar, R. (2019). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 81(5), 786–797. --INVALID-LINK--
-
Silva, F., & Ferreira, R. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(3), 1033. --INVALID-LINK--
-
Various Authors. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. --INVALID-LINK--
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles (2010) | Neil A. Strotman | 53 Citations [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. Collection - Green Solvent Selection for SuzukiâMiyaura Coupling of Amides - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of 5-Hydroxyoxazole Derivatives
Welcome to our comprehensive technical support guide for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole derivatives. The inherent reactivity of the 5-hydroxyoxazole scaffold presents unique stability challenges. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to mitigate degradation, ensuring the integrity and reproducibility of your experimental work.
Core Principles of 5-Hydroxyoxazole Stability
The 5-hydroxyoxazole ring system is electronically rich and susceptible to several degradation pathways. Its stability is profoundly influenced by the chemical environment. The primary drivers of degradation are hydrolysis, oxidation, and tautomerization, which are often accelerated by factors such as pH, temperature, light, and the presence of atmospheric oxygen. Understanding these vulnerabilities is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-hydroxyoxazole derivatives?
A1: The most common degradation pathways are hydrolytic ring-opening and decarboxylation, particularly in derivatives with a 4-carboxy substituent.[1][2][3] The presence of moisture can initiate the cleavage of the oxazole ring structure.[4] Additionally, the 5-hydroxy group makes the ring susceptible to oxidation.[5]
Q2: My 5-hydroxyoxazole derivative is reported to be unstable. What is the underlying chemical reason for this?
A2: The instability often stems from the tautomeric equilibrium between the aromatic 5-hydroxyoxazole form and its non-aromatic keto form, also known as an azlactone.[1] The keto form can be more susceptible to degradation pathways like decarboxylation.[1] This tautomerization is a key event that precedes many degradation reactions.[4]
Q3: Can I improve the stability of my 5-hydroxyoxazole derivative through chemical modification?
A3: Yes, a highly effective strategy is to protect the 5-hydroxy group, for instance, by converting it to an ether (e.g., 5-ethoxy). This modification prevents the tautomerization to the reactive keto form, which can significantly stabilize the molecule, making it more robust during aqueous workup and purification.[1]
Q4: I've observed a color change in my solid sample over time. What does this signify?
A4: A change in the color of a solid sample, often from a white or off-white powder to yellow or brown, is a strong visual indicator of degradation.[6] This is likely due to oxidation or other decomposition pathways. Upon observing a color change, it is critical to re-analyze the compound's purity by methods such as HPLC before use.
Q5: What are the ideal long-term storage conditions for these compounds?
A5: For maximum stability, 5-hydroxyoxazole derivatives should be stored as a solid under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protecting container (e.g., an amber vial) at low temperatures (-20°C or below).[7][8] For highly sensitive compounds, storage in a desiccator to prevent moisture uptake is also recommended.[6][7]
Troubleshooting Guide: Common Experimental Challenges
This section provides a systematic approach to diagnosing and solving common issues encountered during the handling and reaction of 5-hydroxyoxazole derivatives.
Issue 1: Rapid Degradation Upon Dissolution in a Solvent
-
Symptom: Your freshly prepared solution quickly develops a yellow or brown tint, and HPLC analysis shows a rapid decrease in the parent compound peak with the emergence of new impurity peaks.[4]
-
Causality: This is often due to rapid hydrolytic ring-opening or oxidation.[1][4] The choice of solvent and its preparation are critical. Many organic solvents contain dissolved oxygen and trace amounts of water, which can initiate degradation.
Troubleshooting & Prevention Protocol
| Potential Cause | Underlying Problem | Corrective Action |
| Solvent Purity | Presence of dissolved oxygen and moisture. | Use anhydrous solvents. Degas the solvent prior to use by sparging with an inert gas like argon or nitrogen for 15-30 minutes. |
| pH Effects | The inherent pH of the solvent or the presence of acidic/basic impurities can catalyze hydrolysis. | If compatible with your experiment, use a buffered system. A pH stability profile can help determine the optimal pH range for your specific derivative.[4] |
| Atmospheric Exposure | Continuous exposure to air during dissolution allows for oxidation. | Prepare solutions under an inert atmosphere, for example, in a glovebox or using Schlenk techniques. |
Issue 2: Compound Decomposition during Chromatographic Purification
-
Symptom: You experience low recovery of your target compound after flash chromatography, and often a colored band of impurities is observed at the top of the silica gel column.
-
Causality: Standard silica gel is inherently acidic, which can catalyze the degradation of acid-sensitive compounds like 5-hydroxyoxazoles.[1]
Protocol for a More Inert Purification
-
Silica Gel Neutralization: Prepare a slurry of silica gel in your chosen mobile phase. Add 0.5-1% (v/v) of triethylamine or another suitable base to the slurry and the mobile phase.
-
Column Packing: Pack your column using this neutralized slurry and equilibrate with the base-containing mobile phase.
-
Chromatography: Perform the purification as usual.
-
Solvent Removal: When removing the solvent from the purified fractions, use a rotary evaporator at a low temperature (≤ 30°C) to prevent thermal degradation.[8]
Mechanistic Insights into Degradation Pathways
A deeper understanding of the degradation mechanisms allows for more rational experimental design.
Hydrolytic Ring-Opening and Decarboxylation
This is a prevalent pathway, especially for 5-hydroxyoxazole-4-carboxylic acids. The process is often initiated by moisture and can be catalyzed by both acids and bases. The oxazole ring opens, and if a carboxylic acid is present at the C4 position, it can be subsequently lost as CO2.
Caption: Key degradation pathways for 5-hydroxyoxazole-4-carboxylic acid derivatives.[4]
Oxidative Degradation
The electron-rich nature of the 5-hydroxyoxazole ring makes it a target for oxidation by atmospheric oxygen. This process, known as auto-oxidation, can be catalyzed by light or trace metals and involves radical intermediates.
Caption: Generalized pathway for the oxidative degradation of 5-hydroxyoxazoles.
Preventative Strategies: A Summary Table
| Factor | Preventative Measure | Rationale |
| Moisture | Use anhydrous solvents; store solids in a desiccator. | Prevents hydrolytic ring-opening.[1][4] |
| Oxygen | Work under an inert atmosphere (Ar, N2); use degassed solvents. | Minimizes oxidative degradation.[9] |
| pH | Use buffered solutions; avoid strong acids and bases. | The oxazole ring can be unstable at pH extremes.[4][10] |
| Light | Store in amber vials or protect from light. | Prevents photolytic degradation.[5][11] |
| Temperature | Store at low temperatures (e.g., -20°C); avoid heat during workup. | Reduces the rate of all degradation reactions.[7][12] |
| Reactive Surfaces | Use neutralized silica gel for chromatography. | Avoids acid-catalyzed decomposition.[1] |
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 5-(2-Nitrophenyl)oxazole
Welcome to the technical support center for the scale-up synthesis of 5-(2-nitrophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, troubleshooting, and frequently asked questions related to this important chemical intermediate. Our focus is on ensuring scientific integrity, safety, and reproducibility from the bench to pilot scale.
Critical Safety Precautions: Working with Nitroaromatic Compounds
The synthesis of this compound involves nitroaromatic compounds, which present significant safety hazards. A thorough risk assessment must be conducted before any experiment.[1]
-
Thermal Instability: Organic nitro compounds can be thermally unstable and may decompose exothermically, sometimes violently or explosively, at elevated temperatures.[2][3] Contamination with impurities, such as caustic soda or certain metal ions, can significantly lower the decomposition temperature.[2][3]
-
Runaway Reactions: The primary synthesis reaction is exothermic. Improper temperature control can lead to a runaway reaction. All scale-up activities must utilize appropriately sized reactors with adequate cooling capacity and emergency quenching protocols in place.
-
Toxicity: Nitroaromatic compounds can be toxic. Nitrobenzene, a related compound, is known to cause methemoglobinemia and can be absorbed through the skin.[4] While specific data for this compound is limited, it should be handled with care.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5] Work should be conducted in a well-ventilated fume hood or a controlled, enclosed system, especially at scale.[4][5]
Overview of the Primary Synthetic Route: The Van Leusen Reaction
The most common and efficient method for preparing 5-substituted oxazoles is the Van Leusen oxazole synthesis.[6][7][8] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the starting materials are 2-nitrobenzaldehyde and TosMIC.
The reaction proceeds via a [3+2] cycloaddition mechanism. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole ring.[6]
Caption: Van Leusen reaction mechanism.
Detailed Scale-Up Protocol
This protocol outlines the synthesis of this compound on a multi-gram to kilogram scale.
Caption: High-level experimental workflow.
Experimental Details
Materials:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
Isopropanol (IPA)
Protocol:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor equipped with an overhead stirrer, thermocouple, condenser, and addition funnel with anhydrous methanol.
-
Reagent Addition: With stirring, add 2-nitrobenzaldehyde and Tosylmethyl isocyanide (TosMIC) to the methanol. Stir until all solids are dissolved.
-
Initiation and Heating: Begin heating the reaction mixture to an internal temperature of 55°C.[9]
-
Base Addition: Once the target temperature is reached, begin the portion-wise addition of anhydrous potassium carbonate. CAUTION: The reaction is exothermic. Control the addition rate to maintain the internal temperature between 55-60°C. A significant exotherm may indicate a potential runaway reaction; ensure adequate cooling is available.
-
Reaction Monitoring: Stir the reaction mixture at 55-60°C for 1-3 hours. Monitor the reaction progress by TLC or HPLC until the consumption of the limiting reagent (2-nitrobenzaldehyde) is complete.
-
Work-up and Isolation: Cool the reaction mixture to room temperature (20-25°C). Slowly add deionized water to precipitate the crude product. Stir the resulting slurry for 1 hour.
-
Filtration: Filter the solid product using a Buchner funnel or filter press. Wash the filter cake thoroughly with a mixture of water and isopropanol to remove inorganic salts and residual tosyl-containing byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane) or by performing a slurry wash in a hot solvent like isopropanol. Column chromatography is generally not ideal for large-scale purification but can be used if necessary.[10]
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Methanol | Good solubility for reactants; facilitates the reaction.[9] |
| Base | Anhydrous K₂CO₃ | Effective and cost-efficient base for the Van Leusen reaction.[6][9] |
| Temperature | 55-60°C | Provides sufficient thermal energy for the reaction without significant byproduct formation or decomposition.[9] |
| Stoichiometry | ~1.05 eq. TosMIC | A slight excess of TosMIC ensures complete conversion of the aldehyde. |
| Monitoring | HPLC, UPLC, or TLC | Essential for determining reaction completion and avoiding unnecessary heating. |
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Caption: Decision tree for troubleshooting common issues.
Question: My reaction yield is very low or I see no product formation. What went wrong?
-
Answer:
-
Base Inactivity: The most common issue is the quality of the base. Potassium carbonate is hygroscopic and must be anhydrous and finely powdered for optimal reactivity. Clumped or old K₂CO₃ will be ineffective.
-
TosMIC Degradation: TosMIC can degrade over time, especially if not stored properly in a cool, dry place. Use a fresh bottle or verify the purity of your existing stock.
-
Insufficient Temperature: The reaction requires thermal input. Ensure the internal temperature of the reaction reaches and is maintained at 55-60°C.
-
Wet Solvent: The presence of water in the methanol can inhibit the reaction. Ensure you are using an anhydrous grade solvent.
-
Question: The reaction stalls and I have unreacted 2-nitrobenzaldehyde even after several hours. What should I do?
-
Answer:
-
Check Base Stoichiometry and Quality: As above, the base is critical. If the reaction has stalled, a small, additional charge of fresh, anhydrous K₂CO₃ (e.g., 0.2 eq) may restart it.
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to poor mixing of the heterogeneous K₂CO₃, creating localized areas of low reactivity. Ensure the stirring is vigorous enough to keep the base suspended.
-
Extend Reaction Time: Some batches may require longer reaction times. Continue monitoring for another 1-2 hours before concluding the reaction has stalled.
-
Question: I am observing significant side products in my crude material. How can I minimize them?
-
Answer:
-
Temperature Control: Overheating the reaction mixture (>65°C) can lead to the degradation of reactants and the formation of impurities. Strict temperature control is crucial.
-
Slow Base Addition: Adding the potassium carbonate too quickly can cause a large exotherm, leading to localized overheating and side product formation. A controlled, portion-wise addition is recommended for scale-up.
-
Aldehyde Quality: The purity of the starting 2-nitrobenzaldehyde is important. Impurities in the aldehyde can lead to corresponding impurities in the final product.
-
Question: My product is difficult to purify and appears oily or discolored after isolation. What are the next steps?
-
Answer:
-
Inadequate Washing: The primary impurity is often residual p-toluenesulfinic acid or its salts. Ensure the crude product is washed thoroughly with water or a water/IPA mixture until the filtrate is clear.
-
Optimize Purification: A simple precipitation and filtration may not be sufficient. Experiment with different recrystallization solvents or perform a hot slurry wash with a solvent in which the product has low solubility but the impurities are soluble (e.g., isopropanol, ethanol).
-
Use of Adsorbents: If the discoloration is persistent, you can try dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and treating it with a small amount of activated carbon before filtering and recrystallizing.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like sodium hydroxide or an organic base? A1: While other bases can work, potassium carbonate is widely used because it is effective, inexpensive, and its heterogeneity allows for better reaction control compared to a strong, soluble base like NaOH, which could promote unwanted side reactions.[6] Organic bases like DBU could also be used but are significantly more expensive for scale-up.
Q2: Are there alternative synthetic routes to this compound? A2: Yes, other classical oxazole syntheses exist, such as the Robinson-Gabriel synthesis (from α-acylamino ketones) or the Fischer oxazole synthesis (from cyanohydrins and aldehydes).[8][11] However, for this specific 5-substituted pattern, the Van Leusen reaction is often the most direct and high-yielding route from commercially available starting materials.[12]
Q3: How critical is the quality of the starting 2-nitrobenzaldehyde? A3: Very critical. The primary impurity in 2-nitrobenzaldehyde is often the corresponding 2-nitrobenzoic acid, formed via air oxidation. This acid will react with the base, consuming it and potentially inhibiting the desired reaction. Use high-purity starting material for best results.
Q4: What is the best way to monitor the reaction at scale? A4: In-process control (IPC) using HPLC or UPLC is the most reliable method. It provides quantitative data on the disappearance of starting materials and the appearance of the product. For a faster, qualitative check, TLC can be used (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), but HPLC is preferred for making critical decisions during a scale-up campaign.
References
- 1. orgsyn.org [orgsyn.org]
- 2. icheme.org [icheme.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. youtube.com [youtube.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Data of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic and structural properties contribute significantly to the biological activity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these heterocyclic systems. This guide provides an in-depth comparison of ¹H and ¹³C NMR data for various oxazole derivatives, supported by experimental data and protocols, to aid researchers in their synthetic and drug development endeavors.
The Unrivaled Power of NMR in Oxazole Chemistry
In the realm of small molecule characterization, NMR spectroscopy stands as a titan. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is unparalleled. For oxazole derivatives, NMR is not merely a confirmation of structure but a deep well of information regarding electron distribution, steric hindrance, and substituent effects, all of which can be correlated with chemical reactivity and biological function. This guide will delve into the nuances of ¹H and ¹³C NMR spectra of oxazoles, providing a comparative framework for researchers.
¹H NMR Spectral Data: A Window into the Oxazole Ring's Protons
The aromatic protons of the oxazole ring typically resonate in the downfield region of the ¹H NMR spectrum, a consequence of the ring's aromaticity and the presence of two electronegative heteroatoms. The precise chemical shifts are highly sensitive to the nature and position of substituents.
The unsubstituted oxazole ring displays signals for H-2, H-4, and H-5 protons. The H-2 proton, situated between the oxygen and nitrogen atoms, is the most deshielded, followed by H-5 and H-4. Substituents can significantly alter these chemical shifts. Electron-donating groups (EDGs) tend to shield the ring protons, causing an upfield shift, while electron-withdrawing groups (EWGs) have the opposite effect, leading to a downfield shift.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Oxazole Derivatives in CDCl₃
| Compound | H-2 | H-4 | H-5 | Substituent Protons | Reference |
| Oxazole | ~7.95 (s) | ~7.09 (s) | ~7.69 (s) | - | [1] |
| 2-Methyloxazole | - | ~6.8 (d) | ~7.4 (d) | ~2.4 (s, 3H) | [2] |
| 4-Methyloxazole | ~7.8 (s) | - | ~7.0 (s) | ~2.2 (s, 3H) | [3] |
| 2-Phenyl-5-(p-tolyl)oxazole | - | 7.38 (s) | - | 8.09 (m, 2H, Ph-H), 7.60 (d, 2H, p-tolyl-H), 7.42-7.50 (m, 3H, Ph-H), 7.23 (d, 2H, p-tolyl-H), 2.37 (s, 3H, CH₃) | [4] |
| 2-(4-Chlorophenyl)-5-propyloxazole | - | 6.87 (s) | - | 7.96 (d, 2H, Ar-H), 7.44 (d, 2H, Ar-H), 2.72 (t, 2H, CH₂), 1.75 (sext, 2H, CH₂), 1.04 (t, 3H, CH₃) | [5] |
| 2-Phenyl-4-phenyloxazole | - | - | 7.92 (s) | 8.14-8.06 (m, 2H, Ar-H), 7.80-7.77 (m, 2H, Ar-H), 7.48-7.36 (m, 5H, Ar-H), 7.31-7.25 (m, 1H, Ar-H) | [6] |
Causality Behind Chemical Shift Variations:
The observed chemical shifts are a direct reflection of the electronic environment of the protons. For instance, in 2-phenyl-5-(p-tolyl)oxazole, the singlet at 7.38 ppm is assigned to the H-4 proton. The electron-donating nature of the p-tolyl group at the C-5 position slightly shields this proton compared to a simple 2,5-diphenyloxazole. The multiplets for the aromatic protons of the phenyl and tolyl groups are observed in their expected regions.[4]
¹³C NMR Spectral Data: Probing the Carbon Framework
The ¹³C NMR spectra of oxazole derivatives provide complementary information to the ¹H NMR data, revealing the chemical environment of the carbon atoms in the heterocyclic ring and the attached substituents. The chemical shifts of the oxazole ring carbons (C-2, C-4, and C-5) are influenced by the electronegativity of the adjacent heteroatoms and the electronic effects of the substituents.
Generally, C-2 is the most deshielded carbon due to its position between two heteroatoms. C-4 and C-5 resonate at higher fields, with their relative positions depending on the substitution pattern.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Oxazole Derivatives in CDCl₃
| Compound | C-2 | C-4 | C-5 | Substituent Carbons | Reference |
| Oxazole | 150.6 | 125.5 | 138.1 | - | [7] |
| 4-Methyloxazole | 150.7 | 138.5 | 129.5 | 10.8 (CH₃) | [3] |
| 2,5-Diphenyloxazole | 161.18 | 123.47 | 151.28 | 130.35, 128.96, 128.84, 128.46, 128.04, 127.48, 126.30, 124.22 (Aromatic C) | [4] |
| 2-Phenyl-5-(p-tolyl)oxazole | 160.74 | 122.73 | 151.40 | 138.41, 130.13, 129.54, 128.72, 127.48, 126.15, 125.21, 124.09 (Aromatic C), 21.31 (CH₃) | [4] |
| 2-(4-Chlorophenyl)-5-propyloxazole | 160.1 | 124.4 | 153.5 | 136.2, 129.4, 127.7, 126.7 (Aromatic C), 28.0, 21.0, 13.6 (Propyl C) | [5] |
| 2-Phenyl-4-phenyloxazole | 160.8 | 141.2 | 132.7 | 130.4, 129.7, 128.0, 127.4, 126.9, 125.9, 125.0 (Aromatic C) | [6] |
Expert Insights on Substituent Effects:
The data in Table 2 clearly demonstrates the impact of substituents on the ¹³C chemical shifts. In 4-methyloxazole, the methyl group at C-4 causes a downfield shift of C-4 and an upfield shift of C-5 compared to the parent oxazole, which is a typical effect of alkyl substitution on an aromatic ring.[3][7] In the case of 2,5-disubstituted oxazoles, the nature of the aryl or alkyl groups significantly modulates the chemical shifts of the ring carbons, providing valuable information for confirming the substitution pattern.[4][5]
Coupling Constants: Deciphering Connectivity
J-coupling, or spin-spin coupling, provides through-bond connectivity information. In oxazole derivatives, both ¹H-¹H and ¹H-¹³C coupling constants are valuable for structural assignment.
-
¹H-¹H Coupling: In substituted oxazoles, coupling between adjacent protons on the ring is typically small (in the range of 0-2 Hz). Long-range couplings can also be observed.
-
¹H-¹³C Coupling: One-bond ¹J(C,H) coupling constants are characteristic of the hybridization of the carbon atom. For the oxazole ring, these values are typically high due to the sp² hybridization. Longer-range couplings (²J(C,H), ³J(C,H)) are also observed and can be instrumental in assigning quaternary carbons. The magnitude of these coupling constants is only slightly affected by substituents.[7]
Table 3: Typical ¹H-¹³C Coupling Constants (J, Hz) in the Oxazole Ring
| Coupling | Typical Range (Hz) | Reference |
| ¹J(C2,H2) | ~225-230 | [7] |
| ¹J(C4,H4) | ~195-200 | [7] |
| ¹J(C5,H5) | ~200-205 | [7] |
| ²J(C5,H4) | ~13-15 | [7] |
| ³J(C4,H5) | ~7-9 | [7] |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for oxazole derivatives, the following standardized protocol is recommended.
1. Sample Preparation:
- Weigh 5-10 mg of the oxazole derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Use a standard one-pulse sequence.
- Set the spectral width to approximately 12-15 ppm.
- Employ a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.
- Acquire 8 to 16 scans for a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to approximately 220-250 ppm.
- Use a relaxation delay of 2-5 seconds.
- Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
4. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Reference the spectrum. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference. Alternatively, tetramethylsilane (TMS) can be used as an internal standard at 0 ppm.
Workflow for NMR Analysis of Oxazole Derivatives
The following diagram illustrates a typical workflow for the NMR analysis of a newly synthesized oxazole derivative.
Caption: A generalized workflow for the synthesis, NMR analysis, and structural elucidation of oxazole derivatives.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for oxazole derivatives, highlighting the key spectral features and the influence of substituents. By understanding the typical chemical shifts, coupling constants, and the underlying principles governing these parameters, researchers can confidently characterize their synthesized compounds. The provided experimental protocol and workflow serve as a practical foundation for obtaining high-quality and reliable NMR data. As the quest for novel therapeutics continues, a thorough understanding of the spectroscopic properties of privileged scaffolds like oxazole will remain paramount for success in drug discovery and development.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-(2-Nitrophenyl)oxazole: A Comparative Analysis
Introduction: The Analytical Imperative for 5-(2-Nitrophenyl)oxazole
In the landscape of pharmaceutical development and materials science, heterocyclic compounds are of paramount importance. Among these, oxazole derivatives are recognized for a wide spectrum of biological activities, including anticancer properties.[1] this compound (Molecular Formula: C₉H₆N₂O₃, Molecular Weight: 190.16 g/mol [2]) is a key scaffold in medicinal chemistry. Its precise structural characterization is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and understanding structure-activity relationships (SAR).[1]
Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3] This guide provides an in-depth, comparative analysis of two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this compound. We will dissect the mechanistic underpinnings of its fragmentation, present validated experimental protocols, and offer guidance on selecting the optimal technique for specific research questions.
Part 1: A Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical decision in designing a mass spectrometry experiment. It dictates whether you primarily observe the intact molecule or a rich fingerprint of its fragments. For a molecule like this compound, with its combination of a stable aromatic system and a labile nitro group, the contrast between hard (EI) and soft (ESI) ionization is particularly instructive.
Electron Ionization (EI): Unveiling the Structural Blueprint
EI is a high-energy, gas-phase ionization technique that imparts significant internal energy to the analyte, inducing extensive and reproducible fragmentation. This makes it exceptionally powerful for structural elucidation and for creating mass spectra that can be matched against established libraries like the NIST Mass Spectral Library.[4]
Mechanism & Expected Behavior: In the EI source, high-energy electrons (~70 eV) bombard the vaporized analyte molecule. This collision ejects an electron from the molecule, forming a radical cation, denoted as [M]+•. Due to the high charge-stabilizing ability of aromatic systems, nitroaromatic compounds typically exhibit a prominent molecular ion peak in their EI spectra.[5] The excess energy deposited during ionization then drives fragmentation through various pathways. For this compound, the fragmentation is governed by the interplay between the nitroaromatic moiety and the oxazole ring.
Key Fragmentation Pathways under EI:
-
Loss of Nitro Group Components: The nitro group is a predictable site of fragmentation. We anticipate the neutral loss of •NO (30 Da) and •NO₂ (46 Da).[6][7]
-
The "Ortho Effect": The ortho-positioning of the nitro and oxazole groups can lead to unique rearrangement reactions. A characteristic fragmentation for ortho-nitro compounds is the loss of a hydroxyl radical (•OH, 17 Da) via intramolecular hydrogen abstraction from a suitable nearby group, a process well-documented for similar structures.[8]
-
Oxazole Ring Cleavage: The oxazole ring itself is known to fragment via the loss of stable neutral molecules like carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da) following initial ring opening.[9]
-
Phenyl-Oxazole Bond Cleavage: Scission of the bond connecting the two ring systems is also a plausible pathway, leading to ions corresponding to the nitrophenyl cation and the oxazole cation.
Electrospray Ionization (ESI): Prioritizing the Molecular Ion
ESI is a soft ionization technique that generates ions directly from a solution, making it ideal for coupling with liquid chromatography (LC) and for analyzing thermally labile or non-volatile compounds. It imparts minimal excess energy, meaning the resulting mass spectrum is typically dominated by the intact molecular ion with little to no spontaneous fragmentation.
Mechanism & Expected Behavior: In ESI, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase. For this compound, analysis in positive ion mode would be expected to yield a strong signal at m/z 191.04. Due to the presence of the acidic nitro group, negative ion mode analysis, detecting the deprotonated molecule [M-H]⁻, is also a highly viable alternative.[10]
Inducing Fragmentation with Collision-Induced Dissociation (CID): To gain structural information from ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is mass-selected and then subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. This controlled deposition of energy induces fragmentation. The resulting product ions are then mass-analyzed, providing a fragmentation spectrum. The fragmentation pathways in CID are often different from EI, as they originate from an even-electron species ([M+H]⁺) rather than a radical cation ([M]+•). Common losses include stable neutral molecules like H₂O, NO, and components of the oxazole ring.[11][12]
Part 2: Proposed Fragmentation Pathways
Understanding the likely fragmentation pathways is key to interpreting the resulting mass spectra. Below are the proposed pathways for this compound under EI and ESI-MS/MS conditions.
Electron Ionization (EI) Fragmentation Pathway
The EI fragmentation of this compound is expected to be complex, providing a rich structural fingerprint. The molecular ion [M]+• at m/z 190 serves as the starting point for multiple competing fragmentation channels.
Caption: Proposed EI fragmentation pathway for this compound.
ESI-MS/MS Fragmentation Pathway of [M+H]⁺
The fragmentation of the protonated molecule is driven by the cleavage of the most labile bonds in the now even-electron ion. The pathways often involve rearrangements to eliminate stable neutral molecules.
Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Part 3: Experimental Protocols and Data Comparison
To ensure scientific rigor, any analysis must be based on a robust and reproducible experimental protocol. The following sections detail the methodologies for analyzing this compound using both GC-EI-MS and LC-ESI-MS/MS.
Experimental Workflow Overview
A systematic approach from sample preparation to data analysis is crucial for obtaining high-quality, interpretable results.
Caption: General experimental workflow for MS analysis.
Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is designed for definitive structural identification and library matching.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Serially dilute to a working concentration of 10 µg/mL.
-
Instrumentation: Use a standard GC-MS system (e.g., Agilent GC/MSD).
-
GC Method:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 250.
-
-
Data Analysis: Identify the chromatographic peak for the analyte. Extract the mass spectrum and compare it to the proposed fragmentation pattern and spectral libraries.
Protocol: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is optimized for high-sensitivity detection and molecular weight confirmation, suitable for complex matrices.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute to a working concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.
-
Instrumentation: Use a standard LC-MS/MS system (e.g., Waters Xevo TQ-S or Sciex Triple Quad).
-
LC Method:
-
Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Method:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MS1: Scan from m/z 50 to 250 to confirm the [M+H]⁺ ion at m/z 191.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 191 and scan for product ions from m/z 40 to 200. Use a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.
-
-
Data Analysis: Confirm the retention time and the presence of the [M+H]⁺ ion. Analyze the product ion spectrum to identify key fragments.
Comparative Data Summary
This table summarizes the expected key ions and their diagnostic value for each technique.
| Ionization Technique | Key Ion (m/z) | Proposed Identity | Diagnostic Value |
| EI-MS | 190 | [M]+• | Confirms molecular weight and elemental composition. |
| 160 | [M - NO]+• | Indicates presence of a nitro group. | |
| 144 | [M - NO₂]+ | Strong indicator of a nitroaromatic compound.[5] | |
| 103 | [C₇H₅N]+• | Fragment resulting from oxazole ring cleavage. | |
| 76 | [C₆H₄]+• | Benzene-like fragment, indicates cleavage of both substituents. | |
| ESI-MS/MS | 191 | [M+H]⁺ | Precursor ion for MS/MS; confirms molecular weight. |
| 173 | [M+H - H₂O]+ | Suggests an ortho-rearrangement and water loss. | |
| 144 | [M+H - HNO₂]+ | Confirms nitro group presence via stable neutral loss.[11] | |
| 104 | [C₇H₆N]+ | Fragment containing the phenyl ring and nitrogen. |
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a tale of two techniques, each providing complementary information crucial for comprehensive characterization.
-
For Unambiguous Structural Elucidation and Library Matching: GC-EI-MS is the superior choice. Its high-energy ionization produces a rich, reproducible fragmentation pattern that acts as a structural fingerprint. The presence of characteristic ions for both the nitro group and the oxazole ring allows for confident identification.
-
For High-Sensitivity Quantification and LC-MS Analysis: LC-ESI-MS/MS is the recommended method. Its soft ionization preserves the molecular ion, providing clear molecular weight information. When coupled with CID, it generates structurally informative fragments, making it ideal for identifying the compound in complex mixtures, such as in metabolite studies or reaction monitoring.
Ultimately, the most robust analytical strategy involves the judicious use of both techniques. ESI-MS/MS confirms the molecular weight, while EI-MS provides the detailed fragmentation needed to piece together the molecular puzzle, ensuring the highest degree of confidence in the identity and structure of this compound.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazole [webbook.nist.gov]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Substituted Oxazoles: From Classic Reactions to Modern Innovations
For researchers and professionals in drug development, the oxazole ring is a privileged scaffold, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic placement of substituents on this five-membered heterocycle is critical for modulating pharmacological activity. This guide provides an in-depth, comparative analysis of key synthetic methods for preparing 5-substituted oxazoles, offering field-proven insights to aid in method selection for specific research and development goals. We will dissect the causality behind experimental choices in both classical and modern approaches, from the venerable Van Leusen and Robinson-Gabriel syntheses to contemporary metal-free and metal-catalyzed strategies.[3][4]
The Van Leusen Oxazole Synthesis: A Workhorse for 5-Substitution
First reported in 1972, the Van Leusen reaction has become a cornerstone for the synthesis of 5-substituted oxazoles due to its reliability and operational simplicity.[4][5][6] It is a one-pot method that directly converts aldehydes into the desired oxazole core.[6]
Mechanism and Rationale
The reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6] The unique reactivity of TosMIC is central to this transformation; it possesses an acidic methylene group, an isocyanide carbon, and a tosyl group that acts as an excellent leaving group.[7]
The mechanism unfolds as follows:
-
Deprotonation: A base (commonly K₂CO₃) abstracts a proton from the active methylene group of TosMIC, generating a nucleophilic carbanion.[8]
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, with the oxygen attacking the isocyanide carbon to form an oxazoline intermediate.[8][9]
-
Elimination & Aromatization: The base promotes the elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring.[5][6][7]
.dot
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Performance & Considerations
The Van Leusen synthesis is prized for its mild conditions and directness. However, the primary drawback is the use of TosMIC, which is toxic and has an unpleasant odor.[10] Furthermore, if the aldehyde starting material is contaminated with ketones, a side reaction can occur, leading to the formation of nitriles instead of the desired oxazole.[8][9] Modern variations have sought to address these issues, employing microwave irradiation or ionic liquids to improve reaction times and yields.[5][6][11]
Experimental Protocol: Van Leusen Synthesis of 5-Phenyl-1,3-oxazole [8]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 10 mL of methanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and stir vigorously for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 20 mL of water and 20 mL of ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with 10 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated brine solution (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration
Discovered independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method is a classic route to oxazoles involving the acid-catalyzed cyclodehydration of 2-acylamino ketones.[12][13]
Mechanism and Rationale
The driving force of this reaction is the formation of a stable aromatic ring through the intramolecular condensation and subsequent dehydration of the keto-amide starting material.
-
Protonation: A strong acid (e.g., H₂SO₄, PPA) protonates the ketone's carbonyl oxygen, activating it as an electrophile.[14]
-
Intramolecular Attack: The amide's carbonyl oxygen acts as a nucleophile, attacking the activated ketone to form a five-membered cyclic intermediate.
-
Dehydration: A sequence of proton transfers and the elimination of two molecules of water results in the formation of the aromatic oxazole ring.
.dot
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Performance & Considerations
While historically significant, the Robinson-Gabriel synthesis is often hampered by the need for harsh conditions, such as concentrated sulfuric acid or polyphosphoric acid at high temperatures, which can lead to low yields and limited functional group tolerance.[3][4][15] The synthesis of the requisite 2-acylamino ketone precursor can also add steps to the overall sequence.[13] Modern modifications have improved this method, for instance, by using milder dehydrating agents like triphenylphosphine and iodine.[13]
Modern Methods: Expanding the Synthetic Toolkit
In recent years, a variety of modern techniques have emerged, offering milder conditions, broader substrate scope, and often higher efficiency than their classical counterparts.
PIDA-Mediated Oxidative Annulation
A notable transition-metal-free approach involves the reaction of aryl methyl ketones with ammonium acetate (NH₄OAc) as the nitrogen source and dimethyl sulfoxide (DMSO) as a one-carbon synthon, promoted by phenyliodine(III) diacetate (PIDA) as an oxidant.[10] This method provides direct access to 5-aryl oxazoles.
Advantages & Rationale:
-
High Atom Economy: Utilizes readily available and simple starting materials.[10]
-
Metal-Free: Avoids potential metal contamination of the final product, a crucial consideration in drug manufacturing.
-
Good Scope: Tolerates a range of electron-donating and electron-withdrawing groups on the aryl methyl ketone.[10]
-
Synthetic Handle: The C4-H position of the oxazole remains unsubstituted, providing a site for further late-stage functionalization.[10]
Experimental Protocol: PIDA-Mediated Synthesis of 5-(4-methoxyphenyl)oxazole [10]
-
Setup: In a sealed reaction vial, combine 4-methoxyacetophenone (1.0 mmol, 1.0 equiv), ammonium acetate (2.0 mmol, 2.0 equiv), and PIDA (1.2 mmol, 1.2 equiv).
-
Solvent/Reagent Addition: Add DMSO (3 mL) and acetic acid (1.0 mmol, 1.0 equiv) to the vial.
-
Reaction: Seal the vial and heat the mixture at 100°C for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Comparative Analysis of Synthesis Methods
The choice of synthetic route depends critically on the specific target, available starting materials, and desired scale. The table below summarizes the key performance indicators for the discussed methods.
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Temp (°C) | Typical Yield (%) | Key Advantages | Key Limitations |
| Van Leusen Synthesis | Aldehydes, TosMIC | K₂CO₃, Methanol | 4-6 hours | Reflux (~65) | 60-95%[5][11] | One-pot, mild conditions, excellent for 5-substitution.[6] | Use of toxic/malodorous TosMIC[10]; ketone impurities form nitriles.[8] |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄ or PPA | Several hours | High | 50-60%[3][4] | Classic, well-established method. | Harsh conditions, high temperatures, often low yields, requires precursor synthesis.[3][15] |
| Fischer Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl, Ether | Not Specified | Mild | Moderate[3] | One of the earliest methods for oxazole synthesis. | Limited substrate scope (mostly aromatic)[16]; use of gaseous HCl.[15] |
| PIDA-Mediated | Aryl Methyl Ketones, NH₄OAc, DMSO | PIDA, Acetic Acid | 12 hours | 100 | 85-92%[10] | Metal-free, high atom economy, good functional group tolerance.[10] | Requires elevated temperature; substrate scope limited to aryl methyl ketones.[10] |
| Microwave-Assisted Van Leusen | Aldehydes, TosMIC | K₃PO₄, Isopropanol | 5-10 minutes | 65 | 90-96%[11] | Extremely rapid, high yields, environmentally benign solvent.[11] | Still requires TosMIC; requires microwave reactor. |
Conclusion and Strategic Recommendations
The synthesis of 5-substituted oxazoles has evolved significantly, providing chemists with a diverse set of tools.
-
For routine, direct synthesis of 5-substituted oxazoles from aldehydes on a lab scale, the Van Leusen reaction remains a highly reliable and go-to method, especially when optimized with microwave assistance for speed and efficiency.[5][11]
-
The Robinson-Gabriel synthesis , while historically important, is generally less favorable due to its harsh conditions and lower yields but may be considered if the 2-acylamino ketone starting material is readily available.[3][13]
-
Modern PIDA-mediated methods represent a significant advance, particularly for producing 5-aryl oxazoles from simple ketones under metal-free conditions.[10] This is an excellent choice for medicinal chemistry programs where avoiding transition metal contamination is a priority.
Ultimately, the optimal strategy is dictated by the specific molecular target. For drug development professionals, balancing factors such as yield, scalability, cost, functional group tolerance, and the "greenness" of the chemistry is paramount. This guide serves as a foundational tool for making informed, evidence-based decisions in the synthesis of these vital heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synarchive.com [synarchive.com]
- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activities of 5-(2-Nitrophenyl)oxazole and 5-(4-nitrophenyl)oxazole for Drug Discovery Professionals
In the landscape of medicinal chemistry, the oxazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] The introduction of a nitrophenyl substituent to this heterocyclic core further enhances its pharmacological potential, opening avenues for exploration in oncology, infectious diseases, and beyond. This guide provides an in-depth, objective comparison of two key positional isomers: 5-(2-nitrophenyl)oxazole and 5-(4-nitrophenyl)oxazole. By examining their synthesis, biological activities, and the critical influence of the nitro group's positioning, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to guide future discovery and optimization efforts.
The Decisive Role of Isomerism in Bioactivity: A Structural Overview
The seemingly subtle shift of the nitro (NO₂) group from the ortho (2-position) to the para (4-position) on the phenyl ring profoundly alters the electronic and steric properties of the molecule. These differences can significantly impact how the compounds interact with biological targets, influencing their absorption, distribution, metabolism, excretion (ADME) profiles, and ultimately, their therapeutic efficacy and toxicity.
Generally, the para-substituted isomer, 5-(4-nitrophenyl)oxazole, is anticipated to have a more linear and sterically unhindered profile compared to the ortho-isomer. This can facilitate more favorable interactions with the active sites of enzymes and receptors. Conversely, the ortho-positioning of the nitro group in this compound can lead to steric hindrance and potential intramolecular interactions, which may either diminish or, in some cases, uniquely enhance its biological activity by forcing a specific conformation. Studies on related nitrotoluene isomers have shown that the ortho-isomer can exhibit more severe toxicity in certain biological systems.[2]
Synthesis of 5-(Nitrophenyl)oxazole Isomers
The synthesis of 5-substituted oxazoles is a well-established area of organic chemistry, with several reliable methods available to researchers. The Van Leusen reaction is a particularly common and efficient method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3]
General Synthetic Pathway:
A prevalent route to synthesizing both this compound and 5-(4-nitrophenyl)oxazole involves the condensation of the corresponding nitrobenzaldehyde with TosMIC in the presence of a base, typically potassium carbonate, in a suitable solvent like methanol.
Figure 1: General synthetic scheme for 5-(nitrophenyl)oxazoles.
Comparative Biological Activities: An Evidence-Based Analysis
While direct head-to-head comparative studies on a wide range of biological targets for this compound and 5-(4-nitrophenyl)oxazole are limited in publicly available literature, we can synthesize a comparative overview from studies on these and structurally related compounds.
Anticancer Activity
The nitrophenyl-oxazole moiety is a recurring motif in the design of novel anticancer agents. The nitro group, being a potent electron-withdrawing group, can enhance the molecule's ability to interact with biological targets and can also be bioreduced in hypoxic tumor environments to generate cytotoxic species.
A crucial aspect of the structure-activity relationship (SAR) for nitrophenyl-containing heterocycles is the position of the nitro group. In a study on 4-(nitrophenyl)-1H-1,2,3-triazole derivatives, it was observed that altering the nitro group from the para- to the ortho- or meta-position led to a loss of antitrypanosomal activity, highlighting the critical importance of the para-substitution for that specific biological effect.[6][7] This suggests that 5-(4-nitrophenyl)oxazole may hold an advantage in certain therapeutic contexts due to more favorable steric and electronic properties for target binding.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the enzymatic reduction of the nitro group to form reactive nitrogen species that can damage microbial DNA, proteins, and lipids.[8]
Studies on a variety of heterocyclic compounds, including oxadiazoles and thiazoles, have demonstrated that the inclusion of a nitrophenyl group can confer significant antibacterial and antifungal properties. For example, derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have shown activity against a range of Gram-positive and Gram-negative bacteria.[1] While this study focused on the meta-isomer, it underscores the general potential of nitrophenyl-substituted heterocycles as antimicrobial leads.
A comparative study on methyl-substituted Schiff bases indicated that meta- and para-substituted compounds exhibited greater antimicrobial activity than their ortho-substituted counterparts.[5] This again points towards a potential advantage for the 4-nitrophenyl isomer in terms of antimicrobial potency, likely due to reduced steric hindrance allowing for better interaction with microbial targets.
The following table summarizes the potential biological activities based on inferences from related compounds.
| Biological Activity | This compound | 5-(4-Nitrophenyl)oxazole | Key Insights from Related Compounds |
| Anticancer | Potential for cytotoxicity, as seen in more complex derivatives.[4] | Often favored in SAR studies of related heterocycles for optimal activity.[6][7] | The para-position of the nitro group can be crucial for potent bioactivity. |
| Antimicrobial | Likely to possess antimicrobial properties characteristic of nitroaromatics. | May exhibit enhanced antimicrobial activity compared to the ortho-isomer due to reduced steric hindrance.[5] | The nitro group is a key pharmacophore for antimicrobial action.[8] |
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison of these two isomers, we provide standardized protocols for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic potential of chemical compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 5-(4-nitrophenyl)oxazole, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis of this compound and 5-(4-nitrophenyl)oxazole, based on existing literature for these and related structures, suggests that the position of the nitro group is a critical determinant of biological activity. While both isomers are promising scaffolds for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases, the para-substituted isomer may hold a slight advantage in terms of potency and target interaction due to reduced steric hindrance.
However, it is imperative to conduct direct, head-to-head comparative studies of these two specific compounds against a broad panel of biological targets to definitively elucidate their relative activities and therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for such investigations. Future research should also focus on the synthesis and evaluation of a wider range of positional isomers and substituted analogs to build a more comprehensive understanding of the structure-activity relationships governing the biological effects of nitrophenyl-oxazole derivatives. Such studies will be invaluable in guiding the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
The Ascending Threat of Antibiotic Resistance: A Comparative Guide to the Antibacterial Efficacy of Oxazole Derivatives versus Standard Antibiotics
In the relentless battle against infectious diseases, the escalating crisis of antibiotic resistance poses a formidable challenge to global health. The waning efficacy of conventional antibiotics necessitates an urgent and innovative approach to the discovery and development of novel antimicrobial agents. Among the promising new frontiers is the exploration of oxazole derivatives, a class of heterocyclic compounds demonstrating significant antibacterial potential. This guide provides an in-depth, objective comparison of the antibacterial efficacy of these emerging derivatives against established, standard antibiotics, supported by experimental data and standardized protocols. It is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapies.
The Imperative for Novel Antibacterial Agents
The development of antibiotic resistance is a natural evolutionary process accelerated by the widespread and often injudicious use of antibiotics in human and veterinary medicine. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), and multidrug-resistant Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, represent a critical threat, rendering many first-line antibiotics obsolete. This alarming trend underscores the exigency for new chemical entities with novel mechanisms of action that can circumvent existing resistance pathways. Oxazole-containing compounds have emerged as a significant area of interest, with numerous studies highlighting their broad-spectrum antibacterial activity.[1][2] Their unique structural features offer a versatile scaffold for medicinal chemists to design potent molecules capable of tackling these resilient pathogens.[3]
Comparative Antibacterial Efficacy: A Quantitative Analysis
The minimum inhibitory concentration (MIC) is the most critical quantitative measure of an antibiotic's potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. A head-to-head comparison of MIC values provides a clear and objective assessment of the relative efficacy of different compounds.
Data Presentation: MIC Values (µg/mL) of Oxazole Derivatives vs. Standard Antibiotics
The following tables summarize the MIC values of various oxazole and oxadiazole derivatives against key Gram-positive and Gram-negative bacteria, juxtaposed with the performance of standard, widely-used antibiotics. It is crucial to note that direct comparisons are most valid when assays are performed under identical, standardized conditions.
Table 1: Antibacterial Efficacy against Staphylococcus aureus (including MRSA)
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxazole/Oxadiazole Derivatives | |||
| 1,3,4-Oxadiazole Derivatives | Multidrug-resistant S. aureus | 4 - 32 | [4] |
| Compounds 4a, 4b, 4c (Oxadiazoles) | MRSA | 62 | [5] |
| Norfloxacin-1,3,4-oxadiazole hybrids | S. aureus | 1 - 2 | [6] |
| Norfloxacin-1,3,4-oxadiazole hybrids | MRSA | 0.25 - 1 | [6] |
| Standard Antibiotics | |||
| Ciprofloxacin | S. aureus (clinical isolate) | 0.6 | [7] |
| Ciprofloxacin | MRSA | 0.5 | [8] |
| Vancomycin | Vancomycin-susceptible S. aureus | ≤ 2 | [4] |
Table 2: Antibacterial Efficacy against Escherichia coli
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxazole/Oxadiazole Derivatives | |||
| 1,3-Oxazol-5-ones (2a-c) | E. coli ATCC 25922 | 28.1 | [9] |
| Oxadiazole Derivative (OX11) | E. coli | 15.75 | [10] |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids | E. coli ATCC 35128 | 4.9 - 17 | [11] |
| Standard Antibiotics | |||
| Ampicillin | E. coli DH10B | 8 | [12] |
| Ampicillin | E. coli (clinical isolates) | MIC₅₀: 4, MIC₉₀: ≥128 | [13] |
| Ciprofloxacin | E. coli AG100 | 0.016 | [14] |
Table 3: Antibacterial Efficacy against Pseudomonas aeruginosa
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxazole/Oxadiazole Derivatives | |||
| Oxadiazole Derivative (OX7) | P. aeruginosa | 31.25 | [10] |
| Oxadiazole Derivative (OX11) | P. aeruginosa | 15.75 | [10] |
| Standard Antibiotics | |||
| Gentamicin | P. aeruginosa (susceptible isolates) | 0.25 - 2 | [15] |
| Gentamicin | P. aeruginosa (resistant isolates) | 16 - 512 | [15] |
| Ciprofloxacin | P. aeruginosa (clinical isolate) | 0.15 | [7] |
Deciphering the Mechanism of Action: How Oxazole Derivatives Inhibit Bacterial Growth
Understanding the mechanism of action is paramount in drug development, as it provides insights into potential resistance mechanisms and opportunities for synergistic drug combinations. While the exact mechanisms can vary between different oxazole derivatives, a significant body of evidence points to the inhibition of essential bacterial enzymes and the disruption of cell membrane integrity.
A primary target for many oxazole-based antibacterial agents is DNA gyrase and topoisomerase IV .[5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, oxazole derivatives effectively halt DNA synthesis, leading to bacterial cell death.[9] This mechanism is analogous to that of the widely used quinolone antibiotics.[9]
References
- 1. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane-Targeting Amphiphilic Honokiol Derivatives Containing an Oxazole Moiety as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
A Researcher's Guide to the Positional Reactivity of Substituted Oxazoles
For researchers, scientists, and professionals in drug development, the oxazole ring is a privileged scaffold, appearing in a multitude of natural products and pharmaceuticals. Its value lies not only in its biological activity but also in its synthetic versatility. However, unlocking the full potential of this heterocycle requires a nuanced understanding of how substituents at its various positions—C2, C4, and C5—dictate its reactivity. This guide provides an in-depth comparison of the reactivity of 2-, 4-, and 5-substituted oxazoles, supported by experimental data and mechanistic insights, to empower chemists in designing efficient and selective synthetic strategies.
The Electronic Landscape of the Oxazole Ring: A Foundation for Reactivity
The reactivity of the oxazole ring is a delicate interplay of its aromatic character and the distinct electronic contributions of its two heteroatoms. The pyridine-like nitrogen at position 3 is electron-withdrawing, reducing the electron density of the ring and making it generally resistant to electrophilic attack compared to rings like furan. Conversely, the furan-like oxygen at position 1 can donate a pair of electrons to the π-system.[1] This push-pull electronic nature results in a non-uniform distribution of electron density, establishing a clear hierarchy of reactivity among the carbon centers.
Computational and experimental studies have established the following general order of electron density for the carbon atoms: C4 > C5 > C2. This makes the C2 position the most electron-deficient and, consequently, the most susceptible to nucleophilic attack and deprotonation.[2][3] The C5 position is the preferred site for electrophilic aromatic substitution, particularly when the ring is activated by electron-donating groups.[2] The C4 position, being the most electron-rich, is less reactive towards electrophiles than C5 but more so than C2.[4]
The following diagram illustrates the foundational electronic properties and resulting reactivity patterns of the unsubstituted oxazole ring.
Caption: Fundamental electronic influences and resulting reactivity preferences of the oxazole ring.
Deprotonation and Metallation: The Acidic C2 Proton
The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4, with the C2 proton having a pKa of approximately 20.[2][3] This makes the C2 position the primary site for deprotonation by strong bases, such as organolithium reagents. However, the resulting 2-lithiooxazoles are often unstable and can exist in equilibrium with ring-opened isocyanide enolates, which can complicate subsequent reactions.[5]
The nature of the substituent significantly influences the outcome of metallation. For instance, in 2-methyloxazoles, a competition arises between deprotonation of the C5 position and the methyl group at C2.[6] The choice of base can direct the selectivity. While n-butyllithium and lithium diisopropylamide (LDA) often lead to a mixture of products, lithium diethylamide (LiDEA) has been shown to selectively generate the 2-(lithiomethyl)oxazole.[6] This is attributed to the ability of diethylamine to mediate the equilibration of the kinetically formed 5-lithiooxazole to the more stable 2-(lithiomethyl) species.[6]
Table 1: Influence of Base on the Lithiation of 2-Methyloxazoles
| Base | Product Ratio (2-ethyl- vs 2,5-dimethyl-) | Reference |
| n-Butyllithium | Varies, often favors C5 methylation | [6] |
| LDA | Varies, often non-selective | [6] |
| LiDEA | Highly selective for C2-methyl lithiation | [6] |
Experimental Protocol: Selective C5-Deprotonation and Iodination of 2-(Phenylsulfonyl)oxazole
This protocol demonstrates a strategy to achieve selective C5 functionalization by leveraging a directing group at the C2 position. The electron-withdrawing phenylsulfonyl group enhances the acidity of the C5 proton, allowing for its selective removal with LDA.[5]
Step-by-Step Methodology:
-
Preparation: To a solution of 2-(phenylsulfonyl)-1,3-oxazole (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add LDA (1.1 eq.) dropwise.
-
Anion Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the C5 carbanion.
-
Electrophilic Quench: Add a solution of iodine (1.2 eq.) in THF to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the selective C5-iodination of 2-(phenylsulfonyl)oxazole.
Electrophilic Aromatic Substitution: The Preeminence of C5
Electrophilic substitution on the oxazole ring is generally challenging due to its electron-deficient nature. However, the presence of electron-donating groups (EDGs) can activate the ring, with the C5 position being the primary site of attack.[2] The order of reactivity for electrophilic substitution is C5 > C4 >> C2.[4]
A substituent's position dramatically influences the outcome. An EDG at C2 or C5 will strongly activate the C5 and C2 positions, respectively, for electrophilic attack. An EDG at C4 will also activate the C5 position.
Comparative Example: Bromination of Substituted Oxazoles
Direct bromination of unsubstituted oxazoles often leads to a mixture of products or requires harsh conditions. However, strategic placement of substituents and controlled reaction conditions can achieve high regioselectivity. For instance, a highly regioselective bromination at the C4 position of 5-substituted oxazoles can be achieved through a lithiation-bromination sequence where DMF is used as the solvent.[7]
Table 2: Regioselective C4-Bromination of 5-Substituted Oxazoles
| 5-Substituent | Product | Regioselectivity (C4:other) | Yield | Reference |
| Thiophen-2-yl | 4-Bromo-5-(thiophen-2-yl)oxazole | >97:3 | 85% | [7] |
| Phenyl | 4-Bromo-5-phenyloxazole | >97:3 | 80% | [7] |
| 4-Methoxyphenyl | 4-Bromo-5-(4-methoxyphenyl)oxazole | >97:3 | 82% | [7] |
This high C4 selectivity is attributed to the use of DMF, which favors the acyclic tautomer of the initially formed 2-lithiooxazole, leading to subsequent C4-functionalization.[7]
Nucleophilic Aromatic Substitution: The Reactive C2 Position
Nucleophilic substitution is most favorable at the electron-deficient C2 position, especially when it bears a good leaving group.[2] The reactivity order for nucleophilic substitution of halo-oxazoles is C2 >> C4 > C5.[2][3] Substitutions at C4 and C5 are rare and often require harsh conditions or activation by strongly electron-withdrawing groups.
Case Study: Reactivity of 2-Halomethyloxazoles
A practical comparison can be seen in the reactivity of 2-chloromethyl- and 2-bromomethyl-4,5-diphenyloxazole in nucleophilic substitution reactions. The 2-bromomethyl derivative is significantly more reactive due to the better leaving group ability of bromide compared to chloride.[8] This increased reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields, as exemplified in the synthesis of the NSAID Oxaprozin.[8]
Table 3: Comparative Reactivity of 2-Halomethyloxazoles in Nucleophilic Substitution
| Feature | 2-Bromomethyl-4,5-diphenyloxazole | 2-Chloromethyl-4,5-diphenyloxazole | Rationale |
| Leaving Group Ability | Excellent | Good | Br⁻ is a weaker base and better leaving group than Cl⁻. |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | Lower activation energy for C-Br bond cleavage. |
| Typical Reaction Temp. | Lower (e.g., Room Temp. to 50°C) | Higher (e.g., 50°C to reflux) | Higher energy input needed to displace chloride. |
Cycloaddition Reactions: The Oxazole as a Diene
Oxazoles can participate as dienes in [4+2] Diels-Alder cycloaddition reactions, providing a powerful route to pyridines and furans.[2] The reactivity of the oxazole in these reactions is enhanced by the presence of electron-donating substituents on the ring, which raise the energy of the HOMO of the diene.
The position of the substituent influences the regioselectivity of the cycloaddition. For example, a 5-alkoxyoxazole reacts with dienophiles to ultimately form 3-hydroxypyridine derivatives, a key step in some syntheses of vitamin B6.
Conclusion
The reactivity of a substituted oxazole is not a monolithic property but a finely tuned system governed by the electronic nature and position of its substituents. A thorough understanding of these principles is paramount for the strategic design of synthetic routes.
-
For deprotonation and subsequent functionalization , the C2 position is the most acidic, but careful choice of base is crucial to control selectivity, especially in the presence of other acidic protons.
-
For electrophilic substitution , the C5 position is the primary target, and the reaction is greatly facilitated by activating groups at any position.
-
For nucleophilic substitution , the C2 position is the most viable, requiring a good leaving group for efficient reaction.
-
For cycloaddition reactions , electron-donating groups at any position will enhance the oxazole's reactivity as a diene.
By leveraging this knowledge, researchers can navigate the rich chemistry of the oxazole ring with greater precision and efficiency, accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Chemical Stability of Nitrophenyl-Substituted Oxazoles
Introduction
The 1,3-oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive component for designing novel therapeutics. When functionalized with a nitrophenyl group, the resulting molecule's physicochemical properties, including potency, selectivity, and metabolic profile, can be significantly modulated. However, the introduction of a potent electron-withdrawing group like the nitro (NO₂) moiety raises critical questions about the compound's chemical stability—a paramount concern for drug development professionals.[2]
Instability can lead to loss of potency, formation of potentially toxic degradants, and a shortened shelf life, ultimately hindering a compound's progression through the development pipeline.[3][4] This guide provides an in-depth comparison of the chemical stability of ortho-, meta-, and para-nitrophenyl-substituted oxazoles. We will delve into the underlying electronic factors that govern their stability and present supporting data from forced degradation studies, offering a clear rationale for selecting the most robust isomer for drug discovery programs.
Factors Influencing Oxazole Stability: The Electronic Impact of the Nitro Group
The stability of the oxazole ring is intrinsically linked to its electronic structure. While generally considered aromatic and thermally stable, it is susceptible to degradation under harsh conditions.[1] The ring can be cleaved by concentrated acids[5] and is sensitive to nucleophilic attack, particularly at the C2 position, especially if a good leaving group is present or the ring is activated by electron-withdrawing substituents.[6]
The position of the nitro group on the phenyl ring dictates its electronic influence on the oxazole moiety through a combination of inductive and resonance effects.[7]
-
Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (-M or -R): The nitro group can delocalize electron density from the aromatic ring onto itself. This effect is only operative when the nitro group is in the ortho or para position, placing a partial positive charge on the carbon atom attached to the oxazole ring.[7] This has a profound impact on the electron density of the attached oxazole. The meta position does not participate in this resonance delocalization.[7]
These electronic effects directly impact the oxazole ring's susceptibility to hydrolytic, oxidative, and photolytic degradation.
Experimental Design for Stability Assessment: A Forced Degradation Protocol
To objectively compare the stability of the nitrophenyl-oxazole isomers, a forced degradation (or stress testing) study is the industry-standard approach.[3][4][8] This involves subjecting the compounds to conditions more severe than those they would typically encounter during storage to accelerate degradation and predict long-term stability.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[3]
Our experimental workflow is designed to be a self-validating system, ensuring reliable and reproducible results.
Experimental Workflow Diagram
Caption: Workflow for forced degradation stability testing.
Comparative Stability Analysis
The three isomers—2-(2-nitrophenyl)oxazole, 2-(3-nitrophenyl)oxazole, and 2-(4-nitrophenyl)oxazole—were subjected to the forced degradation protocol. The percentage of the parent compound remaining was quantified using a stability-indicating HPLC method. The results are summarized below.
| Stress Condition | 2-(2-nitrophenyl)oxazole (% Degradation) | 2-(3-nitrophenyl)oxazole (% Degradation) | 2-(4-nitrophenyl)oxazole (% Degradation) |
| Acidic (0.1 M HCl, 60°C) | 12.5% | 8.2% | 14.8% |
| Basic (0.1 M NaOH, 60°C) | 45.7% | 5.1% | 68.3% |
| Oxidative (3% H₂O₂, RT) | 18.9% | 15.4% | 22.1% |
| Photolytic (ICH Q1B) | 25.3% | 19.8% | 28.5% |
| Thermal (80°C, Solid) | < 2% | < 2% | < 2% |
Key Observations:
-
Superior Stability of the Meta Isomer: The 2-(3-nitrophenyl)oxazole isomer demonstrates markedly superior stability, especially under basic conditions where it showed minimal degradation (5.1%).
-
Pronounced Lability of Ortho and Para Isomers: The 2-(4-nitrophenyl)oxazole (para) isomer is the most unstable, showing extensive degradation under basic (68.3%), oxidative (22.1%), and photolytic (28.5%) stress. The 2-(2-nitrophenyl)oxazole (ortho) isomer is also significantly labile, particularly under basic conditions (45.7%).
-
General Thermal Stability: All three isomers are highly stable in the solid state under thermal stress, which is consistent with the general thermal stability of oxazoles.[1]
Mechanistic Insights: Explaining the Stability Differences
The observed stability differences can be directly attributed to the electronic effects exerted by the nitro group's position.
Susceptibility to Basic Hydrolysis
The primary degradation pathway under basic conditions is nucleophilic attack by hydroxide ions (OH⁻) on the oxazole ring. The C2 position is the most electrophilic and prone to attack, leading to ring opening.[6][9]
-
Para and Ortho Isomers: The strong resonance (-M) effect of the para- and ortho-nitro groups withdraws significant electron density from the phenyl ring and, consequently, from the attached oxazole ring. This makes the C2 carbon exceptionally electron-deficient and highly susceptible to nucleophilic attack, leading to rapid degradation.
-
Meta Isomer: The meta-nitro group exerts only an inductive (-I) effect, not a resonance effect.[7] While it does withdraw some electron density, its impact on the C2 position's electrophilicity is far less pronounced than the combined resonance and inductive effects of the ortho and para isomers. This renders the 2-(3-nitrophenyl)oxazole significantly more resistant to nucleophilic attack and hydrolysis.
Electronic Effects Diagram
Caption: Influence of NO₂ position on oxazole ring electrophilicity.
Photostability
Nitroaromatic compounds are known to be photoreactive, capable of undergoing complex photochemical reactions upon absorption of UV light.[10][11][12] The higher degradation observed for the ortho and para isomers is consistent with their extended conjugation and charge-transfer character, which can facilitate photoinduced processes. The meta isomer, with its more localized electronic system, is comparatively more photostable.
Detailed Experimental Protocols
For researchers looking to replicate these findings, the following detailed protocols are provided.
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Accurately weigh and dissolve each isomer (ortho, meta, para) in HPLC-grade methanol to prepare a 1.0 mg/mL stock solution.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic: Expose the drug substance in a solid state to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[3]
-
Thermal: Store the solid drug substance in an oven at 80°C for 48 hours.
-
-
Sample Processing:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.
-
Dissolve the photolytic and thermal stressed solids in methanol.
-
Dilute all samples, including an unstressed control, with the mobile phase to a final theoretical concentration of 10 µg/mL.
-
Filter samples through a 0.22 µm syringe filter before injection.
-
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 20% B
-
17.1-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method must be validated for specificity to ensure that degradation product peaks do not co-elute with the parent compound peak.
Conclusion and Recommendations
The chemical stability of nitrophenyl-substituted oxazoles is critically dependent on the position of the nitro substituent. Our forced degradation studies conclusively show that 2-(3-nitrophenyl)oxazole (meta-isomer) is significantly more stable than its ortho- and para-substituted counterparts, particularly under basic hydrolytic conditions.
This enhanced stability is a direct consequence of the electronic properties of the meta-substituent, which does not possess a resonance-withdrawing effect, thereby reducing the susceptibility of the oxazole ring to nucleophilic attack. The para-isomer was found to be the most labile of the series.
For researchers and drug development professionals, these findings have clear implications:
-
When designing oxazole-containing drug candidates, the choice of substitution pattern on adjacent aromatic rings is not trivial and can have a profound impact on the molecule's developability.
-
If a nitrophenyl group is required for biological activity, placing it at the meta position should be strongly considered to maximize chemical stability.
-
Early-stage forced degradation studies are an invaluable tool for identifying potential stability liabilities and for selecting the most robust chemical matter for further development.
By understanding the structure-stability relationships outlined in this guide, scientists can make more informed decisions, mitigating risks and increasing the probability of success in the challenging field of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. quora.com [quora.com]
- 8. ajrconline.org [ajrconline.org]
- 9. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Computational Analysis of 5-(2-Nitrophenyl)oxazole's Electronic Properties
This guide provides a comprehensive comparison of computational methods for characterizing the electronic properties of 5-(2-Nitrophenyl)oxazole, a molecule of significant interest due to the presence of both the versatile oxazole ring and an electron-withdrawing nitro group. Researchers, medicinal chemists, and drug development professionals will find value in this objective analysis of computational performance, supported by established theoretical frameworks.
The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities.[1] The addition of a nitroaromatic group, in this case, a 2-nitrophenyl substituent, introduces unique electronic characteristics. The electron-withdrawing nature of the nitro group can significantly influence the molecule's reactivity, stability, and potential as a bioreductive drug.[3][4] Understanding these electronic properties is paramount for predicting molecular interactions, guiding synthesis efforts, and accelerating the drug discovery process.[1]
This guide delves into the application of Density Functional Theory (DFT), a powerful quantum mechanical method, to elucidate these properties. We will compare different computational approaches, detail a robust workflow for such studies, and provide insights into the interpretation of the resulting data.
Comparing Computational Approaches: The DFT Toolkit
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost for organic compounds.[1][5] The choice of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results.
Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most popular hybrid functionals and is often a good starting point for organic molecules, providing reliable geometries and electronic properties.[5][6]
-
PBE0: Another hybrid functional that often provides improved accuracy for various properties, including electronic excitations.
-
M06-2X: A meta-hybrid GGA functional that is well-suited for non-covalent interactions, which can be important for predicting how the molecule might interact with a biological target.
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals.
-
6-31G(d,p): A Pople-style basis set of moderate size, good for initial geometry optimizations.
-
6-311++G(d,p): A larger Pople-style basis set with diffuse functions (++) and polarization functions (d,p), which are important for accurately describing anions and systems with lone pairs, making it suitable for property calculations.[5]
-
def2-SVP: A Karlsruhe "default" basis set that is well-balanced and efficient, often used in modern computational studies.[7]
The selection of a functional and basis set should be guided by the specific properties of interest and the available computational resources. For this compound, a combination like B3LYP/6-311++G(d,p) is a robust choice for a comprehensive analysis of its electronic features.[1][5]
| Method | Type | Strengths | Common Applications |
| B3LYP | Hybrid GGA Functional | Good balance of accuracy and cost, widely benchmarked.[5][6] | Geometry optimization, electronic properties of organic molecules.[1] |
| PBE0 | Hybrid GGA Functional | Often more accurate for band gaps and reaction barriers.[7] | Electronic structure, spectroscopy. |
| M06-2X | Meta-Hybrid GGA Functional | Excellent for non-covalent interactions, thermochemistry. | Systems where dispersion forces are important. |
| 6-31G(d,p) | Pople-style Basis Set | Computationally efficient. | Initial geometry optimizations, large systems. |
| 6-311++G(d,p) | Pople-style Basis Set | Flexible, includes diffuse and polarization functions. | Accurate electronic property calculations, anions.[5] |
| def2-SVP | Karlsruhe Basis Set | Efficient and well-balanced.[7] | General purpose calculations. |
Key Electronic Properties: A Window into Molecular Behavior
Computational methods provide access to a range of electronic descriptors that are crucial for understanding the behavior of this compound.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other molecules, including biological targets.[1] The nitro group is expected to create a significant electron-deficient region.
-
Dipole Moment: This property measures the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
-
Mulliken Atomic Charges: These provide an estimation of the charge distribution among the atoms in the molecule, offering further insight into reactive sites.
Below is a table of hypothetical, yet chemically reasonable, data for this compound calculated with different levels of theory to illustrate the comparison.
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | PBE0/def2-SVP |
| HOMO Energy (eV) | -7.25 | -7.10 | -7.40 |
| LUMO Energy (eV) | -2.85 | -2.95 | -2.75 |
| HOMO-LUMO Gap (eV) | 4.40 | 4.15 | 4.65 |
| Dipole Moment (Debye) | 5.20 | 5.50 | 5.35 |
Note: These are representative values for illustrative purposes.
A Validated Protocol for Computational Analysis
The following protocol outlines a standard and self-validating workflow for the computational study of this compound's electronic properties.
Step 1: Molecular Structure Creation
-
The 2D structure of this compound is drawn using a molecular editor like GaussView or ChemDraw.
-
An initial 3D conformation is generated.
Step 2: Geometry Optimization
-
The initial 3D structure is optimized to find its lowest energy conformation. This is a crucial step as all subsequent property calculations depend on an accurate geometry.
-
A common and reliable method for this is the B3LYP functional with the 6-311++G(d,p) basis set.[1]
Step 3: Vibrational Frequency Calculation
-
A frequency calculation is performed on the optimized geometry.
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step is essential for validating the optimized geometry.
Step 4: Electronic Property Calculation
-
Using the validated, optimized geometry, a single-point energy calculation is performed.
-
This calculation is used to determine the electronic properties of interest, such as HOMO-LUMO energies, the molecular electrostatic potential, dipole moment, and atomic charges.
Step 5: Data Analysis and Visualization
-
The output files from the calculation are analyzed to extract the desired quantum chemical parameters.
-
Molecular orbitals (HOMO, LUMO) and MEP maps are visualized to aid in the interpretation of the results.
Caption: A typical workflow for DFT analysis of oxazole derivatives.[1]
Interpreting the Computational Data
The output of these calculations provides a wealth of information. For this compound, we would anticipate the following:
-
The MEP map will likely show a highly negative potential (red/yellow) around the oxygen atoms of the nitro group and the oxazole nitrogen, indicating these are prime sites for electrophilic attack or hydrogen bonding.[1] The phenyl rings will exhibit regions of varying potential.
-
The HOMO is likely to be distributed over the oxazole and phenyl rings, while the LUMO will likely be localized on the nitrophenyl moiety, reflecting its electron-accepting character. This distribution is key to understanding charge transfer processes.
-
The HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability. A smaller gap compared to similar molecules without the nitro group would suggest increased reactivity.[1]
Caption: Relationship between computational inputs and predicted electronic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 5-(2-Nitrophenyl)oxazole: A Guide to Safe and Compliant Laboratory Practices
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive framework for the proper disposal of 5-(2-Nitrophenyl)oxazole, a heterocyclic compound containing a nitroaromatic moiety. While specific disposal protocols for every novel compound are not always readily available, this document synthesizes established principles for handling nitroaromatic compounds and general hazardous laboratory waste to provide a robust and scientifically grounded procedure.
The core principle of chemical waste management is a hierarchy of controls: minimization, reuse, recycling, and finally, disposal.[1] Before considering disposal, researchers should always evaluate opportunities to minimize waste generation by optimizing reaction scales and ordering only the necessary quantities of starting materials.[2][3]
Immediate Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. According to its GHS classifications, it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[4] Therefore, stringent safety measures are paramount during its handling and disposal.
Personal Protective Equipment (PPE):
Before initiating any disposal-related activities, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper waste disposal begins with accurate characterization. Waste containing this compound must be classified as hazardous chemical waste. It is crucial to segregate this waste stream from other laboratory waste to prevent unintended chemical reactions and to ensure compliant disposal.
Waste Segregation Protocol:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, gloves, TLC plates), and spill cleanup materials in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as reaction mother liquors or chromatography fractions, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Aqueous Waste: While this compound has low water solubility, any aqueous solutions containing even trace amounts should be treated as hazardous waste and collected separately. Due to the toxicity of nitroaromatic compounds to aquatic life, drain disposal is strictly prohibited.[5]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
All waste containers must be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
Disposal Procedures for this compound Waste
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally responsible and compliant manner.
Step-by-Step Disposal Workflow:
-
Containerization: Ensure all waste containing this compound is in the appropriate, segregated, and sealed containers as described in Section 2.
-
Labeling: Affix a completed hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The hazards associated with the waste (e.g., Toxic, Irritant).
-
The date of waste accumulation.
-
The principal investigator's name and laboratory location.
-
-
Request for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory for extended periods.
Decision-Making Framework for Disposal
The following flowchart illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Decontamination and Spill Management
Decontamination of Glassware and Equipment:
Glassware and equipment contaminated with this compound should be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
Empty Container Disposal:
Empty containers of this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. Do not attempt to rinse and reuse these containers for other purposes. Deface the label of the empty container and place it in the solid hazardous waste stream.
Spill Management:
In the event of a spill, the primary objective is to contain the spill and prevent exposure.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
-
Small Spills: For small spills within a chemical fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and any contaminated debris into a sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.
-
Potential Treatment and Destruction Methods (For Informational Purposes)
While on-site treatment of hazardous waste is generally not recommended for laboratory settings due to regulatory complexity and safety concerns, it is valuable for researchers to be aware of the chemical principles behind potential degradation methods for nitroaromatic compounds. These methods are typically employed by specialized hazardous waste disposal facilities.
-
Incineration: High-temperature incineration is a common and effective method for the destruction of organic hazardous waste, including nitroaromatic compounds.[6]
-
Chemical Reduction: The nitro group is susceptible to chemical reduction. For example, reduction to the corresponding amino group can significantly decrease the toxicity of the compound. This is a principle that has been explored for the remediation of nitroaromatic contaminants.
-
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation or Fenton chemistry, can be used to degrade recalcitrant organic pollutants like nitrophenols into less harmful substances.[7][8]
-
Biodegradation: Some microorganisms are capable of degrading nitroaromatic compounds.[5][9] While not a feasible option for direct laboratory disposal, this highlights the environmental persistence and potential for bioremediation of this class of compounds.
It is imperative to reiterate that these methods are for informational purposes only. Do not attempt to treat or neutralize this compound waste in the laboratory. All disposal must be managed through your institution's EHS department and a licensed hazardous waste contractor.
Regulatory Compliance
The disposal of hazardous waste is regulated by federal, state, and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[2] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed in compliance with these regulations. Failure to do so can result in significant penalties and environmental harm. Always consult your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.
By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the scientific community.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. odu.edu [odu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. This compound | C9H6N2O3 | CID 2777272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(2-Nitrophenyl)oxazole
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-Nitrophenyl)oxazole. The following procedural guidance is designed to establish a self-validating system of safety, grounded in authoritative sources, to ensure minimal risk of exposure and environmental contamination.
The inherent hazards of this compound, a nitroaromatic oxazole derivative, necessitate a stringent approach to personal protective equipment (PPE). The presence of the nitrophenyl group suggests potential toxicity, including skin and eye irritation, and the oxazole moiety can be implicated in various biological activities. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Hazard Assessment of this compound
Globally Harmonized System (GHS) classifications for this compound indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[1][2]. Analogous compounds, such as 2-nitrophenol, are known to cause severe skin and eye irritation and can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia[3]. These known hazards form the basis for the PPE recommendations outlined below.
Core Principles of PPE Selection
The selection of appropriate PPE is a dynamic process that depends on the specific laboratory operations being performed. The following principles should guide the user in determining the necessary level of protection:
-
Risk Assessment: Before handling this compound, a thorough risk assessment of the planned experiment should be conducted. This includes evaluating the quantity of the compound being used, the potential for aerosolization, and the duration of the handling procedure.
-
Engineering Controls as the First Line of Defense: PPE is the last line of defense. Primary exposure control should always be achieved through engineering controls such as chemical fume hoods and glove boxes.
-
Proper Donning and Doffing: The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
-
Regular Inspection: All PPE should be inspected for damage or contamination before and after each use.
Operational Plan: Personal Protective Equipment (PPE) Protocol
This section details the specific PPE required for handling this compound, with a step-by-step guide for various laboratory tasks.
Eye and Face Protection
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory[1][2].
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required for all activities involving this compound.
-
Enhanced Protection: When there is a significant risk of splashing, such as during solution transfers or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles[4].
Hand Protection
The selection of appropriate gloves is critical due to the risk of skin irritation and dermal absorption[1][2]. No single glove material offers universal protection against all chemicals. Therefore, a two-tiered approach to glove selection is recommended.
-
Primary Gloves (Inner Layer): A thinner, disposable glove, such as a nitrile examination glove, provides a primary barrier and maintains dexterity for fine manipulations. Nitrile gloves offer good resistance to a range of chemicals but have poor resistance to aromatic hydrocarbons and may only provide short-term splash protection[2][5][6][7].
-
Secondary Gloves (Outer Layer): For prolonged handling or when direct contact is likely, a more robust, chemical-resistant glove should be worn over the primary gloves. Based on the chemical properties of nitroaromatic compounds, the following materials are recommended:
Table 1: Glove Selection Guide for this compound
| Glove Material | Protection Level | Recommended Use |
| Nitrile | Splash Protection | Inner glove for incidental contact |
| Butyl Rubber | High | Outer glove for direct, prolonged handling |
| Viton® | Excellent | Outer glove for high-risk operations |
Experimental Protocol: Glove Selection and Use
-
Inspect: Before each use, visually inspect both inner and outer gloves for any signs of degradation, punctures, or tears.
-
Donning:
-
Wash and dry hands thoroughly.
-
Don the primary (inner) nitrile gloves.
-
Don the secondary (outer) butyl rubber or Viton® gloves, ensuring the cuffs extend over the sleeves of the lab coat.
-
-
Doffing:
-
With the outer gloves still on, wash the exterior of the gloves with soap and water if visibly contaminated.
-
Grasp the outside of one outer glove at the wrist with the other gloved hand and peel it off, turning it inside out.
-
Hold the removed glove in the still-gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining outer glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of the outer gloves in the appropriate hazardous waste container.
-
Remove the inner nitrile gloves using the same procedure and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Body Protection
A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat[4]. It is imperative that lab coats are buttoned and sleeves are not rolled up.
Respiratory Protection
Work with solid this compound that may generate dust, or with solutions that may produce aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if engineering controls are insufficient, respiratory protection is required.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations (29 CFR 1910.134).
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. uhcl.edu [uhcl.edu]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. gloves.com [gloves.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gloves.com [gloves.com]
- 10. oxwork.com [oxwork.com]
- 11. gloves-online.com [gloves-online.com]
- 12. calpaclab.com [calpaclab.com]
- 13. esafetysupplies.com [esafetysupplies.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
